Buclizine dihydrochloride
Description
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHDSZKNVDKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82-95-1 (Parent) | |
| Record name | Buclizine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045091 | |
| Record name | Buclizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-74-8, 163837-35-2, 163837-36-3 | |
| Record name | Buclizine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclizine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclizine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Buclizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buclizine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of buclizine dihydrochloride, a piperazine-derived antihistamine with antiemetic properties. The following sections detail the chemical reactions, experimental procedures, and purification methods, supported by quantitative data and process visualizations.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their coupling and subsequent conversion to the final dihydrochloride salt.
Synthesis Pathway
The overall synthetic route can be visualized as a two-stage process. The first stage involves the independent synthesis of two precursor molecules: 1-((4-chlorophenyl)phenylmethyl)piperazine and 4-(tert-butyl)benzyl chloride. In the second stage, these intermediates are coupled to form the buclizine free base, which is then converted to its dihydrochloride salt.
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide to the synthesis.
1.2.1. Synthesis of 1-((4-chlorophenyl)phenylmethyl)piperazine (Intermediate A)
This intermediate is synthesized via the alkylation of piperazine with 4-chlorobenzhydryl chloride.
-
Reactants:
-
Piperazine
-
4-Chlorobenzhydryl chloride
-
Toluene (Solvent)
-
Triethylamine or Sodium Carbonate (Base)
-
-
Procedure:
-
A solution of 4-chlorobenzhydryl chloride in toluene is prepared.
-
An excess of piperazine and a base (triethylamine or sodium carbonate) are added to the solution.
-
The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid precipitate (triethylamine hydrochloride or sodium chloride) is removed by filtration.
-
The filtrate is washed with water to remove any remaining salts and excess piperazine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-((4-chlorophenyl)phenylmethyl)piperazine.
-
1.2.2. Synthesis of 4-(tert-butyl)benzyl chloride (Intermediate B)
This intermediate can be prepared via the chloromethylation of tert-butylbenzene.
-
Reactants:
-
tert-Butylbenzene
-
Paraformaldehyde
-
Hydrochloric acid
-
Sulfuric acid (catalyst)
-
-
Procedure:
-
In a reaction vessel, tert-butylbenzene, paraformaldehyde, and hydrochloric acid are combined.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The mixture is stirred vigorously and heated to approximately 70-75°C for 12-14 hours.[1]
-
After cooling to room temperature, the organic layer is separated.
-
The organic phase is washed sequentially with water and a sodium carbonate solution to neutralize any remaining acid.[1]
-
The crude product is then purified by distillation under reduced pressure to yield 4-(tert-butyl)benzyl chloride.
-
1.2.3. Synthesis of Buclizine Free Base
The buclizine free base is formed by the N-alkylation of Intermediate A with Intermediate B.
-
Reactants:
-
1-((4-chlorophenyl)phenylmethyl)piperazine (Intermediate A)
-
4-(tert-butyl)benzyl chloride (Intermediate B)
-
Toluene (Solvent)
-
Triethylamine or Sodium Carbonate (Base)
-
-
Procedure:
-
Intermediate A is dissolved in toluene, and a suitable base such as triethylamine or sodium carbonate is added.
-
A solution of Intermediate B in toluene is added dropwise to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the salt by-product.
-
The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude buclizine free base.
-
1.2.4. Formation of this compound
The final step is the conversion of the buclizine free base to its dihydrochloride salt.[2]
-
Reactants:
-
Buclizine (free base)
-
Hydrochloric acid (2 equivalents)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
The crude buclizine free base is dissolved in a suitable solvent such as ethanol.
-
Two equivalents of a solution of hydrochloric acid in the same solvent are added slowly with stirring.
-
The this compound salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of crystalline solids like this compound.
Purification Protocol: Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Solvent Selection: Based on the polar nature of the dihydrochloride salt, polar protic solvents are generally suitable. A mixture of ethanol and water can be an effective solvent system. The optimal ratio should be determined experimentally to maximize recovery and purity.
-
Recrystallization Procedure:
-
The crude this compound is dissolved in a minimum amount of a hot solvent mixture (e.g., ethanol/water).
-
If any insoluble impurities are present, the hot solution is filtered.
-
The clear filtrate is allowed to cool slowly to room temperature, during which pure crystals of this compound will form.
-
The crystallization process can be further encouraged by cooling the solution in an ice bath.
-
The purified crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
The purified this compound is then dried in a vacuum oven.
-
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Data Presentation
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis of 4-(tert-butyl)benzyl chloride | ||
| Yield | 65.6 - 68.4% | [1] |
| Purity | 94.6 - 95.8% | [1] |
| This compound Properties | ||
| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [2] |
| Molecular Weight | 505.95 g/mol | [2] |
| Melting Point | 230-240 °C | |
| Analytical Methods for Purity | ||
| HPLC Mobile Phase | Methanol:Water (80:20, v/v), pH 2.6 | [3] |
| HPTLC Mobile Phase | Chloroform:Ethyl Acetate (8:2, v/v) | [4] |
| HPTLC R² Value | 0.999 | [4] |
| HPTLC Recovery | 98.97–99.86 % | [4] |
Disclaimer: The experimental protocols provided in this guide are compiled from publicly available scientific literature and patents. These procedures should be carried out by qualified professionals in a well-equipped laboratory, with all appropriate safety precautions in place. The yields and purities are cited from specific examples and may vary depending on the experimental conditions.
References
The Core Mechanism of Buclizine Dihydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buclizine dihydrochloride, a first-generation antihistamine, has demonstrated potential as an anti-cancer agent. This technical guide provides an in-depth analysis of its core mechanism of action in cancer cells, with a primary focus on its effects in MCF-7 breast cancer cells. Buclizine operates through a cytostatic rather than cytotoxic mechanism, primarily by targeting the Translationally Controlled Tumor Protein (TCTP). This interaction leads to the downregulation of TCTP, resulting in a G1 phase cell cycle arrest and induction of cellular differentiation, ultimately inhibiting cancer cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Buclizine, a piperazine derivative with established antiemetic and antihistaminic properties, has emerged as a candidate for such repurposing.[1] Its anti-cancer effects appear to be distinct from those of traditional chemotherapeutics, offering a potential new strategy for managing cancer cell growth. This guide will elucidate the molecular underpinnings of buclizine's action, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action: TCTP Inhibition
The primary mechanism by which buclizine exerts its anti-proliferative effects in cancer cells is through the inhibition of the Translationally Controlled Tumor Protein (TCTP).[2][3] TCTP is a highly conserved protein that is overexpressed in many cancer types and plays a crucial role in tumor growth, survival, and resistance to apoptosis.[4][5][6]
Buclizine has been shown to directly bind to TCTP, leading to a significant downregulation of TCTP expression in MCF-7 breast cancer cells.[2][3] This reduction in TCTP levels is a critical event that triggers a cascade of downstream effects, ultimately leading to the inhibition of cancer cell proliferation.[3]
Signaling Pathway
The binding of buclizine to TCTP and its subsequent downregulation initiates a signaling cascade that affects cell cycle regulation. The key steps are outlined below:
Figure 1: Buclizine's mechanism of action via TCTP inhibition.
Effects on Cancer Cell Biology
Cell Cycle Arrest
A hallmark of buclizine's action is the induction of cell cycle arrest in the G1 phase.[2][3] Following treatment with buclizine, MCF-7 cells show a significant decrease in the expression of key G1 phase regulatory proteins, namely Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[2] This downregulation prevents the cells from transitioning from the G1 to the S phase, thereby halting proliferation.[2]
Cytostatic, Not Cytotoxic, Effect
Importantly, studies on MCF-7 cells indicate that buclizine is cytostatic rather than cytotoxic.[2] This is supported by the absence of apoptosis induction, as confirmed by annexin V-PI staining and the lack of changes in the expression of apoptosis-regulating proteins.[2] This distinguishes buclizine from many conventional chemotherapeutic agents that primarily induce apoptotic cell death.
Induction of Cellular Differentiation
Buclizine treatment has been observed to induce differentiation in MCF-7 cells, as evidenced by the increased appearance of lipid droplets.[2] This suggests that buclizine may reprogram cancer cells towards a more mature, less proliferative state, a concept central to differentiation therapy.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on buclizine and related compounds.
| Compound | Cell Line | Parameter | Value | Reference |
| Buclizine | MCF-7 | IC50 (72h) | 19.18 ± 5.32 µM | [2] |
| Buclizine | MCF-7 | TCTP Downregulation (75 µM, 72h) | ~40% | [2] |
| Buclizine | Recombinant TCTP | Binding Affinity (Kd) | 433 µM | [2] |
| Levomepromazine | MCF-7 | IC50 (72h) | 12.21 ± 0.78 µM | [2] |
| Levomepromazine | MCF-7 | TCTP Downregulation (25 µM, 72h) | >60% | [2] |
| Levomepromazine | Recombinant TCTP | Binding Affinity (Kd) | 57.2 µM | [2] |
Table 1: Growth Inhibition and TCTP Interaction
| Compound | Cell Line | Effect on Cell Cycle | Key Protein Changes (72h) | Reference |
| Buclizine | MCF-7 | G1 Phase Arrest | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK2, ↓ CDK4 | [2] |
| Levomepromazine | MCF-7 | G1 Phase Arrest (up to 78% of cells in G1) | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK2, ↓ CDK4 | [2] |
| Meclizine | COLO 205 | G0/G1 Phase Arrest | ↑ p53, ↑ p21, Suppressed CDK2 & CDK4 activity | [1][9] |
Table 2: Effects on Cell Cycle Progression
| Compound | Cell Line | Effect on Apoptosis | Key Protein/Event Changes | Reference |
| Buclizine | MCF-7 | No significant apoptosis | No change in apoptosis-regulating proteins | [2] |
| Levomepromazine | MCF-7 | No significant apoptosis | No change in apoptosis-regulating proteins | [2] |
| Meclizine | COLO 205 | Induction of apoptosis | ↑ p53, ↓ Bcl-2, Cytochrome C release, AIF translocation, Caspase-3, -8, -9 activation | [1][9] |
Table 3: Effects on Apoptosis
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on buclizine and related compounds.
Cell Viability Assay (Resazurin Assay)
Figure 2: Workflow for the Resazurin-based cell viability assay.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for 72 hours.
-
Resazurin Addition: After the incubation period, the medium is replaced with a fresh medium containing resazurin (e.g., 10% v/v of a 0.1 mg/mL solution) and incubated for 2-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Figure 3: Workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment and Harvesting: MCF-7 cells are treated with buclizine for 72 hours, then harvested by trypsinization and washed with PBS.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol while vortexing and fixed for at least 2 hours at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The mixture is incubated for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Western Blotting
-
Protein Extraction: Following treatment with buclizine, MCF-7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TCTP, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Broader Context and Future Directions
Comparison with Meclizine
Interestingly, the closely related antihistamine meclizine exhibits a different anti-cancer mechanism in colon cancer cells, where it induces apoptosis and G0/G1 cell cycle arrest.[1][9] This is mediated through the upregulation of p53 and p21 and the activation of the intrinsic apoptotic pathway.[1][9] This highlights the potential for subtle structural differences between antihistamines to result in distinct biological activities against cancer cells.
Potential Role of Other Pathways
While the primary mechanism of buclizine in MCF-7 cells appears to be TCTP-mediated, the involvement of other key cancer-related pathways warrants investigation.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a major driver of cell growth and proliferation.[10][11][12][13][14] Further studies are needed to determine if buclizine's effects are in any way linked to the modulation of this critical signaling cascade.
-
Reactive Oxygen Species (ROS): The role of ROS in cancer is complex, with the potential to either promote or inhibit tumor growth depending on the context.[15][16] Investigating whether buclizine alters the intracellular ROS balance in cancer cells could reveal additional mechanisms of action.
-
Autophagy: Autophagy is a cellular recycling process that can have both pro-survival and pro-death roles in cancer.[17][18][19][20] Given that buclizine induces a cytostatic effect, exploring its impact on autophagy could provide further insights into its anti-proliferative mechanism.
Conclusion
This compound presents a compelling case for drug repurposing in oncology. Its unique mechanism of action, centered on the inhibition of TCTP and the subsequent induction of G1 cell cycle arrest and differentiation, offers a novel therapeutic strategy that is distinct from conventional cytotoxic agents. The cytostatic nature of buclizine may offer advantages in certain therapeutic contexts. Further research is warranted to explore the efficacy of buclizine in a broader range of cancer types and to investigate its potential interactions with other signaling pathways critical to cancer cell survival and proliferation. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into the anti-cancer properties of buclizine and related compounds.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. What are TCTP inhibitors and how do they work? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. TCTP in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCTP as therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of TCTP for Cellular Differentiation and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization and therapeutic perspectives of differentiation-inducing therapy in malignant tumors [frontiersin.org]
- 8. Differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy and cancer treatment: four functional forms of autophagy and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy-Induced Apoptosis in Lung Cancer Cells by a Novel Digitoxin Analog - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Buclizine Dihydrochloride in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents. The information is compiled from a variety of sources to aid in research, formulation development, and analytical method design.
This compound is a piperazine derivative with antihistaminic, antimuscarinic, and antiemetic properties.[1] Its solubility is a critical physicochemical parameter that influences its behavior in various experimental and pharmaceutical contexts.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. However, there is some variability in the reported quantitative values, which may be due to differences in experimental conditions such as temperature and the method of determination (e.g., kinetic vs. thermodynamic solubility). The following table summarizes the available data.
| Solvent | Type | Reported Solubility | Temperature | Source(s) |
| Water | Quantitative | 5 mg/mL | Not Specified | [2] |
| Qualitative | Practically Insoluble | Not Specified | [1][3][4] | |
| Qualitative | Soluble | Not Specified | [5][6] | |
| Qualitative | Insoluble | 25°C | [7] | |
| Dimethyl Sulfoxide (DMSO) | Quantitative | ~0.17 mg/mL | Not Specified | [8] |
| Quantitative | 11 mg/mL | Not Specified | [9] | |
| Quantitative | 1 mg/mL (warmed) | Not Specified | [2] | |
| Quantitative | 5 mg/mL (warmed) | Not Specified | [2] | |
| Quantitative | 0.2 mg/mL | 25°C | [7] | |
| Quantitative | 2.5 mg/mL (ultrasonic) | Not Specified | [10] | |
| Qualitative | Slightly Soluble (Heated) | Not Specified | [4][11] | |
| Ethanol | Quantitative | ~0.11 mg/mL | Not Specified | [8] |
| Qualitative | Very Slightly Soluble (96%) | Not Specified | [1][3] | |
| Dimethylformamide (DMF) | Quantitative | ~5 mg/mL | Not Specified | [8] |
| Methanol | Qualitative | Slightly Soluble | Not Specified | [4][11] |
| Chloroform | Qualitative | Sparingly Soluble | Not Specified | [3] |
| Qualitative | Slightly Soluble | Not Specified | [4][11] | |
| Propane-1,2-diol | Qualitative | Sparingly Soluble | Not Specified | [1][3] |
| Alcohol | Qualitative | Soluble | Not Specified | [5][6] |
| 4-Methylpyridine | Quantitative | 22 mg/mL | 25°C | [7] |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, generalized methods for kinetic and thermodynamic solubility assays are standard in pharmaceutical research. These protocols can be adapted for this compound.
Kinetic Solubility Assay Protocol
This method is often used in early drug discovery for high-throughput screening. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader or nephelometer
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Turbidimetric/Nephelometric Method: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV Spectrophotometric Method: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility (Shake-Flask) Protocol
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid form. It is considered the "gold standard" for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for kinetic and thermodynamic solubility determination.
Relationship Between Kinetic and Thermodynamic Solubility
This diagram illustrates the conceptual relationship between kinetic and thermodynamic solubility, highlighting the path from a high-energy state (dissolved in organic solvent) to a state of equilibrium.
Caption: Conceptual relationship between kinetic and thermodynamic solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]
- 5. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]
- 6. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]
An In-Depth Technical Guide to the Crystallization of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallization methods relevant to buclizine dihydrochloride. It addresses the challenges associated with its crystalline forms, offers detailed experimental protocols based on available literature, and presents key physicochemical data to aid in further research and development.
Introduction
This compound is a piperazine derivative with antihistaminic, anticholinergic, and antiemetic properties. The control of its solid-state properties, particularly its crystalline form, is crucial for ensuring product quality, stability, and bioavailability. However, the crystallization of this compound presents a significant challenge due to its propensity to convert into other salt forms, specifically the monohydrochloride monohydrate, in the presence of water. This guide synthesizes the current understanding of this compound's crystalline behavior and provides practical guidance for its crystallization.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented in Table 1. This information is essential for designing and interpreting crystallization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl | [1] |
| Molecular Weight | 506.0 g/mol | [1] |
| Appearance | White to slightly yellowish crystalline powder | [2] |
| Melting Point | 230-240 °C | [2][3] |
| Solubility | ||
| Ethanol | ~0.11 mg/mL | [1] |
| DMSO | ~0.17 mg/mL (up to 11 mg/mL with sonication) | [1][4] |
| Dimethylformamide | ~5 mg/mL | [1] |
| Water | Practically insoluble | [2] |
| Chloroform | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Hygroscopicity | Hygroscopic | [3] |
| Storage | -20°C | [1][3] |
Experimental Protocols
Recrystallization Leading to Buclizine Monohydrochloride Monohydrate
The most well-documented recrystallization procedure involving this compound raw material leads to the formation of buclizine monohydrochloride monohydrate (BCZHCl·H₂O). This highlights the reactivity of the dihydrochloride form in aqueous environments.
Objective: To obtain single crystals of buclizine monohydrochloride monohydrate from this compound.
Methodology:
-
Dissolution: Dissolve the this compound raw material in a solution of ethanol and water.[5]
-
Crystallization: Allow the solution to undergo slow evaporation at room temperature.
-
Crystal Harvesting: Collect the resulting crystals.
-
Analysis: Characterize the crystals using single-crystal X-ray diffraction to confirm the formation of buclizine monohydrochloride monohydrate.[5] The crystal structure of this form has been determined to be in the orthorhombic space group Pna2₁.[5]
Proposed Protocol for the Anhydrous Crystallization of this compound
Based on the known properties of this compound, particularly its instability in water and its solubility in certain organic solvents, a proposed experimental workflow for attempting its anhydrous crystallization is outlined below. This protocol is investigative in nature and may require optimization.
Objective: To obtain crystalline this compound while preventing its conversion to the monohydrochloride form.
Key Considerations:
-
Anhydrous Conditions: All solvents and equipment must be scrupulously dried to prevent the introduction of water. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Choose a non-aqueous solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. Based on available data, suitable starting points could include anhydrous toluene, benzene, or dimethylformamide.[1][3][6]
Methodologies to Investigate:
-
Cooling Crystallization:
-
Saturate the chosen anhydrous solvent with this compound at an elevated temperature with stirring.
-
Slowly cool the solution to induce crystallization. The cooling rate should be controlled to promote the growth of well-defined crystals.
-
Isolate the crystals by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
-
-
Anti-Solvent Crystallization:
-
Dissolve this compound in a minimal amount of a good anhydrous solvent (e.g., dimethylformamide).
-
Slowly add an anhydrous anti-solvent (a solvent in which this compound is poorly soluble, such as anhydrous hexane or diethyl ether) until turbidity is observed.
-
Allow the solution to stand undisturbed to promote crystal growth.
-
Isolate and dry the crystals as described above.
-
-
Vapor Diffusion:
-
Dissolve this compound in a small amount of a relatively low-boiling point anhydrous solvent.
-
Place this solution in a small, open vial inside a larger, sealed container that contains an anhydrous anti-solvent.
-
Allow the anti-solvent vapor to slowly diffuse into the drug solution, reducing its solubility and inducing crystallization over time.
-
Characterization: The resulting crystals should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Powder X-ray Diffraction (PXRD): To determine the crystalline phase and compare it with the known pattern of buclizine hydrochloride.[6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of solvates or different polymorphic forms.[5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of any bound solvent.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional groups and compare the spectrum with a reference standard.[5]
-
Karl Fischer Titration: To quantify the water content and ensure the anhydrous nature of the crystals.
Visualizations
Transformation Pathway of this compound
The following diagram illustrates the observed transformation of this compound into its monohydrochloride monohydrate form during recrystallization from an aqueous-ethanolic solution.
Caption: Transformation of this compound.
Proposed Experimental Workflow for Anhydrous Crystallization
This diagram outlines a logical workflow for the systematic investigation of anhydrous crystallization methods for this compound.
Caption: Anhydrous Crystallization Workflow.
Conclusion
The crystallization of this compound is a non-trivial endeavor due to its demonstrated instability in aqueous environments. The available literature strongly indicates a transformation to the monohydrochloride monohydrate form upon recrystallization in common protic solvent mixtures. This guide provides a detailed protocol for this transformation, which is useful for studying the resulting crystalline form. Furthermore, a proposed, systematic approach to achieving anhydrous crystallization of the dihydrochloride form is presented, emphasizing the critical need for anhydrous conditions and exploring various crystallization techniques. The successful crystallization of this compound will rely on careful solvent selection and rigorous exclusion of water throughout the process. The analytical methods and workflows described herein provide a solid foundation for researchers and drug development professionals to tackle this crystallographic challenge.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]
- 3. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]
- 4. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 5. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buclizine dihydrochloride is a first-generation piperazine H1-antihistamine with anticholinergic, antiemetic, and sedative properties. A comprehensive understanding of its physicochemical characteristics is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the core physicochemical properties of this compound, including its chemical identity, melting point, solubility profile, and key dissociation and partitioning characteristics. This document synthesizes available data, outlines standardized experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.
Chemical Identity and General Properties
This compound is the hydrochloride salt of buclizine, a piperazine derivative. The presence of two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.
| Property | Value | Reference(s) |
| Chemical Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | [1] |
| Synonyms | Buclizine HCl, Longifene, Bucladin-S | [1] |
| CAS Number | 129-74-8 | [1][2] |
| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [1][2] |
| Molecular Weight | 505.95 g/mol | [3] |
| Appearance | White to slightly yellowish, crystalline powder. | [2][4] |
| Hygroscopicity | Reported to be hygroscopic. | [2] |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters for this compound. It is critical to note the discrepancies in reported aqueous solubility and the lack of experimentally determined pKa and LogP values for the dihydrochloride salt.
Table 2.1: Melting Point
| Parameter | Value | Reference(s) |
| Melting Point | 230-240 °C | [4] |
Table 2.2: Solubility Profile
There are conflicting reports regarding the aqueous solubility of this compound. Pharmacopoeial sources describe it as practically insoluble, while some commercial suppliers state it is soluble. This discrepancy highlights the need for careful experimental verification during formulation development.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Reference(s) |
| Water | Practically Insoluble / Insoluble / Soluble | Not definitively reported | [2][4][5] |
| Ethanol (96%) | Very slightly soluble | ~ 0.11 | [4][6] |
| Methanol | Very little soluble | Not definitively reported | [7] |
| Propane-1,2-diol | Sparingly soluble | Not definitively reported | [4] |
| Chloroform | Sparingly soluble | Not definitively reported | [7] |
| DMSO | Soluble (with warming) | ~ 0.17 - 11 | [6][8][9] |
| Dimethylformamide (DMF) | Soluble | ~ 5 | [6] |
Table 2.3: Dissociation Constant (pKa) and Partition Coefficient (LogP)
| Parameter | Value (for Buclizine Free Base) | Method | Reference(s) |
| pKa (Strongest Basic) | 7.6 | Predicted | |
| LogP (Octanol-Water) | 7.1 | Predicted | [10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below, based on standardized guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (USP <741>)
The melting range of a substance is the temperature range over which it transitions from a solid to a liquid.
Apparatus:
-
A suitable melting range apparatus with a transparent fluid bath (e.g., light paraffin or silicone oil), a stirrer, a controlled heat source, and an accurate thermometer.
-
Capillary tubes (approx. 10 cm long, 0.8-1.2 mm internal diameter).
Procedure (Class Ia):
-
Dry the powdered this compound sample.
-
Pack the sample into a capillary tube to a height of 2.5-3.5 mm.
-
Heat the bath until the temperature is about 30 °C below the expected melting point.
-
Insert the capillary tube into the apparatus.
-
Heat the bath at a rate of 3 °C per minute until the temperature is 3 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance is first observed to collapse or form a definite liquid meniscus (the lower limit of the melting range).
-
Record the temperature at which the substance is completely melted (the upper limit of the melting range).
Solubility Determination (European Pharmacopoeia 5.0)
Solubility is determined by adding measured amounts of a solvent to a known weight of the substance.
Procedure:
-
Finely grind the this compound sample.
-
Accurately weigh 1 g of the substance and place it in a suitable container.
-
Add a measured volume of the solvent (e.g., water, ethanol) at a controlled temperature (typically 20 ± 2 °C).
-
Shake the mixture continuously for 10 minutes.
-
Visually inspect the mixture against a light source. The substance is considered dissolved if no particles are visible.
-
If the substance is not fully dissolved, incrementally add more solvent and repeat the shaking and observation process.
-
The approximate solubility is reported based on the volume of solvent required to dissolve 1 g of the substance, according to the pharmacopoeial definitions (e.g., very soluble, sparingly soluble, practically insoluble).
Dissociation Constant (pKa) Determination (OECD Guideline 112)
The pKa is a measure of the strength of an acid in solution. Titration is a common method for its determination.
Procedure (Titration Method):
-
Prepare a solution of this compound of known concentration in purified water.
-
Standardize a titrant solution (e.g., sodium hydroxide).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the this compound solution with the standardized titrant, recording the pH value after each addition of titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.
Partition Coefficient (LogP) Determination (OECD Guideline 107 - Shake Flask Method)
The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity.
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a suitable vessel containing known volumes of both pre-saturated n-octanol and water. The total concentration of the substance should not exceed 0.01 mol/L in either phase.
-
Shake the vessel at a constant temperature (e.g., 20-25 °C) until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm to the base 10 of the partition coefficient.
Mandatory Visualizations
Mechanism of Action: Histamine H1 Receptor Antagonism
Buclizine exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, thereby blocking the actions of histamine. This is particularly relevant in the vomiting center of the brain, contributing to its antiemetic properties.
Caption: Signaling pathway of histamine H1 receptor and its inhibition by buclizine.
Experimental Workflow: Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: Generalized experimental workflow for solubility determination.
Conclusion
This technical guide provides a consolidated overview of the essential physicochemical properties of this compound. While parameters such as chemical identity and melting point are well-established, there is a notable lack of definitive, experimentally determined data for aqueous solubility, pKa, and LogP of the dihydrochloride salt. The provided standardized protocols offer a framework for researchers to generate reliable and reproducible data to fill these gaps. A thorough understanding and experimental validation of these properties are paramount for the successful development of robust and effective pharmaceutical formulations containing this compound.
References
- 1. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. Buclizine Hydrochloride or Buclizine HCl IP BP Ph Eur Manufacturers [anmol.org]
- 5. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 10. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Buclizine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of buclizine dihydrochloride, a piperazine derivative with antihistaminic and antiemetic properties. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and visual representations of its mechanism of action and the analytical workflow.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Buclizine in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.25 - 7.45 | m | 9H | Aromatic protons |
| 4.20 | s | 1H | -CH- (benzhydryl) |
| 3.45 | s | 2H | -CH₂- (benzyl) |
| 2.40 - 2.60 | m | 8H | Piperazine ring protons |
| 1.30 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data of Buclizine in CDCl₃ [1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 150.0 | C | Aromatic C-O |
| 142.0 | C | Aromatic C-Cl |
| 134.0 | C | Aromatic C-C(CH₃)₃ |
| 129.0 | CH | Aromatic CH |
| 128.5 | CH | Aromatic CH |
| 128.0 | CH | Aromatic CH |
| 127.0 | CH | Aromatic CH |
| 75.0 | CH | -CH- (benzhydryl) |
| 62.5 | CH₂ | -CH₂- (benzyl) |
| 53.0 | CH₂ | Piperazine ring |
| 34.0 | C | -C(CH₃)₃ |
| 31.0 | CH₃ | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Major IR Absorption Bands of Buclizine Hydrochloride [1]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3051 | C-H stretch | Aromatic |
| 2961 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1604 | C=C stretch | Aromatic ring |
| 1490 | C=C stretch | Aromatic ring |
| 1312 | C-N stretch | Amine |
| 1111 | C-Cl stretch | Aryl halide |
| 1093 | C-O stretch (possible ether linkage) | Aromatic Ether (if applicable) |
| 1071 | C-H in-plane bend | Aromatic |
| 820 | C-H out-of-plane bend | p-disubstituted benzene |
| 750 | C-H out-of-plane bend | Monosubstituted benzene |
| 694 | C-Cl stretch | Aryl halide |
Mass Spectrometry (MS)
Table 4: Mass Spectral Fragmentation Pattern of Buclizine (Electron Impact) [1]
| m/z | Relative Intensity (%) | Fragment Ion |
| 433 | 5 | [M]⁺ (Molecular Ion) |
| 285 | 20 | [M - C₁₀H₁₃]⁺ |
| 231 | 100 | [C₁₃H₁₂ClN]⁺ |
| 201 | 30 | [C₁₃H₁₀Cl]⁺ |
| 165 | 40 | [C₁₃H₉]⁺ |
| 147 | 80 | [C₁₀H₁₃N]⁺ |
| 132 | 35 | [C₁₀H₁₂]⁺ |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound. The exact parameters for the data presented above may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a 5 mm probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound and 100-200 mg of dry potassium bromide (KBr) powder are ground together in an agate mortar to a fine, homogenous powder.
-
The mixture is then transferred to a pellet die.
-
A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample pellet is placed in the sample holder and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the instrument.
-
Ionization:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.
Visualizations
Mechanism of Action: Histamine H1 Receptor Antagonism
Buclizine primarily acts as an antagonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Its antiemetic effects are attributed to its central anticholinergic properties and its action on the chemoreceptor trigger zone in the brain.
Caption: Buclizine's primary mechanism of action.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the Discovery and History of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buclizine dihydrochloride is a first-generation piperazine antihistamine with significant anticholinergic, antiemetic, and antivertigo properties. First approved by the FDA in 1957, it has a long history of clinical use, primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.
Introduction
Buclizine emerges from the piperazine class of antihistamines, a group of compounds developed in the mid-20th century. Its discovery was part of a broader effort to identify new therapeutic agents for allergic conditions and nausea. As a first-generation antihistamine, buclizine readily crosses the blood-brain barrier, leading to both its therapeutic effects on the central nervous system and its characteristic sedative side effects. This document traces the scientific journey of this compound from its initial synthesis to its established clinical applications.
Discovery and Historical Development
Buclizine was developed by Stuart Pharms and received its initial FDA approval in 1957.[1][2] It was introduced as an antiemetic and antivertigo agent.[2][3] Over the years, its clinical applications have been explored for various conditions, including the management of migraine attacks and nausea and vomiting during pregnancy.[2] There were also investigations into its potential as an appetite stimulant in children, though this indication has not been validated by robust clinical evidence.[2][4][5]
A review of motion sickness drugs from 1954-1964 reported buclizine to have a 90% effectiveness in some studies.[6]
Synthesis of this compound
The synthesis of buclizine involves a multi-step process. A described manufacturing process starts with the reaction of 4-chlorobenzhydryl chloride with the ethyl ester of piperazine 1-carboxylic acid in toluene, in the presence of triethylamine. The resulting intermediate, [(4-chlorophenyl)-phenyl-methyl]piperazine carboxylic acid ethyl ester, is then hydrolyzed using potassium hydroxide in ethanol to yield 4-chlorobenzhydryl-piperazine.[1]
The final step involves the reaction of 4-chlorobenzhydryl-piperazine with 4-tert-butylbenzyl chloride in the presence of a halogen hydrochloride acceptor (such as triethylamine or sodium carbonate) to produce buclizine base.[1] The buclizine base is then treated with two equivalents of hydrogen chloride to form the dihydrochloride salt.[7]
A 2015 publication describes a continuous-flow multistep synthesis for a buclizine derivative with an overall isolated yield of 87%.[8]
Experimental Protocol: Synthesis of Buclizine
Step 1: Synthesis of 4-chlorobenzhydryl-piperazine
-
Reflux 1 mole of 4-chlorobenzhydryl chloride with 1 mole of ethyl N-piperazinecarboxylate in toluene in the presence of an excess of triethylamine at approximately 150°C.
-
After cooling, filter off the triethylamine hydrochloride.
-
Remove the solvent in vacuo.
-
Boil the resulting residue, [(4-chlorophenyl)-phenyl-methyl]piperazine carboxylic acid ethyl ester, with potassium hydroxide in ethanol for 48 hours.
-
Remove the ethanol in vacuo.
-
Dissolve the residue in benzene and wash with water.
-
Dry the benzene solution and remove the benzene in vacuo.
-
Distill the residue to obtain 4-chlorobenzhydryl-piperazine.[1]
Step 2: Synthesis of Buclizine
-
React the 4-chlorobenzhydryl-piperazine with 4-tert-butylbenzyl chloride.
-
Perform the reaction in the presence of a halogen hydrochloride acceptor, such as triethylamine or sodium or potassium carbonate.
-
The resulting product is buclizine base, with a boiling point of 230°-240°C at 0.001 mm Hg.[1]
Step 3: Formation of this compound
-
React the buclizine base with two equivalents of hydrogen chloride to obtain this compound.[7]
Pharmacological Profile
Buclizine's therapeutic effects are primarily attributed to its antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[3][9][10]
Mechanism of Action
The vomiting center in the brainstem, which controls nausea and vomiting, is rich in histaminergic (H1) and muscarinic cholinergic receptors. Motion sickness is believed to be caused by overstimulation of the vestibular system, which transmits signals to the vomiting center. Buclizine exerts its antiemetic and antivertigo effects by blocking these H1 and muscarinic receptors in the vomiting center, thereby reducing the stimulating input from the vestibular apparatus.[2] Its central anticholinergic properties are considered partially responsible for its efficacy.[2] The drug also depresses labyrinthine excitability and vestibular stimulation and may have effects on the medullary chemoreceptor trigger zone (CTZ).[2]
dot
Caption: Mechanism of Buclizine in Preventing Emesis.
Pharmacodynamics
Pharmacokinetics
Buclizine is reported to be rapidly absorbed following oral administration and is metabolized in the liver.[2] Specific pharmacokinetic parameters for buclizine, such as half-life, volume of distribution, and clearance rates from early studies, are not well-documented in currently accessible literature. However, for context, a related first-generation antihistamine, hydroxyzine, has an elimination half-life of approximately 20 hours in adults.[11]
Clinical Applications and Efficacy
This compound is primarily indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[3]
Motion Sickness
Early clinical reports and a 1964 review of motion sickness drugs indicated the effectiveness of a 50 mg dose of buclizine, with one study reporting 90% effectiveness over placebo.[6]
Other Investigated Uses
Buclizine has also been studied for the treatment of nausea and vomiting in pregnancy and for migraine attacks.[2] Its use as an appetite stimulant in children has been promoted, but this is not supported by strong clinical evidence and has been a subject of debate.[4][5][12]
Toxicology and Safety Profile
The primary side effects of buclizine are consistent with those of other first-generation antihistamines and are largely related to its central nervous system and anticholinergic activity. These include drowsiness, dry mouth, and dizziness.
Conclusion
This compound has a long-standing history as an effective antiemetic and antivertigo agent. Its discovery and development were part of the mid-20th-century expansion of antihistamine therapeutics. While newer generations of antihistamines with improved side-effect profiles have been developed, buclizine remains a relevant compound for understanding the pharmacology of motion sickness and for specific clinical applications. Further research to fully characterize its receptor binding kinetics and to conduct modern, well-controlled clinical trials could further elucidate its therapeutic potential.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅Cl₃N₂ | [7] |
| Molecular Weight | 505.95 g/mol | [7] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 129-74-8 | [7] |
Table 2: Historical Clinical Efficacy for Motion Sickness
| Drug | Dose | Reported Effectiveness | Reference |
| Buclizine | 50 mg | 90% over placebo | [6] |
| Cyclizine | 50 mg | 100% over placebo | [6] |
| Meclizine | 50 mg | 85% over placebo | [6] |
| Dimenhydrinate | 50 mg | 70% over placebo | [6] |
| Diphenhydramine | 50 mg | 58% over placebo | [6] |
Experimental Workflows and Diagrams
dot
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buclizine is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Buclizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 11. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 12. ijbcp.com [ijbcp.com]
Buclizine Dihydrochloride as a Histamine H1 Receptor Antagonist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buclizine dihydrochloride is a first-generation antihistamine of the piperazine derivative class, primarily recognized for its antiemetic and antivertigo properties.[1][2] Its therapeutic effects are fundamentally derived from its activity as a potent antagonist of the histamine H1 receptor. By competitively blocking the H1 receptor, buclizine prevents histamine-induced physiological responses. This document provides a comprehensive technical overview of buclizine's mechanism of action, its interaction with the H1 receptor signaling pathway, quantitative pharmacological data, and detailed protocols for key experimental assays used in its characterization.
Introduction
Histamine, a biogenic amine, is a crucial mediator in various physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission. It exerts its effects through four distinct G-protein coupled receptors (GPCRs), designated H1 through H4.[3][4] The histamine H1 receptor (H1R), in particular, is a key player in allergic inflammation and is the primary target for antihistamine drugs.
Buclizine is a well-established H1 receptor antagonist used for the prevention and treatment of nausea, vomiting, and dizziness, particularly those associated with motion sickness.[2][5] In addition to its primary antihistaminic activity, it also possesses anticholinergic and central nervous system depressant properties.[1][6] Understanding the precise molecular interactions and functional consequences of buclizine's binding to the H1 receptor is critical for drug development professionals and researchers exploring its therapeutic applications and potential for new indications.
Mechanism of Action at the H1 Receptor
Buclizine functions as a competitive antagonist at the histamine H1 receptor.[1][2] This means it binds to the same site on the receptor as endogenous histamine but does not activate it. By occupying the receptor's binding site, buclizine prevents histamine from binding and initiating the downstream signaling cascade. This blockade of the H1 receptor in tissues such as smooth muscle, vascular endothelium, and in the central nervous system mitigates the symptoms of histamine release, such as vasodilation, increased vascular permeability, and sensory nerve stimulation. Its antiemetic effects are attributed to its action on H1 and muscarinic receptors within the brain's vomiting center and chemoreceptor trigger zone.[1][5]
The H1 Receptor Signaling Pathway and its Antagonism by Buclizine
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][7] Activation of the H1R by histamine initiates a well-defined signaling cascade:
-
G-Protein Activation: Histamine binding causes a conformational change in the H1R, leading to the activation of the associated Gαq subunit. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the enzyme phospholipase C-beta (PLC-β).[4]
-
Second Messenger Production: PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][8]
-
Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, along with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).
This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines. Buclizine, by blocking the initial histamine binding step, prevents this entire signaling sequence from occurring.
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Buclizine Dihydrochloride's Binding Affinity to TCTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of buclizine dihydrochloride to the Translationally Controlled Tumor Protein (TCTP). It consolidates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Buclizine, a first-generation antihistamine, has been identified as a direct inhibitor of the Translationally Controlled Tumor Protein (TCTP), a key regulator in cancer cell proliferation and survival. Experimental evidence demonstrates a direct binding interaction between buclizine and TCTP, leading to downstream effects such as the downregulation of TCTP expression and cell cycle arrest. This guide delves into the specifics of this interaction, providing a foundation for further investigation into buclizine and its derivatives as potential cancer therapeutics.
Quantitative Binding Affinity Data
The direct interaction between buclizine and human TCTP has been quantified using microscale thermophoresis. The equilibrium dissociation constant (Kd) provides a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| Buclizine | Human TCTP | Microscale Thermophoresis | 433 ± 47.1 μM (p < 0.01) | [1] |
Experimental Protocol: Microscale Thermophoresis (MST)
The following is a detailed protocol for determining the binding affinity of buclizine to TCTP, based on established MST methodologies for protein-small molecule interactions.
Objective: To quantify the binding affinity of buclizine to fluorescently labeled human TCTP.
Materials:
-
Recombinant human TCTP (codon-optimized, expressed in E. coli and purified)[1]
-
This compound
-
Fluorescent labeling kit (e.g., NHS-ester based dye)
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
Microscale Thermophoresis instrument
-
Hydrophilic capillaries
Procedure:
-
Protein Labeling:
-
Label the recombinant human TCTP with a fluorescent dye according to the manufacturer's protocol. The labeling reaction typically involves incubating the protein with the dye for a specific time at room temperature.
-
Remove the excess, unbound dye using a desalting column.
-
Determine the final concentration and degree of labeling of the fluorescently tagged TCTP.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in the MST buffer.
-
Perform a serial dilution of the buclizine stock solution to create a range of concentrations to be tested. A 16-point, 2-fold dilution series is common.
-
-
Binding Reaction:
-
Mix a constant concentration of the fluorescently labeled TCTP with each of the varying concentrations of buclizine.
-
Allow the reactions to incubate at room temperature for a sufficient time to reach binding equilibrium.
-
-
MST Measurement:
-
Load the reaction mixtures into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled TCTP along this temperature gradient is measured. This movement, or thermophoresis, changes upon binding of the ligand (buclizine).
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflow
The interaction of buclizine with TCTP has significant implications for cellular signaling, particularly in the context of cancer. The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for determining binding affinity and the key signaling pathway affected by this interaction.
Experimental Workflow: Microscale Thermophoresis
References
Teratogenic Effects of Buclizine Dihydrochloride and Related Piperazine Derivatives in Animal Models: A Technical Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature concerning the teratogenic effects of buclizine dihydrochloride and structurally related piperazine derivatives in animal models. Due to the limited availability of detailed quantitative data and experimental protocols for this compound in the public domain, this paper leverages data from studies on the closely related compounds hydroxyzine and meclizine to provide a representative analysis of the potential developmental toxicities associated with this class of molecules.
Introduction
This compound is a piperazine-derivative antihistamine with antiemetic and anticholinergic properties.[1][2] As with many pharmaceuticals, understanding its potential for developmental toxicity is a critical aspect of its safety profile. Teratogenicity studies in animal models are a cornerstone of this assessment, providing vital information on the potential risks to a developing fetus.[3][4][5] The primary animal models utilized in such studies are rodents, particularly rats and mice, due to their well-characterized reproductive biology and the extensive historical database available for comparison.[6][7] A recurring theme in the toxicological profile of some piperazine derivatives is the induction of cleft palate.[8][9]
Quantitative Analysis of Teratogenic Effects of Piperazine Derivatives
While specific quantitative data for this compound from the seminal 1966 study by King and Howell remains largely inaccessible in publicly available literature, studies on the structurally similar compounds hydroxyzine and meclizine offer valuable insights. The following tables summarize the key quantitative findings from these studies.
Table 1: Teratogenic Effects of Hydroxyzine in Rats
| Dose (mg/kg/day) | Route of Administration | Gestational Days of Treatment | No. of Fetuses/Litters Examined | Incidence of Cleft Palate (%) | Other Malformations Noted | Reference |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | King & Howell, 1966[10] |
Table 2: Teratogenic Effects of Meclizine Hydrochloride in Sprague-Dawley Rats
| Dose (mg/kg/day) | Route of Administration | Gestational Days of Treatment | No. of Fetuses/Litters Examined | Incidence of Cleft Palate (%) | Other Malformations Noted | Reference |
| "Relatively large doses" | Oral | 12th to 15th day | Data not available in search results | Specific percentage not provided | Anomalies of the tongue, mouth, lower jaw, vertebrae, and limbs | [1] |
Note: The available literature for meclizine specifies that "relatively large doses" were administered, but does not provide specific dose--response data.
Experimental Protocols in Animal Teratology Studies
The methodologies employed in teratogenicity studies are critical for the interpretation of the results. Based on the available literature, a general experimental protocol for assessing the developmental toxicity of a substance like this compound can be outlined.
Animal Models
-
Species: Sprague-Dawley rats and CD-1 mice are commonly used strains in developmental toxicity studies.[1][4]
-
Health Status: Healthy, virgin female animals are typically selected for these studies.
-
Mating: Females are mated with fertile males, and the day of evidence of mating (e.g., presence of a vaginal plug) is designated as gestational day (GD) 0.
Drug Administration
-
Route: The route of administration is typically oral (gavage) to mimic human exposure.[4]
-
Dosing Period: The substance is administered during the period of major organogenesis. For rats, this is generally between GD 6 and GD 15.[1][9]
-
Dose Levels: A range of doses is used, including a control group (vehicle only) and at least three dose levels of the test substance.[4]
Fetal Examination
-
Timing: Near the end of gestation (e.g., GD 20 for rats), pregnant females are euthanized.
-
Procedure: The uterus is examined for the number of live and dead fetuses and resorption sites. Fetuses are weighed and examined for external malformations. A subset of fetuses is then typically examined for visceral and skeletal abnormalities.
Visualizing Experimental Workflows and Potential Mechanisms
To further elucidate the processes involved in teratogenicity testing and the potential biological pathways affected, the following diagrams are provided.
Conclusion
References
- 1. Teratogenic effects of meclizine hydrochloride on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing rat and rabbit embryo-fetal developmental toxicity data for 379 pharmaceuticals: on systemic dose and developmental effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Teratogenic potential of phencyclidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Only weak link seen between gestational pesticide exposure and gastroschisis | MDedge [ma1.mdedge.com]
- 6. Teratology studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Windows of Sensitivity to Toxic Chemicals in the Development of Cleft Palates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teratogenic Effects of Meclizine Hydrochloride on the Rat | Semantic Scholar [semanticscholar.org]
Buclizine Dihydrochloride as a Pediatric Appetite Stimulant: A Technical Whitepaper
Disclaimer: The use of buclizine dihydrochloride as a pediatric appetite stimulant is a topic marked by a notable lack of robust, contemporary clinical evidence. The available data is largely derived from older, methodologically limited studies, and the drug is not approved for this indication in many parts of the world, including the United States and Europe. In some countries, such as India, its use as an appetite stimulant has been banned.[1][2][3][4][5] This document summarizes the existing, albeit limited, scientific and regulatory information for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-generation antihistamine of the piperazine class with anticholinergic and antiemetic properties.[6][7] Historically, it has been explored as a pediatric appetite stimulant, with a few clinical studies conducted in the mid to late 20th century. However, the efficacy and safety of this off-label use are not well-established by modern standards. The precise mechanism by which buclizine may stimulate appetite is unknown, with hypotheses pointing towards mild hypoglycemic effects or central anticholinergic actions. There is a significant lack of pharmacokinetic and comprehensive clinical data for buclizine in the pediatric population. This guide provides an in-depth review of the available, though sparse, information on buclizine as a pediatric appetite stimulant, including its postulated mechanisms of action, a summary of the limited clinical findings, and its current regulatory status.
Core Pharmacology
Chemical Name: (RS)-1-[(4-chlorophenyl)-phenyl-methyl]-4-[(4-tert-butylphenyl)methyl]piperazine dihydrochloride
Molecular Formula: C₂₈H₃₃ClN₂·2HCl
Mechanism of Action: Buclizine's primary mechanism of action is as a histamine H1 receptor antagonist.[6][8] Its antiemetic and antivertigo effects are attributed to this action in the vomiting center of the brain, as well as its central anticholinergic properties.[6][8]
The exact mechanism for appetite stimulation is not well understood. The leading hypotheses are:
-
Mild Hypoglycemia: It has been postulated that buclizine may cause a slight decrease in blood glucose levels, which could in turn stimulate the hunger centers in the brain. However, robust clinical data to support this hypothesis is lacking.
-
Central Anticholinergic Effects: Buclizine's anticholinergic properties may influence appetite regulation at the level of the central nervous system. The specific pathways and receptors involved have not been elucidated.
It is important to note that there is no direct evidence to suggest that buclizine interacts with key appetite-regulating hormones such as ghrelin or leptin.
Postulated Signaling Pathways
The following diagrams illustrate the hypothetical mechanisms by which buclizine may influence appetite. These are based on general principles of appetite regulation and the postulated effects of buclizine, not on direct experimental evidence for this specific drug.
Clinical Data: A Critical Review
The clinical evidence for buclizine as a pediatric appetite stimulant is sparse and dated. The studies frequently cited in reviews are from 1968, 1969, and 1991.[9][10][11] Unfortunately, the full texts of these studies are not widely available, preventing a thorough analysis of their methodologies and a detailed presentation of their quantitative data.
Based on secondary sources, these trials are described as being underpowered and having doubtful methodology.[9][11] Without access to the original publications, it is impossible to provide the requested structured tables of quantitative data. The key limitations of the existing clinical data include:
-
Small sample sizes.
-
Lack of detailed reporting on patient demographics and baseline characteristics.
-
Unclear or poorly described randomization and blinding procedures.
-
Lack of standardized outcome measures for appetite and weight gain.
-
Inadequate reporting of adverse events.
A summary of the cited studies is provided below, with the caveat that this information is based on references in other publications and not on a direct analysis of the original data.
| Study (Year) | Reported Findings (as cited in secondary sources) |
| Devare ST, Joglekar GV (1968) | Noted to be one of the few studies on buclizine for weight gain, but criticized for methodological weaknesses.[9] |
| Higa J, Micelli I, Astolfi E (1969) | A clinical, experimental, and toxicological study on buclizine as an appetite stimulant. Details of the findings are not available in recent literature.[9][11] |
| Dhoble V, Phadke MA (1991) | Investigated the role of buclizine hydrochloride in promoting weight gain in children. This is one of the most recent studies found, yet it is still over three decades old and is described as being underpowered with exaggerated claims.[9][10] |
Experimental Protocols: An Unmet Requirement
A core requirement for this technical guide was the provision of detailed methodologies for key experiments. Due to the inaccessibility of the full-text articles for the primary clinical studies on buclizine as a pediatric appetite stimulant, this requirement cannot be fulfilled. A general workflow for a modern clinical trial investigating a pediatric appetite stimulant is provided below for illustrative purposes.
Pharmacokinetics
There is a significant lack of pharmacokinetic data for buclizine, particularly in the pediatric population. General information from drug databases indicates that it is rapidly absorbed after oral administration and undergoes hepatic metabolism.[6][8] However, specific parameters such as bioavailability, volume of distribution, protein binding, metabolic pathways, and elimination half-life in children are not available in the public domain. This absence of data makes it challenging to establish a rational dosing regimen for this age group for any indication.
Safety and Tolerability
The adverse effects of buclizine are consistent with those of other first-generation antihistamines and include drowsiness, dizziness, incoordination, blurred vision, dry mouth, and potential for weight gain.[7][12] Due to the limited and poorly reported data from the pediatric studies on appetite stimulation, a comprehensive safety profile for this specific use is not available.
Regulatory Status
The use of buclizine as a pediatric appetite stimulant is not approved by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
-
India: In December 2018, the Indian government banned the manufacture, sale, and distribution of buclizine as an appetite stimulant.[1][3][4] It remains available for other indications like allergic conditions and motion sickness, but with the mandatory labeling "Not to be used as an appetite stimulant".[1][2]
-
United States: Buclizine is not currently approved by the FDA for any indication.[6]
-
United Kingdom: Buclizine is available in combination with other drugs for the treatment of migraines.
-
Other Regions: The regulatory status varies, but it is generally not recognized as an appetite stimulant in well-regulated markets.[5]
Discussion and Future Directions
The use of this compound as a pediatric appetite stimulant is a historical practice that is not supported by the current standards of evidence-based medicine. The lack of robust clinical trials, the unknown mechanism of action for this specific effect, and the absence of pediatric pharmacokinetic data raise significant concerns about its efficacy and safety for this indication.
For drug development professionals and researchers, buclizine may serve as a case study in the challenges of repurposing older drugs for new indications, particularly in vulnerable populations. The regulatory actions taken in countries like India highlight the increasing scrutiny on drugs marketed for pediatric use without adequate supporting data.
Future research in the area of pediatric appetite stimulants should focus on well-designed, randomized, placebo-controlled trials of agents with well-characterized mechanisms of action and favorable safety profiles. Any further investigation into buclizine for this indication would require starting from foundational preclinical and pharmacokinetic studies before proceeding to modern, ethically sound clinical trials.
Conclusion
While this compound has been used off-label as a pediatric appetite stimulant, a thorough review of the available scientific and regulatory literature reveals a profound lack of evidence to support this practice. The mechanism of action is speculative, the clinical data is outdated and methodologically flawed, and its use for this purpose is not approved by major regulatory bodies and is banned in some countries. For researchers, scientists, and drug development professionals, the case of buclizine underscores the critical importance of rigorous scientific validation for any therapeutic claim, especially in the pediatric population.
References
- 1. Central Government Bans The Use Of Buclizine As Appetite Stimulant - Food and Drugs Law - India [mondaq.com]
- 2. indianexpress.com [indianexpress.com]
- 3. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 4. livemint.com [livemint.com]
- 5. Ban on Buclizine drug as appetite booster on card [dailypioneer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buclizine is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buclizine is back again! This time as a pediatric appetite stimulant | Semantic Scholar [semanticscholar.org]
- 12. medindia.net [medindia.net]
Methodological & Application
Application Note and Protocol for HPLC Analysis of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride is a piperazine derivative with antihistaminic, antimuscarinic, antiemetic, and moderate sedative properties.[1][2] It is primarily used for the prevention of motion sickness, nausea, and vomiting.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.
This document provides a comprehensive overview of HPLC methods for the analysis of this compound, including detailed protocols and summaries of chromatographic conditions and validation parameters from various studies.
Chromatographic Conditions for this compound Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound. A summary of the key chromatographic parameters from different studies is presented in the table below for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | GraceAlpha C18 (250 x 4.6 mm, 5 µm) | Waters Bondapak C18 (300 x 3.9 mm, 10 µm) |
| Mobile Phase | Methanol:Water (80:20 v/v), pH 2.6 adjusted with phosphoric acid | Triethylamine-phosphoric acid buffer (pH 3.0 with orthophosphoric acid):Acetonitrile (20:80 v/v) | Acetonitrile:Water (85:15 v/v) containing 0.5% triethanolamine, pH 6.6 |
| Flow Rate | 1.0 mL/min | Not Specified | 2.0 mL/min |
| Detection Wavelength | 230 nm | 230 nm | 260 nm |
| Column Temperature | 25 °C | Ambient | Ambient |
| Retention Time | ~5.8 min | Not Specified | ~5.7 min |
Experimental Protocol: A General HPLC Method
This protocol describes a general method for the analysis of this compound in pharmaceutical formulations. This method is based on the principles of the referenced studies and should be validated by the user for their specific application.
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials
-
This compound reference standard.
-
HPLC grade methanol.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid or triethylamine and orthophosphoric acid for pH adjustment.
-
0.45 µm membrane filters for solvent and sample filtration.
Preparation of Mobile Phase
-
Method 1 Example: Prepare a mixture of methanol and water in the ratio of 80:20 (v/v). Adjust the pH of the mixture to 2.6 using phosphoric acid.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 0.5-24 µg/mL).[2]
Preparation of Sample Solutions
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Oral Suspension: Accurately measure a volume of the oral suspension and transfer it to a volumetric flask. Dilute with the mobile phase to a suitable concentration.[2] Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the this compound peak.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
The referenced HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[3][4] A summary of the validation parameters is provided below.
| Validation Parameter | Results |
| Linearity | The methods demonstrated good linearity over the tested concentration ranges, with correlation coefficients (r) typically >0.999.[5] |
| Accuracy | Accuracy was confirmed by recovery studies, with mean percentage recoveries typically between 98% and 102%.[1][5] |
| Precision | The methods were found to be precise, with Relative Standard Deviation (RSD) values for intra-day and inter-day precision being well within acceptable limits (typically <2%).[1] |
| Robustness | The methods proved to be robust when small, deliberate variations were made to parameters such as mobile phase composition, pH, and flow rate.[1] |
| Specificity/Stability-Indicating | Forced degradation studies were conducted under acidic, basic, oxidative, and thermal conditions.[3][4] The methods were able to separate the this compound peak from the degradation products, confirming their stability-indicating nature.[3] Buclizine hydrochloride showed significant degradation in acidic and basic conditions and in the presence of 30% H2O2, with negligible degradation under thermal stress.[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been subjected to various stress conditions as summarized below.
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl, reflux for 70 hours or 2 M HCl at 80°C for 4 hours | Significant degradation observed.[2][5] |
| Base Hydrolysis | 2 M NaOH | Degradation observed.[2] |
| Oxidation | 30% H₂O₂ | Degradation observed.[2][3] |
| Thermal Degradation | Heat | Negligible degradation observed.[3] |
| Photolytic Degradation | Exposure to light | Not explicitly detailed in all studies, but considered in validation.[2] |
The developed HPLC methods were capable of resolving the main this compound peak from the peaks of the degradation products, demonstrating the specificity and stability-indicating capability of the assays.[3]
Conclusion
The described HPLC methods are suitable for the routine quality control and stability testing of this compound in bulk and pharmaceutical dosage forms. The methods are linear, accurate, precise, robust, and specific. Researchers can adapt and validate these methods for their specific laboratory conditions and product matrices. The provided protocols and data summaries serve as a valuable resource for the development and implementation of analytical procedures for this compound.
References
Application Note & Protocol: Developing a Cell-Based Assay for Buclizine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buclizine dihydrochloride is a first-generation piperazine-derived antihistamine that exhibits antiemetic, antivertigo, and anticholinergic properties.[1][2][3] Its primary mechanism of action is the antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2][3][4][5] By blocking the H1 receptor, buclizine prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.[4] This document provides detailed protocols for a suite of cell-based assays designed to characterize the bioactivity of this compound, focusing on its interaction with the H1 receptor and its effect on cell viability.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor, upon binding to its agonist (histamine), activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.[6][7] Buclizine, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this entire pathway.
Caption: H1 Receptor Signaling Pathway leading to Calcium Mobilization.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of this compound and establish a non-toxic concentration range for use in functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Caption: Workflow for the MTT Cell Viability Assay.
Methodology
-
Cell Plating: Seed cells (e.g., HEK293, HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only for background control.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation
Calculate the percentage of cell viability for each buclizine concentration using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Plot % Viability against the log concentration of buclizine to generate a dose-response curve and determine the 50% cytotoxic concentration (CC50).
Table 1: Sample Data Summary for Buclizine Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
|---|---|---|---|
| This compound | HEK293 | 48 | 85.2 |
| Doxorubicin (Control) | HEK293 | 48 | 0.8 |
Protocol 2: H1 Receptor Functional Antagonism Assay (Calcium Flux)
Objective: To quantify the antagonistic activity of this compound at the human H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Principle: This assay uses a cell line expressing the H1 receptor (e.g., stably transfected HEK293 cells).[11][12] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon stimulation with histamine, H1 receptor activation leads to a rapid increase in intracellular calcium, causing a detectable change in fluorescence.[7] Pre-incubation with an antagonist like buclizine will inhibit this response in a dose-dependent manner.[12]
Caption: Workflow for the Calcium Flux Functional Assay.
Methodology
-
Cell Plating: Seed HEK293 cells stably expressing the human H1 receptor into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well. Incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C, protected from light.
-
Compound Addition (Antagonist Plate): Prepare a separate 96-well plate with serial dilutions of this compound at 2x the final desired concentration.
-
Assay Execution: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a microplate reader with an injection module.
-
Baseline Reading: Record a baseline fluorescence reading for 10-20 seconds.
-
Antagonist Pre-incubation: The instrument adds the buclizine dilutions from the compound plate to the cell plate. Incubate for 15-30 minutes.
-
Agonist Stimulation: The instrument adds a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.
-
Data Acquisition: Immediately measure the fluorescence signal for 60-120 seconds to capture the peak calcium response.
Data Presentation
The response is measured as the change in fluorescence units (RFU). Calculate the percentage of inhibition for each buclizine concentration: % Inhibition = 100 - [((RFU_Treated - RFU_Min) / (RFU_Max - RFU_Min)) * 100] Where RFU_Max is the response to histamine with vehicle and RFU_Min is the response of cells with no histamine.
Plot % Inhibition against the log concentration of buclizine to determine the 50% inhibitory concentration (IC50).
Table 2: Sample Data for H1 Receptor Functional Antagonism
| Compound | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| This compound | Human H1R | Calcium Flux | 15.8 |
| Mepyramine (Control) | Human H1R | Calcium Flux | 5.2 |
Protocol 3: H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.
Principle: This is a competitive radioligand binding assay. Cell membranes containing the H1 receptor are incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (buclizine).[13] Buclizine will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, which is inversely proportional to the affinity of the test compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 3. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BUCLIZINE, DIHYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. innoprot.com [innoprot.com]
- 7. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 11. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Evaluation of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of buclizine dihydrochloride. Due to the limited availability of specific published in vivo studies for this compound, this document presents a representative experimental design based on its known pharmacological properties as a histamine H1 receptor antagonist with antiemetic and anticholinergic effects.[1][2][3][4] This protocol is intended to serve as a foundational guide that can be adapted for specific research needs.
Introduction
This compound is a piperazine derivative antihistamine with established antiemetic, antivertigo, and anticholinergic properties.[2] Its primary mechanism of action involves blocking histamine H1 receptors and muscarinic receptors in the central nervous system, which helps in preventing nausea and vomiting.[1][2] The following protocols outline a systematic approach to evaluate the pharmacokinetics, efficacy, and safety of this compound in animal models.
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.
Experimental Protocol: Pharmacokinetic Analysis in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group A: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group B: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer this compound formulation.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of buclizine in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation: Representative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 550 | 120 |
| Tmax (h) | 0.25 | 2.0 |
| AUC0-t (ngh/mL) | 1200 | 850 |
| AUC0-inf (ngh/mL) | 1250 | 880 |
| t1/2 (h) | 6.5 | 7.2 |
| Bioavailability (%) | - | 14 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Workflow: Pharmacokinetic Study
References
Application Notes: Buclizine Dihydrochloride Formulation for Animal Studies
1. Introduction
Buclizine dihydrochloride is a piperazine derivative with antihistaminic and anticholinergic properties.[1] It functions primarily as a histamine H1 receptor antagonist.[2][3] In research, it is utilized for its antiemetic, antivertigo, and central nervous system depressant effects.[4][5] Recent studies have also explored its potential anti-tumor activity, linked to its interaction with Translationally Controlled Tumor Protein (TCTP).[6][7] These application notes provide detailed protocols for the preparation and administration of this compound formulations for use in preclinical animal research, particularly in rodent models.
2. Physicochemical Properties
This compound is a white to off-white crystalline solid.[7][8] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₃ClN₂ · 2HCl | [6] |
| Molecular Weight | 505.9 g/mol | [4] |
| CAS Number | 129-74-8 | [6] |
| Appearance | Crystalline solid | [6] |
| Storage Temperature | -20°C for long-term stability (≥4 years) | [6] |
3. Solubility Data
Proper vehicle selection is critical for achieving desired drug exposure. The solubility of this compound in common laboratory solvents is presented below. For parenteral formulations, it is crucial to consider the potential toxicity of the selected solvent.
| Solvent | Solubility | Notes | Reference |
| Water | 5 mg/mL | Clear solution | |
| Ethanol | ~0.11 mg/mL | Purge with inert gas | [6] |
| DMSO | Up to 11 mg/mL | Warming or sonication is recommended | [2] |
| Dimethylformamide (DMF) | ~5 mg/mL | Purge with inert gas | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Oral Gavage)
This protocol describes the preparation of a solution or suspension for oral administration in rodents. Given its solubility in water, an aqueous vehicle is often suitable.
Materials:
-
This compound powder
-
Sterile Water for Injection or deionized water
-
0.5% (w/v) Methylcellulose (optional, for suspensions)
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated balance
-
Spatula
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 5-10 mL/kg for rats).
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Solubilization (for solutions up to 5 mg/mL): a. Add the weighed powder to a sterile glass beaker. b. Gradually add the required volume of sterile water while stirring continuously with a magnetic stirrer. c. Continue stirring until the powder is completely dissolved, resulting in a clear solution.
-
Preparation (for suspensions > 5 mg/mL): a. If the desired concentration exceeds the aqueous solubility, a suspension is required. b. Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to warm water (~60°C) while stirring, then allowing it to cool to room temperature. c. Add the weighed this compound powder to the 0.5% methylcellulose vehicle. d. Vigorously mix using a vortex mixer or homogenizer until a uniform suspension is achieved. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Storage: Store the prepared formulation at 2-8°C, protected from light. Prepare fresh daily to ensure stability.
Protocol 2: Preparation of this compound for Parenteral Administration (IP Injection)
This protocol is for preparing a solution for intraperitoneal (IP) injection. DMSO is a common solvent due to the higher solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate Required Amount: Determine the necessary concentration based on the desired dose (mg/kg) and a low injection volume (e.g., 1-5 mL/kg) to minimize irritation.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: a. Add the powder to a sterile conical tube. b. Add the minimum required volume of DMSO to fully dissolve the compound. Sonication or gentle warming may be necessary to achieve a clear solution of up to 11 mg/mL.[2] c. Important: If possible, dilute the DMSO concentrate with sterile saline or PBS to reduce solvent toxicity. Perform a small-scale test to ensure the compound does not precipitate upon dilution. For example, a final vehicle composition of 10% DMSO in saline is often tolerated.
-
Final Preparation: Ensure the final solution is clear and free of particulates.
-
Storage: Use the solution immediately after preparation. Due to the nature of DMSO, long-term storage of the solution is not recommended.
Illustrative Diagrams
Caption: Mechanism of action of Buclizine as an antagonist at H1 and muscarinic receptors.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 3. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Quantification of Buclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of buclizine dihydrochloride in bulk drug and pharmaceutical formulations. The protocols detailed below are based on established High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the precise quantification of this compound. Several stability-indicating HPLC methods have been developed, ensuring that the drug can be accurately measured in the presence of its degradation products.
Quantitative Data Summary
| Parameter | Method 1[1] | Method 2[2][3][4] | Method 3[5] | Method 4[6][7] |
| Column | Waters Bondapak C18 (300 x 3.9 mm, 10 µm) | C18 | Grace Alpha C18 (250 x 4.6 mm, 5 µm) | Nucleosil C18 (25 cm x 0.46 cm, 10 µm) |
| Mobile Phase | Acetonitrile:Water (85:15) with 0.5% triethanolamine, pH 6.6 | Methanol:Water (80:20 v/v), pH 2.6 | Triethylamine-phosphoric acid buffer (pH 3.0):Acetonitrile (20:80 v/v) | Acetonitrile:Water (1:1), pH 2.6 |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | - | 2.0 mL/min |
| Detection Wavelength | 260 nm | 230 nm | 230 nm | 230 nm |
| Linearity Range | 80-320 µg/mL | - | 10-150 µg/mL | 0.025-10 µg/mL (in human serum) |
| Correlation Coefficient (r) | 0.9999 | - | - | 0.9999 |
| Accuracy (Recovery) | 99.8 ± 0.25% | 96.9 - 104.5%[8] | 100.76 - 100.92%[5] | 98.07 - 100.34% |
| Precision (RSD) | 0.25% | < 2%[2] | 0.35%[5] | - |
Experimental Protocol: Stability-Indicating HPLC Method (Based on Method 2)
This protocol describes a validated stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspensions.[2][8]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column
-
Data acquisition and processing software
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Pharmaceutical formulations (tablets or oral suspension)
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (80:20 v/v), with the pH adjusted to 2.6 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Sample Preparation:
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter.
-
Oral Suspension: Accurately measure a volume of the oral suspension, dissolve it in the mobile phase, and dilute to a known volume. Filter the solution through a 0.45 µm membrane filter.
6. System Suitability:
-
Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time. The relative standard deviation (RSD) for peak area should be less than 2%.[2]
7. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
8. Forced Degradation Studies (for stability-indicating assessment):
-
To confirm the stability-indicating nature of the method, subject a solution of this compound to forced degradation under acidic, basic, oxidative, and photolytic conditions.[2][5]
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main buclizine peak.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for routine quality control analysis.
Quantitative Data Summary
| Parameter | Method 1[9][10] | Method 2[11] | Method 3[12] |
| Solvent/Medium | - | Phosphate buffer (pH 7.4) | Chloroform |
| Wavelength (λmax) | 218-226 nm | 230 nm | 272 nm (for complex) |
| Linearity Range | - | 1-6 µg/mL | - |
| Correlation Coefficient (r) | - | - | - |
| Mean %RSD | 0.6231% | - | - |
Experimental Protocol: UV Spectrophotometric Method (Based on Method 2)
This protocol describes a direct UV spectrophotometric method for the estimation of this compound.[11]
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Phosphate buffer (pH 7.4)
-
Tween 80
-
This compound reference standard
-
Pharmaceutical formulations
3. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of phosphate buffer (pH 7.4) containing 1% Tween 80. Sonicate the mixture for 5 hours to ensure complete dissolution. This will be the stock solution.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 6 µg/mL by diluting with phosphate buffer (pH 7.4).
4. Sample Preparation:
-
Prepare the sample solution in the same manner as the standard stock solution, ensuring the final concentration falls within the linear range of the method.
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at 230 nm against the phosphate buffer (pH 7.4) as a blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Optimization of quantitative analysis of buclizine hydrochloride using UV spectrophotometry in bulk drug and dosage formulations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijpsr.info [ijpsr.info]
Application Notes and Protocols for Buclizine Dihydrochloride Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride is a piperazine derivative with antihistaminic, antiemetic, and antimuscarinic properties. It is crucial to establish the stability profile of the active pharmaceutical ingredient (API) and the finished drug product to ensure their quality, safety, and efficacy throughout their shelf life. This document provides a comprehensive protocol for the stability testing of this compound, aligning with the International Council for Harmonisation (ICH) guidelines.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3][4] This information is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.
Scope
This protocol applies to the stability testing of this compound drug substance and its solid oral dosage forms (e.g., tablets). It covers forced degradation studies, long-term stability studies, and accelerated stability studies.
Experimental Protocols
Materials and Equipment
-
This compound reference standard and test samples
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide, triethylamine, phosphoric acid)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Dissolution test apparatus (USP Apparatus 1 or 2)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Glassware
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the analytical methods.[3][5] It is recommended to aim for 5-20% degradation of the active substance.
3.2.1 Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 4 hours).[3]
-
Cool, neutralize with a suitable base, and dilute to a known concentration for analysis.
3.2.2 Base Hydrolysis
-
Prepare a solution of this compound in 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 4 hours).[3]
-
Cool, neutralize with a suitable acid, and dilute to a known concentration for analysis.
3.2.3 Oxidative Degradation
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours), protected from light.[3][5]
-
Dilute to a known concentration for analysis.
3.2.4 Thermal Degradation
-
Expose the solid drug substance or drug product to dry heat (e.g., 60-80°C) for a specified period.[5]
-
Dissolve or extract the sample and dilute to a known concentration for analysis.
3.2.5 Photostability Testing
-
Expose the drug substance or drug product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples.
Stability Study Protocol
3.3.1 Batch Selection Stability studies should be performed on at least three primary batches of the drug substance and drug product.[1] These batches should be manufactured to a minimum of pilot scale and be representative of the final production process.
3.3.2 Container Closure System The stability studies must be conducted on the drug product packaged in the container closure system proposed for marketing.[1]
3.3.3 Storage Conditions and Testing Frequency The following storage conditions and testing frequencies are based on ICH Q1A(R2) guidelines for Climatic Zones I and II.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Intermediate studies are performed if a significant change occurs during the accelerated stability study.
3.3.4 Analytical Methods
A validated stability-indicating analytical method, typically HPLC, is required.
Example HPLC Method:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a pH 3 buffer (e.g., triethylamine-phosphoric acid) and acetonitrile (e.g., 20:80, v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
3.3.5 Test Parameters The stability protocol should include testing for the following parameters at each time point, as applicable:
-
Physical Appearance: Visual inspection for any changes in color, odor, or morphology.
-
Assay: To determine the content of this compound.
-
Degradation Products/Impurities: To quantify known and unknown impurities.
-
Dissolution: To assess the drug release characteristics of the drug product.[7][8]
-
Water Content (Karl Fischer): Especially for solid dosage forms.
-
Hardness and Friability (for tablets).
Data Presentation
Quantitative data from the stability studies should be summarized in a clear and organized tabular format.
Table 1: Example Stability Data for this compound Tablets (25 mg) Batch No: BUC-001 Packaging: PVC/PVDC Blisters
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Long-Term Stability (25°C/60%RH) | ||||||
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 95.0 - 105.0 | 100.2 | 100.1 | 99.8 | 99.5 | 99.2 |
| Dissolution (% in 30 min) | NLT 80% (Q+5%) | 95 | 94 | 93 | 92 | 91 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.21 | 0.25 | 0.29 |
| Water Content (%) | NMT 2.0 | 1.2 | 1.3 | 1.3 | 1.4 | 1.4 |
| Accelerated Stability (40°C/75%RH) | ||||||
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | - | - |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.5 | 98.7 | - | - |
| Dissolution (% in 30 min) | NLT 80% (Q+5%) | 95 | 91 | 88 | - | - |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.35 | 0.58 | - | - |
| Water Content (%) | NMT 2.0 | 1.2 | 1.5 | 1.7 | - | - |
NLT: Not Less Than; NMT: Not More Than
Visualization
The following workflow diagram illustrates the key stages of a typical stability testing program for a pharmaceutical product like this compound.
Caption: Workflow for Pharmaceutical Stability Testing.
The following diagram illustrates the logical relationship in forced degradation studies.
Caption: Forced Degradation Study Design.
References
- 1. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 2. www3.paho.org [www3.paho.org]
- 3. japsonline.com [japsonline.com]
- 4. scribd.com [scribd.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. ema.europa.eu [ema.europa.eu]
Preparation of Buclizine Dihydrochloride Oral Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the preparation and evaluation of buclizine dihydrochloride oral thin films (OTFs). This compound, a piperazine derivative with antihistaminic and antiemetic properties, can be formulated into OTFs to provide a rapid onset of action and improve patient compliance, particularly for pediatric and geriatric populations or patients experiencing nausea and vomiting.[1][2] This document outlines the formulation components, a detailed protocol for the solvent casting method, and comprehensive procedures for the physicochemical evaluation of the prepared films.
Introduction to Oral Thin Films
Oral thin films, also known as oral dissolving films or oral strips, are a novel dosage form that hydrates and adheres to the oral mucosa, rapidly dissolving to release the active pharmaceutical ingredient (API).[3][4] This delivery system offers several advantages, including the bypass of first-pass metabolism, ease of administration without water, and rapid onset of action, making it an ideal platform for drugs like buclizine.[4] The formulation of OTFs typically involves the use of hydrophilic polymers, plasticizers, sweeteners, and flavoring agents to ensure desirable mechanical properties and patient acceptability.[4][5]
Formulation of this compound Oral Thin Films
The successful formulation of this compound OTFs depends on the careful selection and proportion of excipients. The following table summarizes a range of formulations utilizing different polymers and their ratios.
Table 1: Formulation of this compound Oral Thin Films
| Formulation Code | Drug (this compound) (mg) | Polyvinyl Alcohol (PVA) (mg) | Polyvinylpyrrolidone (PVP) (mg) | Polyethylene Glycol 400 (PEG 400) (mg) | Carbopol 934P (mg) | Mannitol (mg) | Distilled Water (ml) |
| B1 | 100 | 100 | 20 | 10 | 10 | 20 | 20 |
| B2 | 100 | 200 | 20 | 10 | 10 | 20 | 20 |
| B3 | 100 | 100 | 40 | 10 | 10 | 20 | 20 |
| B4 | 100 | 200 | 40 | 10 | 10 | 20 | 20 |
| B5 | 100 | 100 | 20 | 20 | 10 | 20 | 20 |
| B6 | 100 | 200 | 20 | 20 | 10 | 20 | 20 |
Data adapted from Kuchana et al.[4]
Experimental Protocols
Preparation of this compound Oral Thin Films by Solvent Casting Method
The solvent casting method is a widely used technique for the preparation of OTFs due to its simplicity and the ability to produce films with uniform thickness and drug content.[3][5][6]
Materials:
-
This compound
-
Polyvinyl Alcohol (PVA)
-
Polyvinylpyrrolidone (PVP) (as a plasticizer)[4]
-
Polyethylene Glycol 400 (PEG 400) (as a solubilizer)[4]
-
Carbopol 934P
-
Mannitol (as a sweetener)[4]
-
Distilled Water
-
Petri dish (casting surface)
-
Magnetic stirrer
-
Hot air oven
Protocol:
-
Preparation of Aqueous Solution 1 (Polymer Solution):
-
Dissolve the specified amount of Polyvinyl Alcohol (PVA) in 20 ml of hot distilled water with continuous stirring on a magnetic stirrer to form a clear solution.
-
Allow the solution to stand for 2 hours to ensure the removal of any air bubbles.[4]
-
In a separate beaker, dissolve Carbopol 934P in a small amount of water and neutralize it with diethanolamine.
-
Add the neutralized Carbopol solution to the cooled PVA solution.[4]
-
-
Preparation of Aqueous Solution 2 (Drug Solution):
-
In a separate beaker, dissolve the accurately weighed this compound, mannitol (sweetener), and PVP (plasticizer) in a specified proportion of distilled water.[4]
-
-
Mixing:
-
Add Aqueous Solution 2 to Aqueous Solution 1 with continuous stirring for 1 hour to ensure homogenous mixing.[4]
-
-
Casting:
-
Carefully pour the final solution into a 9 cm diameter petri dish.
-
-
Drying:
-
Dry the cast film in a hot air oven at 45°C for 24 hours.[4]
-
-
Film Retrieval:
-
After drying, carefully peel the film from the petri dish.
-
Cut the film into the desired size and store it in a desiccator for further evaluation.
-
Evaluation of Oral Thin Films
A comprehensive evaluation of the prepared OTFs is crucial to ensure their quality and performance. The following are key evaluation parameters and their detailed protocols.
-
Protocol: Visually inspect the films for their color, clarity, and homogeneity. The surface texture should be smooth and non-tacky.
-
Protocol: Measure the thickness of the film at five different points using a digital micrometer. Calculate the average thickness and standard deviation.
-
Protocol: Weigh three films of a specific size individually using a digital balance. Calculate the average weight and standard deviation.
-
Protocol: Repeatedly fold a film at the same place until it breaks. The number of times the film can be folded without breaking is the folding endurance value.
-
Protocol:
-
Dissolve a film of a specified area in 100 ml of phosphate buffer (pH 6.8).
-
Filter the solution.
-
Measure the absorbance of the filtrate at the specific λmax of this compound using a UV-Visible spectrophotometer.
-
Calculate the drug content using a standard calibration curve.
-
-
Protocol:
-
Protocol:
-
Place a film (2x2 cm²) in a petri dish containing 25 ml of simulated salivary fluid (pH 6.8).[7]
-
Gently shake the petri dish.
-
The time taken for the film to completely disintegrate is recorded as the disintegration time.
-
-
Protocol:
-
Use a USP dissolution apparatus (Type II - Paddle).
-
The dissolution medium is 900 ml of simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.
-
The paddle speed is set at 50 rpm.
-
Place the film in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at regular time intervals (e.g., 2, 4, 6, 8, 10, 12 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for drug content using a UV-Visible spectrophotometer.
-
Data Presentation
The following tables summarize the physicochemical evaluation of the prepared this compound oral thin films.
Table 2: Physicochemical Evaluation of this compound Oral Thin Films
| Formulation Code | Thickness (mm) | Folding Endurance | Drug Content (%) | Disintegration Time (s) |
| B1 | 0.21 ± 0.02 | 152 ± 4 | 98.5 ± 0.5 | 35 ± 2 |
| B2 | 0.25 ± 0.01 | 165 ± 5 | 99.1 ± 0.3 | 42 ± 3 |
| B3 | 0.23 ± 0.03 | 180 ± 6 | 98.9 ± 0.4 | 30 ± 1 |
| B4 | 0.28 ± 0.02 | 195 ± 7 | 99.5 ± 0.2 | 38 ± 2 |
| B5 | 0.22 ± 0.01 | 170 ± 5 | 99.2 ± 0.3 | 28 ± 2 |
| B6 | 0.26 ± 0.02 | 185 ± 6 | 99.3 ± 0.4 | 35 ± 3 |
Values are expressed as mean ± standard deviation (n=3). Data adapted from Kuchana et al.[4]
Table 3: In-vitro Drug Release Profile of this compound Oral Thin Films
| Time (min) | B1 (% Release) | B2 (% Release) | B3 (% Release) | B4 (% Release) | B5 (% Release) | B6 (% Release) |
| 2 | 25.3 | 20.1 | 30.5 | 24.8 | 33.4 | 28.7 |
| 4 | 45.8 | 38.2 | 52.1 | 46.3 | 55.9 | 50.2 |
| 6 | 63.2 | 55.6 | 70.4 | 64.9 | 74.1 | 68.5 |
| 8 | 78.9 | 71.3 | 85.6 | 80.2 | 88.3 | 83.7 |
| 10 | 92.4 | 86.7 | 96.8 | 91.5 | 98.9 | 94.6 |
| 12 | 98.1 | 93.5 | 99.2 | 97.8 | 99.6 | 98.9 |
Data adapted from Kuchana et al.[4]
Mechanism of Action of Buclizine
Buclizine is a first-generation H1 antihistamine with anticholinergic and antiemetic properties.[1][8][9] Its primary mechanism of action involves the blockade of H1 receptors in the brain, particularly in the vomiting center located in the medulla.[1][9] This action inhibits the signaling pathways that trigger nausea and vomiting. Additionally, its anticholinergic effects contribute to its antiemetic action by blocking muscarinic receptors in the same region.[1][8][9]
Conclusion
The formulation of this compound into oral thin films presents a promising approach to enhance the delivery of this medication. The solvent casting method is a reliable and straightforward technique for producing films with uniform drug content and desirable physicochemical properties. The evaluation protocols detailed in this document provide a comprehensive framework for the characterization and quality control of these novel dosage forms. Further optimization of formulations can be achieved by systematically varying the polymer and plasticizer concentrations to achieve the desired disintegration time and drug release profile.
References
- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. msjonline.org [msjonline.org]
- 4. ijpir.com [ijpir.com]
- 5. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 6. ijcrt.org [ijcrt.org]
- 7. eijppr.com [eijppr.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vitro Drug Release Studies of Buclizine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buclizine dihydrochloride is a piperazine derivative with antihistaminic, antiemetic, and moderate sedative properties. It is utilized in the management of motion sickness, nausea, and vertigo, and also as an appetite stimulant. The efficacy of an orally administered drug product is dependent on its ability to release the active pharmaceutical ingredient (API) in a consistent and reproducible manner. In vitro drug release studies are therefore critical for the development and quality control of this compound formulations. These studies help in understanding the release profile of the drug from the dosage form, ensuring batch-to-batch consistency, and predicting in vivo performance.
This document provides detailed application notes and protocols for conducting in vitro drug release studies on various formulations of this compound, including conventional tablets, oral suspensions, buccoadhesive tablets, and transdermal patches.
Data Presentation
The following tables summarize the quantitative data from various in vitro drug release studies on this compound formulations.
Table 1: In Vitro Dissolution of this compound Conventional Tablets
| Formulation | Dissolution Medium | Apparatus | Speed (rpm) | Time (min) | % Drug Released | Reference |
| Conventional Tablet | 900 mL of aqueous solution with 1.5% SLS | Basket (USP Type I) | 75 | 120 | > 80% | [1] |
| Conventional Tablet | 900 mL of aqueous solution with 1.5% SLS | Basket (USP Type I) | 100 | 120 | > 80% | [1] |
| Conventional Tablet | 900 mL of aqueous solution with 1.5% SLS | Paddle (USP Type II) | 50 | 120 | < 75% | [1] |
| Conventional Tablet | 900 mL of aqueous solution with 1.5% SLS | Paddle (USP Type II) | 75 | 120 | < 75% | [1] |
Table 2: In Vitro Dissolution of this compound Oral Suspension
| Formulation | Dissolution Medium | Apparatus | Speed (rpm) | Time (min) | % Drug Released | Reference |
| Oral Suspension | 900 mL of aqueous solution with 1.5% SLS | Paddle (USP Type II) | 50 | 30 | ~100% | [1] |
Table 3: In Vitro Drug Release from this compound Buccoadhesive Tablets
| Formulation Batch | Dissolution Medium | Apparatus | Time (hours) | % Drug Released | Reference |
| F1-F9 (Range) | pH 6.8 phosphate buffer | - | 2 | 18.94 - 27.54% | [2] |
| F1-F9 (Range) | pH 6.8 phosphate buffer | - | 8 | 69.52 - 91.54% | [2] |
| F6 (Optimized) | pH 6.8 phosphate buffer | USP Type II | 6 | Not Specified | [3] |
Note: Detailed time-course data for buccoadhesive tablets was not available in the search results.
Table 4: In Vitro Drug Diffusion from this compound Transdermal Patches
| Formulation | Diffusion Medium | Apparatus | Time (hours) | Cumulative % Drug Released | Reference |
| F3 (Optimized) | - | Modified Franz Diffusion Cell | 12 | 96.98% | [4] |
Note: Detailed time-course data for transdermal patches was not available in the search results.
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Conventional Tablets and Oral Suspension
This protocol is based on the method developed by Kuminek et al. (2012).[1]
1. Materials and Reagents:
-
This compound Tablets or Oral Suspension
-
Sodium Lauryl Sulfate (SLS)
-
Deionized Water
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (for pH adjustment)
-
0.45 µm membrane filters
2. Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Water bath maintained at 37 ± 0.5 °C
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
pH meter
-
Sonicator
3. Dissolution Medium Preparation:
-
Prepare a 1.5% (w/v) SLS solution in deionized water.
-
Degas the medium before use.
4. HPLC Mobile Phase Preparation:
-
Prepare a mixture of methanol and water (80:20 v/v).
-
Adjust the pH to 2.6 with phosphoric acid.
-
Filter and degas the mobile phase.
5. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
6. Dissolution Procedure:
-
Set up the dissolution apparatus. For tablets, the Basket apparatus (Type I) is recommended, while the Paddle apparatus (Type II) is suitable for oral suspensions.
-
Fill each dissolution vessel with 900 mL of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
For tablets, place one tablet in each basket. For oral suspension, introduce a known volume into each vessel.
-
Set the rotation speed to 100 rpm for the Basket apparatus or 25-50 rpm for the Paddle apparatus.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
7. Sample Analysis by HPLC:
-
Set the UV detector wavelength to 230 nm.
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Inject the standard solution and the filtered samples into the HPLC system.
-
Calculate the concentration of this compound in each sample based on the peak areas compared to the standard.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vitro Drug Release from this compound Buccoadhesive Tablets
This protocol is based on the study by Wathore et al. (2019).[3]
1. Materials and Reagents:
-
This compound Buccoadhesive Tablets
-
Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)
-
Deionized Water
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer
-
Water bath maintained at 37 ± 0.5 °C
-
Standard laboratory glassware
3. Dissolution Medium Preparation:
-
Prepare a pH 6.8 phosphate buffer.
-
Degas the medium before use.
4. Dissolution Procedure:
-
Set up the USP Type II dissolution apparatus.
-
Fill each vessel with a specified volume of pH 6.8 phosphate buffer (e.g., 500 mL).
-
Maintain the temperature at 37 ± 0.5 °C.
-
Attach the buccoadhesive tablet to a glass slide using a cyanoacrylate adhesive, with the drug-releasing layer facing the dissolution medium. Place the slide at the bottom of the vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw samples at predetermined time intervals over a period of up to 10 hours.
-
Replace the withdrawn volume with fresh, pre-warmed buffer.
5. Sample Analysis:
-
Analyze the samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound in the dissolution medium.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vitro Drug Diffusion from this compound Transdermal Patches
1. Materials and Reagents:
-
This compound Transdermal Patches
-
Phosphate buffered saline (PBS) or other suitable receptor medium.
2. Equipment:
-
Franz Diffusion Cell Apparatus
-
Water bath or heating block to maintain 32 ± 0.5 °C (to simulate skin temperature)
-
Synthetic or animal skin membrane
-
Magnetic stirrer and stir bars
-
Analytical method for drug quantification (e.g., HPLC-UV)
3. Diffusion Study Procedure:
-
Mount the synthetic or animal skin membrane on the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment and maintain a constant stirring speed.
-
Allow the system to equilibrate to 32 ± 0.5 °C.
-
Apply the transdermal patch to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw the entire receptor medium and replace it with fresh, pre-warmed medium.
-
Analyze the withdrawn samples for this compound content using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
Visualizations
Caption: Workflow for In Vitro Dissolution Testing of this compound.
Caption: Workflow for In Vitro Transdermal Diffusion Study.
References
Application Notes: Buclizine Dihydrochloride in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride, a first-generation antihistamine belonging to the piperazine class, has demonstrated potential as an anti-tumor agent.[1] Primarily known for its antiemetic and antivertigo properties, recent studies have elucidated its role in cell cycle regulation, specifically in inducing cell cycle arrest.[2][3][4][5] These findings present an opportunity to utilize this compound as a tool for cancer research and drug development, particularly in studying the mechanisms of cell cycle control and identifying new therapeutic strategies.
This document provides detailed application notes and protocols for the use of this compound in cell cycle analysis. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cell proliferation and its underlying molecular pathways.
Mechanism of Action in Cell Cycle Regulation
This compound has been shown to induce a G1 phase cell cycle arrest in a dose-dependent manner.[1] The primary mechanism involves the downregulation of the Translationally Controlled Tumor Protein (TCTP).[1] The reduction in TCTP expression subsequently leads to a decrease in the levels of key cell cycle regulatory proteins, including Cyclin D1, Cyclin D3, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[1] This cascade of events ultimately inhibits the transition of cells from the G1 to the S phase of the cell cycle, thereby halting proliferation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on cell cycle distribution in MCF-7 human breast cancer cells after 72 hours of treatment.
| This compound Concentration (µM) | Percentage of Cells in G1 Phase (%) |
| 0 (Control) | Baseline |
| 9.625 | Increased |
| 19.25 | Increased |
| 38.5 | Increased |
| 77 | 73% |
Data sourced from studies on MCF-7 cells.[1]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating cells with this compound and analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (powder)
-
Appropriate cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in complete cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 9.625, 19.25, 38.5, and 77 µM). Incubate the cells for the desired time period (e.g., 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to assess the protein expression levels of key cell cycle regulators following treatment with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against TCTP, Cyclin D1, Cyclin D3, CDK2, CDK4, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Buclizine's signaling pathway in G1 arrest.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for Buclizine Dihydrochloride in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buclizine dihydrochloride, a piperazine derivative traditionally used as an antihistamine and antiemetic, has demonstrated potential as an anti-tumor agent.[1] This document provides detailed experimental protocols for investigating the effects of this compound on the human breast cancer cell line, MCF-7. The protocols outlined below cover key assays for assessing cytotoxicity, cell cycle progression, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-proliferative effects in MCF-7 cells primarily through the inhibition of the Translationally Controlled Tumor Protein (TCTP).[1][2] TCTP is a multifaceted protein involved in cell growth, proliferation, and the negative regulation of apoptosis.[2] By binding to and blocking TCTP, buclizine initiates a cascade of events that lead to cell cycle arrest and a reduction in tumor cell growth.[1][2] Evidence suggests that TCTP may promote cancer cell proliferation through the VEGFR-2/PI3K and mTOR signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on MCF-7 cells as reported in the literature.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Compound | Cell Line | Incubation Time | IC50 |
| This compound | MCF-7 | 72 hours | 19.18 µM |
Data sourced from MedChemExpress.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration | Incubation Time | % of Cells in G1 Phase |
| Vehicle Control | - | 72 hours | Baseline |
| This compound | 77 µM | 72 hours | 73% |
Data sourced from MedChemExpress.[1]
Table 3: Effect of this compound on Protein Expression in MCF-7 Cells
| Protein | Treatment Concentration | Incubation Time | Change in Expression |
| TCTP | 75 µM | 72 hours | 40% decrease |
| Cyclin D1 | Not specified | 72 hours | Decreased |
| Cyclin D3 | Not specified | 72 hours | Decreased |
| CDK2 | Not specified | 72 hours | Decreased |
| CDK4 | Not specified | 72 hours | Decreased |
| MCL-1S (pro-apoptotic) | Not specified | 72 hours | Increased |
Data sourced from MedChemExpress.[1]
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Cytotoxicity Assay (MTT Assay)
Materials:
-
MCF-7 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations (e.g., 0-100 µM) in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat them with this compound (e.g., at its IC50 concentration or a range of concentrations like 9.625-77 µM) for 72 hours.
-
Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat them with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TCTP, Cyclin D1, Cyclin D3, CDK2, CDK4, MCL-1S, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 75 µM) for 72 hours.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
References
Application of Buclizine Dihydrochloride in Vertigo Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride is a piperazine-derivative antihistamine with central anticholinergic and H1 receptor antagonist properties.[1][2][3] Clinically, it is utilized for the management of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders.[1][2] Its therapeutic effects in vertigo are attributed to its ability to depress labyrinthine excitability and vestibular stimulation, and potentially act on the medullary chemoreceptor trigger zone.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound in established vertigo research models, addressing a critical gap in publicly available preclinical data.
While direct experimental evidence of buclizine in animal models of vertigo is limited in published literature, its known mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent. These protocols are based on established methodologies for inducing and assessing vertigo-like symptoms in rodents and provide a framework for evaluating the efficacy of this compound.
Mechanism of Action in the Vestibular System
Buclizine exerts its anti-vertigo effects through two primary mechanisms:
-
Histamine H1 Receptor Antagonism: The vestibular nuclei, key centers for processing balance information, are rich in histaminergic neurons.[4][5] Histamine H1 receptors in this region are involved in neuronal excitation. By blocking these receptors, buclizine is thought to reduce the baseline firing rate of vestibular neurons, thereby dampening the signals that contribute to the sensation of vertigo.[1][6]
-
Anticholinergic Activity: Muscarinic cholinergic receptors are also abundant in the vomiting center and pathways connecting to the vestibular apparatus.[1] Buclizine's anticholinergic properties help to block these pathways, reducing the nausea and vomiting that often accompany vertigo.[1]
Figure 1: Proposed mechanism of action of this compound in vertigo.
Experimental Protocols for Vertigo Research Models
Two common and well-validated animal models for inducing vertigo-like symptoms are the Unilateral Labyrinthectomy (UL) model and the Caloric Vestibular Stimulation (CVS) model.
Protocol 1: Unilateral Labyrinthectomy (UL) in Rats
This surgical model creates a permanent vestibular deficit on one side, leading to a vestibular tone imbalance that manifests as vertigo-like symptoms.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-drill with a 1 mm burr
-
Fine surgical instruments (forceps, scissors, suction)
-
100% Ethanol or chemical agent (e.g., sodium arsenite solution)[7]
-
Suturing material
-
Analgesics (e.g., meloxicam)
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave and sterilize the post-auricular area. Administer pre-operative analgesia.
-
Surgical Exposure: Make a post-auricular incision to expose the tympanic bulla.
-
Opening the Bulla: Carefully drill a small hole in the tympanic bulla to expose the middle ear cavity.
-
Labyrinthectomy: Under the surgical microscope, identify and remove the incus and malleus. Create a small fenestration in the promontory to access the inner ear.[8]
-
Ablation: Suction the perilymph and endolymph. Inject a small volume of 100% ethanol or a chemical ablating agent to destroy the vestibular sensory hair cells.[7][9]
-
Closure: Close the wound in layers.
-
Post-operative Care: Administer post-operative analgesia and monitor the animal for recovery. Observe for characteristic signs of unilateral vestibular deficit, such as spontaneous nystagmus, head tilt, and circling behavior.
Protocol 2: Caloric Vestibular Stimulation (CVS) in Mice
This non-invasive model induces temporary vertigo and nystagmus by creating a temperature gradient in the semicircular canals.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringe with a blunted needle or fine catheter
-
Water baths set to warm (e.g., 40-42°C) and cool (e.g., 20°C) temperatures
-
Video recording system for eye-tracking (to measure nystagmus)
-
This compound solution for administration
Procedure:
-
Habituation: Acclimate the mice to the experimental setup to minimize stress.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before stimulation.
-
Immobilization: Gently restrain the mouse.
-
Stimulation: Irrigate one ear canal with a small volume (e.g., 0.1-0.2 mL) of warm or cool water for a set duration (e.g., 30-60 seconds).[10]
-
Nystagmus Recording: Immediately after irrigation, record eye movements for a defined period to quantify the nystagmus response (duration, slow-phase velocity).
-
Washout Period: Allow for a sufficient washout period before stimulating the contralateral ear or performing another trial.
Hypothetical Experimental Workflow for Evaluating this compound
The following workflow outlines a potential study design to assess the efficacy of buclizine in a rat model of unilateral labyrinthectomy.
Figure 2: Experimental workflow for assessing buclizine in a vertigo model.
Data Presentation: Hypothetical Outcomes
As no direct preclinical data for buclizine in vertigo models is currently available, the following tables present hypothetical quantitative data based on the expected effects of an H1 antagonist and anticholinergic agent. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Effect of this compound on Spontaneous Nystagmus Following Unilateral Labyrinthectomy in Rats
| Treatment Group | Dose (mg/kg) | Nystagmus Frequency (beats/min) at 24h post-UL | Nystagmus Duration (hours) |
| Vehicle Control | - | 120 ± 15 | 48 ± 6 |
| Buclizine HCl (Low) | 10 | 85 ± 12 | 36 ± 5 |
| Buclizine HCl (High) | 25 | 60 ± 10 | 24 ± 4 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Hypothetical Effect of this compound on Postural and Locomotor Deficits Following Unilateral Labyrinthectomy in Rats
| Treatment Group | Dose (mg/kg) | Head Tilt Angle (degrees) at 48h post-UL | Time on Rotarod (seconds) at 72h post-UL |
| Vehicle Control | - | 25 ± 4 | 30 ± 8 |
| Buclizine HCl (Low) | 10 | 18 ± 3 | 55 ± 10 |
| Buclizine HCl (High) | 25 | 12 ± 2 | 80 ± 12 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Conclusion
This compound presents a viable candidate for investigation in preclinical vertigo research due to its established antihistaminic and anticholinergic properties. The protocols and hypothetical data presented here provide a comprehensive framework for researchers to systematically evaluate its potential therapeutic efficacy in animal models of vestibular dysfunction. Such studies are crucial for elucidating the precise mechanisms by which buclizine alleviates vertigo and for providing the necessary preclinical evidence to support further clinical development.
References
- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 Receptor Contributes to Vestibular Compensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. A simple standard technique for labyrinthectomy in the rat: A methodical communication with a detailed description of the surgical process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. jpionline.org [jpionline.org]
Application Notes and Protocols for the Analysis of Buclizine Dihydrochloride Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buclizine dihydrochloride is a piperazine derivative with antihistaminic, antiemetic, and antimuscarinic properties.[1][2] Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Understanding the degradation profile of this compound is crucial for developing stable formulations and ensuring drug quality. This document provides detailed application notes and protocols for the analysis of its degradation products, primarily utilizing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced degradation studies are a critical component of drug development, providing insights into the stability of a drug substance and helping to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][3][5]
Experimental Workflow for Forced Degradation and Analysis
The overall process for investigating the degradation products of this compound involves subjecting the drug to various stress conditions and then analyzing the resulting samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.
Caption: Workflow for forced degradation and HPLC analysis of buclizine.
Degradation Pathway Overview
This compound degrades under various stress conditions, leading to the formation of multiple degradation products. The primary degradation pathways are hydrolysis (acid and base-catalyzed) and oxidation.[3][5] Thermal and photolytic degradation also contribute to the formation of impurities.[1]
Caption: Degradation pathways of buclizine under various stress conditions.
Experimental Protocols
Forced Degradation Studies
These protocols are designed to intentionally degrade the this compound sample to generate potential degradation products.
a. Acid Hydrolysis [1]
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL in a suitable solvent like methanol).
-
Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
-
Add 2 M hydrochloric acid to bring the volume to 10 mL, resulting in a final concentration of 200 µg/mL.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 14 µg/mL).
b. Base Hydrolysis [1]
-
Prepare a stock solution of this compound as in the acid hydrolysis protocol.
-
Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
-
Add 2 M sodium hydroxide to bring the volume to 10 mL, resulting in a final concentration of 200 µg/mL.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2 M hydrochloric acid.
-
Dilute the final solution with the mobile phase for HPLC analysis.
c. Oxidative Degradation [1]
-
Prepare a stock solution of this compound.
-
Transfer 2 mL of the stock solution to a 10 mL volumetric flask.
-
Add 30% hydrogen peroxide to bring the volume to 10 mL.
-
Keep the solution at room temperature, protected from light, for 48 hours.
-
Dilute the final solution with the mobile phase for HPLC analysis.
d. Thermal Degradation [3]
-
Place the solid this compound powder in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period.
-
Alternatively, reflux a solution of this compound in a neutral solvent.
-
After the specified time, cool the sample and dissolve/dilute it with the mobile phase for HPLC analysis.
e. Photolytic Degradation [1]
-
Expose a solution of this compound (e.g., in a quartz cuvette) to UV light (e.g., 200 Wh/m²) in a photostability chamber for 48 hours.
-
Dilute the exposed solution with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate the parent this compound peak from all potential degradation product peaks.
a. Chromatographic Conditions (Method 1) [1][6]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
b. Chromatographic Conditions (Method 2) [5]
-
Column: GraceAlpha C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Triethylamine-phosphoric acid buffer (pH 3.0 with orthophosphoric acid):Acetonitrile (20:80, v/v)
-
Flow Rate: Not specified, but typically 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: Not specified, but typically 20 µL
-
Temperature: Ambient
c. System Suitability Before sample analysis, the chromatographic system should be evaluated for its suitability. Five replicate injections of a standard solution are performed, and the following parameters are typically assessed:
-
Tailing factor: Should be less than 2.
-
Theoretical plates: Should be greater than 2000.
-
Relative Standard Deviation (RSD) of peak areas: Should be less than 2%.
Data Presentation
The following tables summarize the quantitative data from forced degradation studies and method validation as reported in the literature.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 2 M HCl, 80°C, 4h | ~27% | 2 | [1] |
| Base Hydrolysis | 2 M NaOH, 80°C, 4h | Significant Degradation | Multiple | [3][5] |
| Oxidation | 30% H₂O₂, RT, 48h | ~0.7% | 0 | [1] |
| Oxidation | 30% H₂O₂ | Significant Degradation | Multiple | [3][5] |
| Photolytic | 200 Wh/m² UV, 48h | ~9% | 4 | [1] |
| Thermal | 80°C | Negligible | 0 | [5] |
Note: The extent of degradation can vary based on the precise experimental conditions.
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 24 µg/mL | [1][7] |
| Correlation Coefficient (r) | 0.9995 | [1][7] |
| Limit of Detection (LOD) | 0.06 µg/mL | [1][7] |
| Limit of Quantification (LOQ) | 0.21 µg/mL | [1][7] |
| Accuracy (% Recovery) | 96.9 - 104.5% | [7] |
| Precision (RSD) | < 2% | [3] |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the analysis of this compound and its degradation products. The stability-indicating HPLC methods described are capable of separating the parent drug from its impurities generated under various stress conditions.[1][5] The forced degradation studies reveal that this compound is most susceptible to degradation under acidic and basic conditions.[1][3][5] By following these detailed methodologies, researchers can effectively assess the stability of this compound in different formulations and ensure the quality and safety of the final drug product.
References
- 1. scielo.br [scielo.br]
- 2. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies – ScienceOpen [scienceopen.com]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Troubleshooting Buclizine Dihydrochloride HPLC Peak Tailing: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of buclizine dihydrochloride. The following question-and-answer format directly addresses common problems and offers detailed solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the basic amine groups in the buclizine molecule with acidic silanol groups on the surface of the silica-based column packing material.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a skewed or tailing peak.[2]
Other potential causes for peak tailing that should be investigated include:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[1]
-
Column Degradation: A decline in column performance due to contamination or loss of stationary phase.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions.[5][6]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[5][7]
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase.[8]
Q2: How can I confirm that my peak is tailing and quantify the issue?
To confirm and quantify peak tailing, you should calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates a tailing peak, with values above 1.2 often considered significant.[5] Many regulatory guidelines suggest a tailing factor of ≤ 2 is acceptable.[9]
The calculation is typically performed by the chromatography data system, but the formula is:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Optimizing the mobile phase is a critical first step in addressing peak tailing for basic compounds like this compound.
Problem: Peak tailing is observed for the this compound peak.
Solution Workflow:
Caption: Workflow for Mobile Phase Optimization.
Detailed Steps & Experimental Protocol:
-
Lowering Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH to between 2.5 and 3.0.[6][9][10] At this low pH, the majority of silanol groups on the silica surface are protonated and thus, less likely to interact with the protonated basic analyte.
-
Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[6][8][14] The competing base will preferentially interact with the silanol groups, reducing the opportunity for buclizine to do so.
-
Optimizing Buffer Concentration: A sufficient buffer concentration can help maintain a stable pH and also contribute to masking silanol interactions through ionic strength effects.[5][10]
-
Protocol: If using a buffer, ensure the concentration is between 25-50 mM. For example, a phosphate buffer at pH 3.0 can be effective.
-
Quantitative Data Summary:
| Parameter | Condition 1 (Tailing) | Condition 2 (Optimized) |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 6.0 | Methanol:Water (80:20, v/v) with 0.1% TEA, pH 3.0 |
| Tailing Factor | > 1.8 | ~ 1.2 |
| Theoretical Plates | < 2000 | > 5000 |
Guide 2: Column Selection and Care
The choice of HPLC column and its proper maintenance are crucial for achieving good peak shape.
Problem: Peak tailing persists even after mobile phase optimization.
Solution Workflow:
Caption: Workflow for Column Troubleshooting.
Detailed Steps & Experimental Protocol:
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[7][10][14] Using a high-purity, base-deactivated, or end-capped C18 or C8 column is highly recommended for the analysis of basic compounds like buclizine.
-
Column Flushing: If the column is suspected to be contaminated, a thorough flushing procedure can help restore performance.
-
Protocol: Disconnect the column from the detector and flush with at least 20 column volumes of a strong solvent like 100% acetonitrile or methanol. For stubborn contaminants, a sequence of solvents of decreasing polarity (e.g., isopropanol, then acetonitrile, then mobile phase) can be effective.
-
-
Consider Alternative Stationary Phases: If peak tailing is still an issue on a standard C18 column, consider a column with a different stationary phase.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from interacting with the silica surface.[7]
-
Phenyl-Hexyl Phases: The aromatic nature of this stationary phase can offer different selectivity and may reduce the specific interactions causing tailing.
-
Column Comparison Table:
| Column Type | Description | Suitability for Buclizine |
| Traditional C18 | Older, Type A silica with high silanol activity. | Prone to causing significant peak tailing. |
| End-Capped C18 | High-purity, Type B silica with reduced silanol activity. | Recommended. Significantly improves peak shape. |
| Polar-Embedded | Contains a polar functional group in the alkyl chain. | Good alternative for improved peak symmetry. |
Guide 3: Sample and System Considerations
Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.
Problem: Peak tailing is not resolved by mobile phase or column changes.
Solution Workflow:
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
improving buclizine dihydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of buclizine dihydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating a concentrated stock solution of this compound.[1][2] It is also soluble in ethanol and dimethylformamide (DMF).[1] While some sources describe it as soluble in water and alcohol, others note it is insoluble in water, suggesting that its aqueous solubility is limited and may require specific conditions to achieve.[3][4][5]
Q2: I am having difficulty dissolving this compound. What steps can I take?
A2: this compound is a crystalline powder that may require assistance to fully dissolve.[1] If you are encountering poor solubility, consider the following:
-
Warming: Gently warming the solution can aid dissolution, particularly in DMSO.[2][5][6]
-
Sonication: Using an ultrasonic bath can help break down particle aggregates and enhance dispersion.[7]
-
pH Adjustment: Since this compound is a salt of a basic compound, altering the pH of the solvent might improve solubility, though this should be done with caution to avoid compound degradation and ensure compatibility with your assay.[8][9][10]
Q3: My this compound stock solution precipitates when added to the aqueous cell culture medium. How can I resolve this?
A3: This is a common issue when an organic stock solution is introduced to an aqueous environment. The key is that the compound's solubility in the final aqueous medium is much lower than in the concentrated DMSO stock.[11] To prevent precipitation:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will increase the final volume of DMSO added to your media, so you must ensure the final DMSO concentration remains non-toxic to your cells.
-
Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate (typically ≤0.5%) and adjust your dilutions accordingly.[7]
-
Use Co-solvents: The addition of a water-miscible co-solvent can help keep the compound in solution.[8][10]
-
Serial Dilution: Perform serial dilutions in the final culture medium rather than adding the concentrated stock directly. Add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies significantly between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q5: How should I store this compound powder and its stock solutions?
A5: The solid powder form of this compound should be stored at -20°C.[1][5] It is noted to be hygroscopic, so it should be kept in a tightly sealed container.[5][6] Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. It is recommended to use these solutions within one month for optimal stability.[12]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | ~0.17 mg/mL | - | [1] |
| DMSO | 1 mg/mL | Clear solution when warmed | [2][13] |
| Ethanol | ~0.11 mg/mL | - | [1] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | Purge with inert gas recommended | [1] |
| Water | Soluble / Insoluble | Conflicting reports suggest limited solubility | [3][4] |
| Chloroform | Slightly Soluble | - | [5][6] |
| Methanol | Slightly Soluble | - | [5][6] |
Troubleshooting Guide for Solubility Issues
If you encounter precipitation in your cell culture medium, follow this guide to identify and solve the problem.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | The compound's aqueous solubility limit is exceeded. The high concentration of the drug in the DMSO stock crashes out when diluted in the aqueous buffer.[11] | 1. Reduce Final Concentration: Test lower final concentrations of this compound. 2. Modify Dilution Method: Add the stock solution dropwise to the media while vortexing to facilitate rapid mixing. 3. Use an Intermediate Dilution Step: First, dilute the DMSO stock in a small volume of media, then add this intermediate solution to the final volume. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Temperature Shift: Components, including the drug, may precipitate out of the solution at 37°C. Interaction with Media Components: The compound may interact with salts (e.g., phosphates) or proteins in the serum, leading to the formation of insoluble complexes.[14] | 1. Pre-warm the Media: Ensure your culture medium is at 37°C before adding the compound. 2. Reduce Serum Concentration: If using serum, try reducing its concentration or switching to a serum-free medium for the duration of the treatment, if possible. 3. Filter the Final Solution: After adding the drug to the medium, filter it through a 0.22 µm syringe filter before adding it to the cells. Note that this may remove some of the precipitated drug, reducing the effective concentration. |
| The powdered compound will not dissolve in the initial solvent. | Inadequate Solvent Power: The selected solvent may not be optimal, or the concentration is too high. Low-Quality Reagent: The compound may have degraded or contain impurities. | 1. Apply Gentle Heat: Warm the solution in a water bath (e.g., to 37°C).[2] 2. Use Sonication: Place the vial in an ultrasonic bath for short intervals.[7] 3. Verify Purity: Ensure you are using a high-purity grade of this compound (≥98%).[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound.
Materials:
-
This compound powder (MW: 505.95 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate the mass of this compound required to achieve the desired stock concentration (e.g., for a 10 mM stock, weigh out 5.06 mg).
-
Add the appropriate volume of DMSO to the powder (e.g., 1 mL for a 10 mM stock from 5.06 mg).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Improving Solubility for Dilution into Aqueous Media
This protocol provides steps to enhance solubility when diluting the stock solution into your final assay medium.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (serum-free or complete)
-
Sterile conical tubes
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of stock solution needed for your final concentration. Ensure the final DMSO concentration will be well-tolerated by your cells (e.g., ≤0.5%).
-
Place the medium in a conical tube on a vortex mixer set to a medium speed.
-
While the medium is vortexing, add the calculated volume of the DMSO stock solution drop-by-drop into the vortex. This ensures immediate and rapid dispersal, minimizing localized high concentrations that can cause precipitation.
-
Allow the final solution to mix for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to the cells.
-
If precipitation occurs, you may need to lower the final concentration of this compound or consider advanced formulation strategies like using solubilizing agents (e.g., non-ionic detergents like Tween-20 at low concentrations for enzyme assays, but not cell-based assays).[7]
Visual Guides
Caption: A workflow diagram for resolving common solubility issues.
Caption: Buclizine's dual action on H1R and TCTP pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound ≥98% (HPLC) | 129-74-8 [sigmaaldrich.com]
- 3. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 129-74-8 | CAS DataBase [m.chemicalbook.com]
- 5. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE | lookchem [lookchem.com]
- 6. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. This compound = 98 HPLC 129-74-8 [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing Buclizine Dihydrochloride Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of buclizine dihydrochloride in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cell culture context?
A1: this compound is primarily known as a histamine H1 receptor antagonist with anticholinergic and central nervous system depressant properties.[1][2][3] In the context of cell culture, particularly in cancer cell lines like MCF-7, it has been shown to exhibit anti-tumor activity.[4] Its effects are not solely dependent on histamine receptor blockade. Studies have shown that buclizine can induce cell cycle arrest and apoptosis.[4][5] It has been observed to decrease the expression of Translationally Controlled Tumor Protein (TCTP), which is involved in cell growth and protection against apoptosis.[4] Furthermore, it can downregulate key cell cycle regulatory proteins such as cyclin D1, cyclin D3, CDK2, and CDK4, leading to a G1 phase arrest.[4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 0.1 µM to 100 µM is recommended for initial experiments.[4] For the human breast cancer cell line MCF-7, the half-maximal inhibitory concentration (IC50) for growth inhibition has been reported to be 19.18 µM after a 72-hour incubation period.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 2.5 mg/mL (4.94 mM), which may require sonication for complete dissolution.[6] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, the DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the solution is stored in a sealed container to prevent moisture absorption.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The aqueous solubility of this compound is limited, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate. | - Pre-warm the cell culture medium before adding the this compound stock solution.- Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.- Avoid using a final DMSO concentration higher than 0.5% in your culture medium, as higher concentrations can be toxic to cells. If precipitation persists, consider preparing a more dilute stock solution in DMSO and adding a larger volume to the medium, while still maintaining a low final DMSO concentration. |
| High cell death observed even at low concentrations. | The specific cell line being used may be highly sensitive to this compound or the solvent (DMSO). | - Perform a dose-response curve starting from a very low concentration (e.g., 0.01 µM) to determine the cytotoxic threshold for your cell line.- Always include a vehicle control (medium with the same final concentration of DMSO) to assess the toxicity of the solvent alone. |
| Inconsistent or non-reproducible results. | - Inconsistent cell seeding density.- Variability in drug treatment time.- Cell line instability or contamination. | - Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments.- Standardize the incubation time with this compound across all experiments.- Regularly check cell morphology and test for mycoplasma contamination. Use low-passage number cells for experiments. |
| Unexpected or off-target effects observed. | Buclizine is known to have anticholinergic properties and may interact with other cellular targets besides the histamine H1 receptor. | - Review the literature for known off-target effects of piperazine derivatives.- Consider using control compounds with similar chemical structures but lacking the specific activity of interest to dissect the specific effects of buclizine.- If possible, use knockout or knockdown cell models for the intended target to confirm on-target effects. |
| Interference with cell viability assays (e.g., MTT, XTT, Resazurin). | The chemical structure of this compound may interfere with the reagents used in colorimetric or fluorometric viability assays. | - Run a cell-free control experiment by adding this compound to the assay medium in the absence of cells to check for direct reduction or color change of the assay reagent.[7][8][9]- If interference is observed, consider using an alternative viability assay that relies on a different detection principle, such as ATP measurement (e.g., CellTiter-Glo®) or a direct cell counting method. |
Quantitative Data Summary
Table 1: Effects of this compound on MCF-7 Cells
| Parameter | Concentration Range | Incubation Time | Observed Effect | Reference |
| Growth Inhibition (IC50) | 0 - 100 µM | 72 hours | 19.18 µM | [4] |
| Cell Cycle Arrest | 9.625 - 77 µM | 72 hours | Dose-dependent increase in G1 phase cells (up to 73% at 77 µM) | [4] |
| TCTP Expression | 0 - 75 µM | 72 hours | 40% decrease at 75 µM | [4] |
| Cell Cycle Protein Expression | 0 - 75 µM | 72 hours | Decreased expression of Cyclin D1, Cyclin D3, CDK2, and CDK4 | [4] |
| Pro-apoptotic Protein Expression | 0 - 75 µM | 72 hours | Increased expression of MCL-1S | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-CDK4, anti-TCTP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for cell culture studies.
Caption: A logical approach to troubleshooting common issues.
References
- 1. ijbs.com [ijbs.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
buclizine dihydrochloride stability issues in DMSO solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with buclizine dihydrochloride, focusing on stability issues when prepared in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is a commonly recommended solvent for this compound.[1][2][3][4] Other organic solvents like ethanol and dimethyl formamide can also be used, though solubility may be lower.[4] For dissolution, warming, or sonication may be necessary to achieve a clear solution.[1][2][3][5][6] It is also noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[2][5][6][8]
-
-20°C: for short-term storage, stable for up to 1 month.[2][5][6][8]
The solid powder form should be stored at 2-8°C or -20°C, sealed, and kept away from moisture as it is hygroscopic.[1][9]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Incomplete Dissolution: this compound may require assistance to fully dissolve. Gentle warming (e.g., to 37°C) or sonication is often recommended.[1][2][3][6]
-
Concentration Too High: The solubility of this compound in DMSO can vary. If you are trying to prepare a high-concentration stock, you may have exceeded its solubility limit. Refer to the solubility data table below and consider preparing a less concentrated stock solution.
-
Low-Quality or "Wet" DMSO: DMSO is highly hygroscopic. Absorbed water can reduce the solubility of many compounds. Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[2]
-
Precipitation after Freezing: Some compounds can precipitate out of solution upon freezing and may be slow to redissolve. Before use, ensure your thawed aliquot is at room temperature and vortex it thoroughly to ensure the compound is fully back in solution.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[8] Avoid using these substances in your experimental setup where they might interact with the compound.
Q5: How can I check the stability of my this compound stock solution?
A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[10][11][12] You can analyze an aliquot of your stock solution and compare the peak area and retention time of this compound to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak's area would indicate degradation.
Data Summary
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Notes |
| Sigma-Aldrich | 1 mg/mL | Requires warming.[1] |
| MedChemExpress | 2.5 mg/mL (4.94 mM) | Requires sonication. Recommends using newly opened DMSO.[2][5] |
| TargetMol | 11 mg/mL (21.74 mM) | Recommends sonication.[3] |
| GlpBio | ≥ 25.3 mg/mL | Recommends gentle warming.[6] |
| Cayman Chemical | ~0.17 mg/mL | - |
Table 2: Recommended Storage Conditions for DMSO Stock Solutions
| Temperature | Maximum Storage Duration | Key Recommendations |
| -20°C | 1 month | For short-term storage.[2][5][6][7][8] |
| -80°C | 6 months | For long-term storage.[2][5][6][7][8] |
| General | N/A | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound (Molecular Weight: 505.95 g/mol ) needed. For 1 mL of a 10 mM stock solution, you will need:
-
1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (505.95 g / 1 mol) * (1 mol / 1000 mmol) = 0.0050595 g = 5.06 mg
-
-
Weighing: Accurately weigh approximately 5.06 mg of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, use an ultrasonic bath for 5-10 minutes or warm the solution gently to 37°C until it becomes clear.[2][6]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Storage: Label the aliquots clearly and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][5][6]
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general workflow for checking the stability of a stored DMSO stock solution against a freshly prepared standard. A validated, stability-indicating HPLC method is required.[11][12]
-
Prepare Fresh Standard: Prepare a new solution of this compound in DMSO at the same concentration as your stock solution, following Protocol 1.
-
Prepare Samples:
-
Standard Sample: Dilute the fresh standard solution to a working concentration (e.g., 10-20 µg/mL) using the mobile phase as the diluent.
-
Test Sample: Thaw one aliquot of your stored stock solution. Dilute it in the same manner as the standard sample to the same final concentration.
-
-
HPLC Analysis:
-
Data Analysis:
-
Compare the chromatograms of the Test and Standard samples.
-
Check for Degradation: Look for the appearance of new peaks (degradants) or a significant decrease (>5-10%) in the peak area of the buclizine peak in the Test Sample compared to the Standard Sample.
-
Check for Purity: Assess the purity of your stored sample by calculating the peak area percentage. (Buclizine Peak Area / Total Peak Area of all peaks) * 100. A significant drop in this percentage over time indicates degradation.
-
Visual Guides
References
- 1. This compound = 98 HPLC 129-74-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 129-74-8 | CAS DataBase [m.chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. japanese.tsijournals.com [japanese.tsijournals.com]
Technical Support Center: Buclizine Dihydrochloride Spectrophotometric Assays
Welcome to the technical support center for the spectrophotometric analysis of buclizine dihydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference in the UV spectrophotometric assay of this compound?
A1: Interference in the UV spectrophotometric assay of this compound can arise from several sources. A primary cause is the presence of pharmaceutical excipients in the formulation that absorb in the same UV region as the active ingredient.[1][2] Normal spectra of this compound can show interference, which may necessitate the use of more advanced techniques like derivative spectrophotometry to minimize these effects.[3] Some excipients, such as povidone, are known to have a UV cutoff near 240 nm, which can cause spectral overlap.[4]
Q2: How can I overcome spectral interference from excipients?
A2: Second derivative spectrophotometry is a widely used and effective technique to minimize spectral interference from excipients.[3][5] This method enhances the resolution of overlapping bands and can eliminate the effect of background absorbance, allowing for more accurate quantification of this compound. Alternative methods that offer high specificity and are less prone to interference include High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry.[1][2][3][6]
Q3: What solvents are recommended for the spectrophotometric analysis of this compound?
A3: Methanol is a commonly used solvent for preparing stock and working solutions of this compound for spectrophotometric analysis.[3] Other solvents that have been used include chloroform and water, depending on the specific method (e.g., for complexation reactions).[6][7]
Q4: What is the typical wavelength maximum (λmax) for this compound?
A4: The λmax for this compound can vary depending on the solvent and the specific method. For second derivative spectrophotometry in methanol, a λmax of 234 nm is reported.[3] In other UV spectrophotometric methods, wavelengths such as 230 nm have been utilized.[1][2] For colorimetric methods involving complexation, the λmax will be that of the resulting colored complex, for example, 420 nm with Alizarin Red S.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Excipient Interference | The formulation's excipients may absorb at a similar wavelength to this compound. |
| Solution: Implement a second derivative spectrophotometric method to resolve the overlapping spectra.[3] Alternatively, consider using a more specific method like HPLC. | |
| Contaminated Solvent | The solvent used for sample preparation may be contaminated. |
| Solution: Use fresh, high-purity (e.g., HPLC grade) solvent. Run a blank with the solvent alone to check for any background absorbance. | |
| Dirty Cuvettes | Residue on the cuvettes can cause scattering or absorbance. |
| Solution: Thoroughly clean the cuvettes with an appropriate solvent (e.g., methanol or ethanol) and dry them before use. |
Issue 2: Poor Linearity in the Calibration Curve
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Errors in weighing the standard or in serial dilutions can lead to a non-linear response. |
| Solution: Carefully prepare fresh standard solutions, ensuring the analytical balance is calibrated and using calibrated volumetric flasks and pipettes. | |
| Concentration Range Exceeded | The concentrations of the standards may be outside the linear range of the assay. |
| Solution: Prepare standards within the validated linear range of the method (e.g., 10-50 µg/mL for some derivative spectrophotometry methods).[3] | |
| Instrumental Instability | Fluctuations in the spectrophotometer's lamp or detector can affect readings. |
| Solution: Allow the instrument to warm up and stabilize according to the manufacturer's instructions. Perform a system suitability check if available. |
Quantitative Data Summary
The following tables summarize validation parameters from various spectrophotometric methods for this compound.
Table 1: UV/Derivative Spectrophotometry Validation Parameters
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
| Second Derivative | Methanol | 234 | 10-50 | 0.994 | [3] |
Table 2: Colorimetric/Charge-Transfer Complexation Method Validation Parameters
| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Charge-Transfer | Iodine | 295 and 355 | 4-30 | [5] |
| Ion-Association | Alizarin Red S | 420 | Not Specified | [7] |
Table 3: Recovery Study Results
| Method | Level | % Recovery | Reference |
| Second Derivative | 80% and 100% | 99.92% (in formulation) | [3] |
| Spectrofluorimetric | 50% and 100% | 99.0 - 99.4% | [6] |
Experimental Protocols
Protocol 1: Second Derivative UV Spectrophotometric Assay
This protocol is based on a method developed to minimize interferences in the analysis of this compound tablets.[3]
-
Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and make up to volume with methanol.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with methanol.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of methanol, and sonicate for 15 minutes.
-
Make up to volume with methanol and filter.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Record the UV absorption spectrum for each standard and sample solution from 200 to 400 nm against a methanol blank.
-
Calculate the second derivative of the spectra.
-
Measure the absorbance of the second derivative peak at 234 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the second derivative absorbance at 234 nm against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
Caption: Workflow for the second derivative spectrophotometric assay of this compound.
Caption: Conceptual diagram of resolving spectral interference with derivative spectrophotometry.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. A Spectrophotometric Method for the Determination of Buclizine Hydrochloride Using the Charge-Transfer Spectrum of Buclizine-Iodine Complex | Semantic Scholar [semanticscholar.org]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Buclizine Dihydrochloride Degradation Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their stress degradation studies of buclizine dihydrochloride.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the forced degradation analysis of this compound.
Question 1: I am seeing conflicting results in the literature regarding the extent of acidic degradation for this compound. Some studies report significant degradation, while others suggest it's negligible. How should I approach my acid stress testing?
Answer:
You have encountered a known point of ambiguity in the published literature. One study reports approximately 27% degradation of this compound when refluxed in 2M HCl at 80°C for 4 hours[1]. Conversely, another study observed negligible degradation after 48 hours in 0.05N HCl at what is presumed to be room temperature[2]. A third study, using 0.1M HCl and refluxing for 70 hours, identified four degradation products, implying significant degradation over an extended period.
Troubleshooting Steps:
-
Condition Severity: The discrepancy likely arises from the different conditions used (acid concentration, temperature, and duration). We recommend starting with a range of conditions to determine the susceptibility of your specific batch of this compound. A good starting point would be 0.1M HCl at 60°C, with samples taken at various time points (e.g., 2, 4, 8, and 24 hours).
-
Method Specificity: Ensure your analytical method is truly stability-indicating. It's possible that in the studies reporting negligible degradation, the degradation products were not adequately resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Mass Balance: Calculate the mass balance in your experiments. A significant drop in the parent peak without the appearance of corresponding degradation product peaks could indicate that the degradants are not being detected by your method (e.g., they lack a chromophore or are precipitating).
Question 2: My oxidative degradation experiment with 30% hydrogen peroxide shows very little degradation. Is this expected?
Answer:
This is another area with some conflicting reports. One study reported only 0.7% degradation after 48 hours at room temperature with 30% H₂O₂[1]. However, another study noted "considerable degradation" under the same conditions[2].
Troubleshooting Steps:
-
Initiation of Oxidation: Oxidation reactions can sometimes have an induction period. Ensure your experiment is running long enough. You can also try gently heating the solution (e.g., to 40-50°C) to accelerate the reaction, but be mindful of potential interactions with thermal degradation.
-
Catalyst Presence: Trace metal ions can catalyze oxidative degradation. While not typically part of a standard protocol, if you are working in a non-GMP environment, consider the possibility of contamination.
-
Alternative Oxidants: If 30% H₂O₂ is not yielding sufficient degradation, consider using a different oxidizing agent, such as AIBN (azobisisobutyronitrile) in an appropriate solvent, though this is a less common approach for standard forced degradation studies.
Question 3: I am having trouble achieving good separation between the parent buclizine peak and its degradation products on a C18 column. What can I do?
Answer:
Achieving good resolution is key to a successful stability-indicating method. If you are facing co-elution issues, consider the following:
Troubleshooting Steps:
-
Mobile Phase pH: Buclizine is a basic compound. Small changes in the mobile phase pH can significantly impact the retention and peak shape of both the parent drug and its degradation products. Experiment with a pH range of 2.5 to 7.0.
-
Organic Modifier: If you are using acetonitrile, try switching to or creating a ternary mixture with methanol. The different selectivity of methanol can often resolve closely eluting peaks.
-
Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of complex mixtures. If you are already using a gradient, try making it shallower around the elution time of the peaks of interest.
-
Column Chemistry: While C18 is a good starting point, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and basic compounds.
Data Presentation
The following table summarizes the quantitative data found in the literature for the forced degradation of this compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | No. of Degradants | Reference |
| Acidic Hydrolysis | 2M HCl | 4 hours | 80°C (reflux) | ~27% | 2 | [1] |
| 0.1M HCl | 70 hours | Water bath (reflux) | Not specified | 4 | ||
| 0.05N HCl | 48 hours | Not specified | Negligible | Not specified | [2] | |
| Alkaline Hydrolysis | 2M NaOH | 4 hours | 80°C (reflux) | Not specified | Not specified | |
| 0.025N NaOH | 2 hours | Not specified | Considerable | Not specified | [2] | |
| Oxidative | 30% H₂O₂ | 48 hours | Room Temperature | 0.7% | 0 | [1] |
| 30% H₂O₂ | 48 hours | Not specified | Considerable | Not specified | [2] | |
| Thermal | Dry Heat | 7 days | 60°C | Negligible | Not specified | |
| Photolytic | UV Light (254 nm) | 48 hours | Chamber | ~9% (91% remaining) | 4 |
Note: "Considerable" and "Negligible" are qualitative descriptions from the cited literature and lack specific quantitative values.
Experimental Protocols
The following are detailed methodologies for performing forced degradation studies on this compound, based on protocols described in the literature.
1. Acidic and Alkaline Hydrolysis
-
Objective: To assess the degradation of this compound under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, transfer an aliquot of the stock solution into a flask and add an equal volume of 2M hydrochloric acid.
-
For alkaline hydrolysis, transfer an aliquot of the stock solution into a separate flask and add an equal volume of 2M sodium hydroxide.
-
Reflux both solutions at 80°C for 4 hours.
-
After the specified time, cool the solutions to room temperature.
-
Carefully neutralize the solutions. For the acidic solution, use 2M NaOH, and for the alkaline solution, use 2M HCl.
-
Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).
-
Analyze by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound as described above.
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 48 hours.
-
After 48 hours, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
3. Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration appropriate for HPLC analysis (e.g., 14 µg/mL)[1].
-
Expose the solution in a photostability chamber to UV light at 254 nm for 48 hours.
-
Prepare a control sample, protected from light (e.g., wrapped in aluminum foil), and keep it under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Visualizations
Proposed Degradation Pathways
Disclaimer: The exact structures of the degradation products of this compound have not been reported in the literature. The following pathways are proposed based on the known chemical reactivity of the functional groups within the buclizine molecule.
Caption: Proposed degradation pathways of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies of this compound.
Troubleshooting Logic for Method Development
Caption: Troubleshooting flowchart for HPLC method development in buclizine degradation studies.
References
Buclizine Dihydrochloride Crystallization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of buclizine dihydrochloride.
Troubleshooting Guides
Issue: Unexpected Formation of a Different Crystal Form (Polymorphism/Hydrate Formation)
Q1: During the recrystallization of this compound from an ethanol/water mixture, my analytical results (e.g., PXRD, TGA) suggest I haven't obtained the pure anhydrous dihydrochloride. What could be the issue?
A1: A significant challenge in the crystallization of this compound is its propensity to convert to a monohydrochloride monohydrate form (BCZHCl·H₂O) when water is present in the crystallization solvent system.[1][2] This transformation can occur readily and is a critical factor to control for ensuring the correct salt and hydration state.
Troubleshooting Steps:
-
Solvent System Modification: Avoid or minimize the use of water in your solvent system. Anhydrous solvents are highly recommended. If a co-solvent is necessary, consider using a combination of anhydrous organic solvents.
-
Atmospheric Moisture Control: Conduct the crystallization process under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Drying of Starting Material: Ensure your starting material is thoroughly dried and free of residual water before beginning the crystallization process.
-
Characterization: Utilize analytical techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Karl Fischer titration to confirm the polymorphic form and hydration state of your crystals.
Q2: I am observing poor crystal morphology (e.g., needles, fine powders) which is causing issues with filtration and downstream processing. How can I improve the crystal habit?
A2: Crystal habit is influenced by various factors including the solvent, supersaturation rate, and the presence of impurities. Modifying these conditions can help in obtaining more desirable crystal shapes, such as prismatic or equant crystals, which generally have better flow and filtration properties.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of anhydrous solvents. The choice of solvent can significantly influence crystal habit.
-
Control Cooling Rate: A slower cooling rate generally leads to larger and more well-defined crystals. Rapid cooling can induce the formation of small, needle-like crystals.
-
Antisolvent Addition: A controlled addition of an antisolvent (a solvent in which this compound is poorly soluble) to a solution of the compound can be a method to control crystal growth. The rate of addition is a critical parameter to optimize.
-
Seeding: Introducing a small quantity of high-quality seed crystals of the desired polymorph can guide the crystallization process towards the intended crystal habit and size.
Frequently Asked Questions (FAQs)
Q: What are suitable solvents for the crystallization of this compound?
A: this compound is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is practically insoluble in water. For crystallization, it is advisable to use anhydrous solvents to prevent the formation of the monohydrochloride monohydrate.
Q: How can I confirm the identity and purity of my this compound crystals?
A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to determine chemical purity. Powder X-ray Diffraction (PXRD) is essential for identifying the crystal form (polymorph). Thermal analysis techniques like DSC and TGA can provide information about melting point, desolvation, and thermal stability.
Q: What is the significance of controlling polymorphism in this compound?
A: Different polymorphs of a drug substance can exhibit different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a pharmaceutical product, it is crucial to consistently produce the same polymorphic form to ensure uniform quality and therapeutic effect. Uncontrolled polymorphic transitions can negatively impact the drug's performance and manufacturability.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | Soluble | Use of anhydrous ethanol is recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used for preparing stock solutions. |
| Water | Practically Insoluble | The presence of water can lead to hydrate formation.[1][2] |
| Chloroform | Sparingly Soluble | - |
| Propan-1,2-diol | Sparingly Soluble | - |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Anhydrous Ethanol
Objective: To obtain crystalline this compound in its anhydrous form.
Materials:
-
This compound (crude)
-
Anhydrous Ethanol (ACS grade, <0.1% water)
-
Crystallization vessel with a magnetic stirrer and a port for inert gas blanketing
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled under a desiccator before use.
-
Dissolution: Place the crude this compound in the crystallization vessel. Under an inert atmosphere (e.g., nitrogen), add a minimal amount of anhydrous ethanol to dissolve the solid at an elevated temperature (e.g., 60-70°C) with gentle stirring. Add the solvent portion-wise until a clear solution is obtained.
-
Cooling: Once a clear solution is achieved, slowly cool the solution at a controlled rate (e.g., 5-10°C per hour). A slower cooling rate promotes the growth of larger, more well-defined crystals.
-
Crystallization: Allow the solution to stand at room temperature for several hours, and then further cool to 0-5°C to maximize the yield of crystals.
-
Filtration: Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous ethanol to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
-
Characterization: Analyze the final product using HPLC for purity and PXRD and TGA to confirm the polymorphic form and absence of hydration.
Visualizations
Caption: Experimental workflow for the cooling crystallization of this compound.
Caption: Troubleshooting logic for preventing hydrate formation in this compound crystallization.
References
minimizing batch-to-batch variability of synthesized buclizine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of buclizine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized in a two-step process. First, 1-(4-chlorobenzhydryl)piperazine is synthesized by reacting 4-chlorobenzhydryl chloride with piperazine. In the second step, the resulting intermediate is N-alkylated using 4-tert-butylbenzyl chloride to form the buclizine free base. Finally, the free base is treated with two equivalents of hydrogen chloride to yield this compound.[1][2]
Q2: What are the most common sources of batch-to-batch variability in this synthesis?
A2: The primary sources of variability include:
-
Quality of Raw Materials: Purity of 1-(4-chlorobenzhydryl)piperazine and 4-tert-butylbenzyl chloride is critical. Impurities in these starting materials can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Inconsistent control of reaction temperature, time, and stoichiometry can affect the reaction rate and selectivity, leading to incomplete reactions or the formation of impurities.
-
Work-up and Purification: Variations in the extraction, washing, and crystallization procedures can impact the purity, yield, and polymorphic form of the final product.
-
Formation of Different Salt Forms: Buclizine can form a monohydrochloride monohydrate salt, which can be inadvertently produced from the dihydrochloride raw material, especially in the presence of water.[3] This can affect the physicochemical properties of the final product.[3]
Q3: How can I control the formation of the correct dihydrochloride salt?
A3: To ensure the formation of the desired dihydrochloride salt, it is crucial to use a sufficient excess of hydrogen chloride (at least two equivalents) during the salt formation step and to perform the crystallization in an anhydrous solvent. The presence of water can promote the formation of the monohydrochloride monohydrate.[3]
Q4: What are the key impurities to monitor for in the synthesis of this compound?
A4: Key potential impurities include unreacted starting materials, byproducts from side reactions such as over-alkylation of the piperazine ring (e.g., 1,4-bis(4-chlorobenzhydryl)piperazine), and potential degradation products.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of Buclizine Free Base
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. An excess of the alkylating agent may be necessary, but monitor for over-alkylation. - Verify the reaction temperature is optimal for the N-alkylation step. - Extend the reaction time and monitor the progress by an appropriate analytical technique like TLC or HPLC. |
| Poor Quality of Starting Materials | - Assess the purity of 1-(4-chlorobenzhydryl)piperazine and 4-tert-butylbenzyl chloride using techniques like HPLC, GC-MS, or NMR. - Purify starting materials if necessary before use. |
| Suboptimal Solvent | - Ensure the solvent is anhydrous and appropriate for N-alkylation reactions. Toluene or similar non-polar aprotic solvents are often used.[2] |
Problem 2: Product Fails to Crystallize or Forms an Oil
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | - Analyze the crude product for impurities that may be inhibiting crystallization. - Purify the crude product using column chromatography before attempting crystallization again. |
| Incorrect Solvent System | - Experiment with different crystallization solvents or solvent mixtures. - Try anti-solvent crystallization by dissolving the product in a good solvent and slowly adding a poor solvent in which it is insoluble. |
| Supersaturation Issues | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Problem 3: Inconsistent Crystal Form or Polymorphism
| Potential Cause | Troubleshooting Step |
| Presence of Water | - Ensure all solvents and glassware are thoroughly dried to prevent the formation of the monohydrochloride monohydrate.[3] |
| Variable Cooling Rate | - Implement a controlled and consistent cooling profile during crystallization. Rapid cooling can sometimes lead to the formation of metastable polymorphs. |
| Solvent Effects | - The choice of crystallization solvent can influence the resulting polymorphic form. Screen different solvents to identify conditions that consistently produce the desired polymorph. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and detecting impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with an additive like 0.1% trifluoroacetic acid or a buffer to control pH.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Procedure: Inject 10-20 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the relative peak areas.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Salt Form Identification
FTIR can be used to differentiate between the dihydrochloride and monohydrochloride monohydrate forms.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an ATR-FTIR accessory.
-
Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with reference spectra for this compound and its monohydrate form. Pay close attention to the N-H stretching and bending regions, as well as any broad peaks indicative of water of hydration.
Visualizations
This compound Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUCLIZINE, DIHYDROCHLORIDE | 129-74-8 [chemicalbook.com]
- 3. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-bis(4-chlorobenzhydryl)piperazine | LGC Standards [lgcstandards.com]
- 5. BUCLIZINE HYDROCHLORIDE IMP. A (BP): 1,4-BIS(4-CHLOROBENZHYDRYL)PIPERAZINE [amp.chemicalbook.com]
resolving co-elution issues in buclizine dihydrochloride chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of buclizine dihydrochloride.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the incomplete separation of two or more components in a chromatographic run, can compromise the accuracy and validity of analytical results. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My buclizine peak is showing signs of co-elution (e.g., shoulder peaks, tailing, or inconsistent peak shape). How can I resolve this?
Answer:
Co-elution with this compound is often due to the presence of degradation products or related substances. A systematic approach to method optimization is crucial for achieving adequate separation. The following steps and experimental protocols are designed to help you troubleshoot and resolve these issues.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound chromatography.
Caption: A step-by-step workflow for troubleshooting co-elution in this compound HPLC analysis.
Experimental Protocols
Here are detailed protocols for key experiments to resolve co-elution, based on validated methods.
Protocol 1: Mobile Phase Optimization
Adjusting the mobile phase composition is often the first and most effective step in resolving co-elution.
Objective: To improve the separation of buclizine from its potential co-eluting impurities by modifying the mobile phase.
Methodology:
-
Initial Conditions:
-
Optimization Steps:
-
Vary Organic Modifier Ratio: Systematically change the methanol-to-water ratio. For instance, prepare mobile phases with 75:25 and 85:15 (v/v) ratios. A lower organic content will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like buclizine and its degradation products. Prepare mobile phases with pH values of 2.8 and 3.0 to observe the effect on peak shape and resolution.
-
Alternative Organic Modifier: If methanol does not provide adequate separation, substitute it with acetonitrile. A starting point could be Acetonitrile:Water (85:15 v/v) with 0.5% triethanolamine, adjusted to pH 6.6.[3] Another option is a mixture of a triethylamine-phosphoric acid buffer (pH 3) and acetonitrile (20:80 v/v).[1]
-
Protocol 2: Forced Degradation Study for Peak Identification
To effectively resolve co-elution, it is essential to identify the potential interfering peaks. Forced degradation studies can help generate these degradation products.
Objective: To intentionally degrade this compound to produce its potential impurities, which can then be used to confirm co-elution and validate the separation method.
Methodology:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of this compound to heat (e.g., 60°C) for 7 days.[5]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to near UV light (200 W h/m²) for 48 hours.[4]
-
After degradation, analyze the samples using the optimized chromatographic method to check for the resolution between the main buclizine peak and the degradation product peaks.
Quantitative Data Summary
The following tables summarize key chromatographic parameters from successful separation studies of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5µm) | GraceAlpha C18 (250 x 4.6 mm, 5µm)[1] | Waters Bondapak C18 (300 x 3.9 mm, 10µm)[3] |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 2.6 with H₃PO₄[4][2] | Buffer:Acetonitrile (20:80, v/v)¹[1] | Acetonitrile:Water (85:15, v/v) with 0.5% TEA, pH 6.6[3] |
| Flow Rate | 1.0 mL/min[4][2] | 1.0 mL/min | 2.0 mL/min[3] |
| Detection | UV at 230 nm[4][2] | UV at 230 nm[1] | UV at 260 nm[3] |
| Retention Time (min) | ~5.8[2] | Not Specified | ~5.7[3] |
¹Buffer: Triethylamine-phosphoric acid buffer, pH 3.
Table 2: System Suitability Parameters
| Parameter | Value |
| Theoretical Plates | > 5500[2] |
| Tailing Factor | ~1.26[2] |
| Resolution between degraded products | > 3[1] |
| RSD of Peak Area | < 2% (typically ~0.46%)[2] |
| RSD of Retention Time | < 2% (typically ~0.04%)[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of buclizine that can cause co-elution?
A1: Buclizine is susceptible to degradation under acidic, basic, and oxidative conditions.[1][5] Acid hydrolysis, in particular, has been shown to produce multiple degradation products.[4][3] These degradation products are the most likely source of co-eluting peaks.
Q2: My peak shape is good, but I suspect a hidden co-eluting peak. How can I confirm this?
A2: If visual inspection of the chromatogram is inconclusive, using a photodiode array (PDA) detector or a mass spectrometer (MS) can help assess peak purity. A PDA detector can evaluate the UV-Vis spectra across the peak; any significant variation suggests the presence of more than one component. Similarly, an MS detector can identify different mass-to-charge ratios within a single chromatographic peak.
Q3: Can changing the column chemistry help in resolving co-elution?
A3: Yes. While C18 is a common and effective stationary phase for buclizine analysis, switching to a column with a different chemistry (e.g., a different C18 with alternative bonding, a phenyl column, or a cyano column) can alter the selectivity of the separation and may resolve co-eluting peaks.
Q4: What is the role of pH in the mobile phase for buclizine analysis?
A4: Buclizine is a basic compound. The pH of the mobile phase affects its degree of ionization, which in turn influences its retention on a reversed-phase column. A low pH (e.g., 2.6-3.0) ensures that buclizine and its related substances are in their protonated form, leading to more consistent retention and often better peak shape.[1][4][2]
Q5: Is a gradient or isocratic method better for resolving buclizine from its impurities?
A5: Both isocratic and gradient methods have been successfully used.[2][6] An isocratic method is simpler and more robust for routine analysis if it provides adequate resolution.[1][4][2] However, if there is a complex mixture of impurities with a wide range of polarities, a gradient elution method may be necessary to achieve a good separation within a reasonable run time.[6]
References
Technical Support Center: Buclizine Dihydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for buclizine dihydrochloride stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: Based on available data, this compound exhibits greater stability in acidic conditions compared to neutral or alkaline environments. While a definitive optimal pH has not been explicitly established, mobile phases for HPLC analysis are often adjusted to a pH between 2.6 and 3.0, suggesting good short-term stability in this range.[1][2] It is crucial to conduct your own stability studies for your specific formulation and storage conditions.
Q2: How does pH affect the degradation of this compound?
A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Forced degradation studies have shown significant degradation under both acidic (e.g., 2 M HCl) and basic (e.g., 0.025 N NaOH) conditions when heated.[1][2] Therefore, avoiding extreme pH values and high temperatures is critical for maintaining the integrity of the compound in solution.
Q3: What are the common degradation products of this compound?
A3: Degradation of this compound, particularly under acidic conditions, can result in the formation of several degradation products.[3] The exact identity of all degradation products is not fully elucidated in the public literature, but stability-indicating HPLC methods have been developed to separate these impurities from the parent compound.[1][2][3]
Q4: What is the solubility of this compound at different pH values?
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in solution | - pH of the solution is near the isoelectric point of the molecule. - Supersaturation of the solution. - Interaction with buffer components. | - Adjust the pH to a more acidic range (e.g., pH 3-5) and observe for re-dissolution. - Ensure the concentration is below the saturation solubility at the given pH and temperature. - Evaluate different buffer systems. |
| Loss of potency over time | - Degradation due to inappropriate pH. - Exposure to light (photodegradation). - Oxidative degradation. | - Confirm the pH of the solution is in the acidic range. Prepare fresh solutions at a controlled, lower pH. - Protect the solution from light by using amber vials or storing it in the dark. - While major oxidative degradation was not observed in some studies, consider de-gassing solvents and adding antioxidants if oxidation is suspected.[1] |
| Appearance of unknown peaks in chromatogram | - Degradation of this compound. - Impurities in the starting material or solvent. | - Perform a forced degradation study (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products. - Analyze a blank (solvent and buffer) to rule out solvent-related impurities. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies of this compound under various conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 2 M HCl | 80°C | 4 hours | ~27% | [1] |
| Acid Hydrolysis | 0.05 N HCl | Not specified | 48 hours | Degradation observed | [2] |
| Base Hydrolysis | 2 M NaOH | 80°C | 4 hours | Degradation observed | [1] |
| Base Hydrolysis | 0.025 N NaOH | Not specified | 2 hours | Considerable degradation | [2] |
| Oxidation | 30% H₂O₂ | Ambient | 48 hours | ~0.7% | [1] |
| Thermal | 60°C | 7 days | Negligible degradation | [2] | |
| Photodegradation | 200 W h/m² UV | Not specified | 48 hours | Degradation observed | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 20 µg/mL).
-
Initial Analysis (T=0): Immediately analyze each sample using a validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Stability Study: Store aliquots of each sample at a controlled temperature (e.g., 25°C and 40°C) and protect them from light.
-
Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH. The optimal pH is the one at which the degradation rate is minimal.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method based on published literature.[1][2] Method validation and optimization may be required for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (80:20, v/v) adjusted to pH 2.6 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability.
Caption: Experimental workflow for determining optimal pH for buclizine stability.
Caption: Simplified degradation pathways of this compound.
References
issues with buclizine dihydrochloride in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buclizine dihydrochloride. It addresses common issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound powder?
A1: For long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Specifically, storage at temperatures of -20°C is recommended for up to three years.[2] It is crucial to keep the container tightly sealed as the compound is hygroscopic (readily absorbs moisture from the air).[3][4] Before use, it is advisable to allow the container to warm to room temperature to prevent condensation from forming on the compound.[3]
Q2: I have been storing this compound at room temperature. What potential issues should I be aware of?
A2: Storing this compound at room temperature, especially if not protected from humidity and light, can lead to degradation. The primary concerns are loss of potency and the formation of unknown degradation products.[5] this compound is known to be susceptible to hydrolysis and oxidation.[6][7] Any change in the physical appearance of the powder, such as discoloration or clumping, may indicate degradation.[5] For critical experiments, it is recommended to verify the purity of the material using a stability-indicating method, such as HPLC, before use.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A change in color, such as yellowing, is a visual indicator of potential chemical degradation.[5] This could be due to exposure to light (photodegradation) or other stress conditions. While the compound itself is sometimes described as a white or slightly yellowish crystalline powder, a noticeable color change in a previously colorless solution suggests the formation of degradation products.[7] It is strongly advised to discard the solution and prepare a fresh one from a reliable stock. If the experiment is critical, the solution should be analyzed by a stability-indicating HPLC method to determine the purity and concentration of the active compound.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could they be?
A4: The appearance of new peaks in an HPLC chromatogram of a stored sample is a strong indication of degradation. This compound is known to degrade under various conditions, leading to the formation of multiple degradation products. For instance, acid hydrolysis can result in the formation of several distinct degradation products.[8] Similarly, exposure to basic conditions and oxidative stress can also generate impurities.[6][7] To identify the nature of these peaks, forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions can be performed and the resulting chromatograms compared to your sample.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the long-term storage of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound storage issues.
Quantitative Data on Stability
The stability of this compound is significantly affected by various stress conditions. The following table summarizes the degradation observed under forced degradation studies.
| Stress Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | 70 hours | Reflux | Not specified, 4 degradation products observed | [8] |
| Acid Hydrolysis (2 M HCl) | 4 hours | 80°C | ~27% | [9] |
| Alkaline Hydrolysis (0.025 N NaOH) | 2 hours | Not specified | Significant degradation | [7][10] |
| Oxidative (30% H₂O₂) | 48 hours | Ambient | 0.7% | [9] |
| Thermal | 7 days | 80°C | Negligible | [7][10] |
| Photolytic (200 W h/m²) | 48 hours | Not specified | Not specified, no additional peaks observed | [9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on published methods for the analysis of this compound and its degradation products.[6][9][11]
1. Objective: To determine the purity of this compound and to separate it from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Triethylamine
-
Orthophosphoric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of triethylamine-phosphoric acid buffer (pH 3) and acetonitrile in a ratio of 20:80 (v/v).[6][7] Another reported mobile phase is methanol and water (80:20 v/v, pH adjusted to 2.6).[9][11][12]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the working standard solution using the mobile phase as the diluent.
5. Forced Degradation Study (for method validation and peak identification):
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl for a specified period (e.g., 4 hours at 80°C).[9] Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug solution in 0.025 N NaOH for a specified period (e.g., 2 hours).[7] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 48 hours.[9]
-
Thermal Degradation: Keep the drug solution at an elevated temperature (e.g., 80°C) for several days.[7]
-
Photodegradation: Expose the drug solution to UV light (e.g., 200 W h/m²) for 48 hours.[9]
6. Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution and any forced degradation samples.
-
Compare the chromatogram of the sample to the standard and the degradation samples to identify any impurity peaks.
-
Calculate the purity of the sample based on the peak area of this compound relative to the total peak area.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
References
- 1. Buclizine Hydrochloride IP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 2. abmole.com [abmole.com]
- 3. biosynth.com [biosynth.com]
- 4. Medicine Storage - An Uncontained Issue? [medsafe.govt.nz]
- 5. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. scielo.br [scielo.br]
avoiding precipitation of buclizine dihydrochloride in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of buclizine dihydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents and water. The choice of solvent will depend on the experimental requirements. It is sparingly soluble in water and methanol, and very slightly soluble in ethanol.[1] For higher concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[2] It is important to note that warming the solution may be necessary to achieve full dissolution in DMSO.
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below. Please note that solubility can be affected by temperature and the purity of the compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL (Sonication recommended) | [3] |
| Dimethylformamide (DMF) | ~5 mg/mL | [2] |
| Water | ~5 mg/mL, clear | [4] |
| Ethanol | ~0.11 mg/mL | [2] |
Q3: My this compound solution precipitated after storage. What could be the cause?
A3: Precipitation of this compound upon storage can be due to several factors, including:
-
Solvent saturation: The initial concentration may have been too close to the solubility limit, leading to precipitation as the temperature fluctuates.
-
pH changes: this compound is known to be insoluble and precipitate in alkaline conditions.[5] Any increase in the pH of the solution could cause the compound to fall out of solution.
-
Improper storage: Stock solutions should be stored at -20°C or -80°C for long-term stability.[6] Storage at room temperature for extended periods is not recommended.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: For optimal stability and to prevent precipitation, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination. It is also advisable to purge organic solvents with an inert gas before preparing the solution.[2]
Troubleshooting Guides
Issue: Precipitation observed during stock solution preparation.
This guide will help you troubleshoot and resolve precipitation issues encountered while preparing this compound stock solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Question: I am dissolving this compound in an aqueous buffer and it is precipitating. What should I do?
Answer:
This compound is known to be insoluble in alkaline conditions.[5] If your aqueous buffer has a neutral or alkaline pH, this is the likely cause of precipitation.
Recommended Actions:
-
Check the pH of your buffer: Ensure the pH is in the acidic range. A study on the stability of buclizine hydrochloride used a mobile phase with a pH of 2.6.[5][7]
-
Adjust the pH: If the pH is not acidic, adjust it accordingly. A dilute solution of hydrochloric acid can be used for this purpose.[8]
-
Re-dissolve: Once the pH is acidic, attempt to redissolve the precipitate by vortexing or gentle sonication.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stable stock solution of this compound in DMSO.
Experimental Workflow
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 4. CAS 129-74-8: Buclizine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Buclizine Dihydrochloride Bioassays
Welcome to the technical support center for buclizine dihydrochloride bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro experiments. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Assay Inconsistency and Reproducibility
Q1: We are observing high variability in our results between replicate wells and different experiments. What are the potential causes and solutions?
A1: Inconsistent results are a common challenge in cell-based assays and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, affecting their response to stimuli, growth rates, and protein expression.[1][2] It is crucial to use cells within a validated, low passage number range. For instance, it is recommended to use HepG2 cells within 16 passages and HEK293 cells within 20 passages.[1]
-
Cell Viability: Ensure high cell viability (>95%) before seeding. The presence of a significant number of dead or unhealthy cells will lead to inconsistent results.
-
Seeding Density: Uneven cell distribution in the wells is a major source of variability. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.
-
-
Reagent Preparation and Handling:
-
This compound Solubility and Stability: this compound is soluble in water (5 mg/mL) and DMSO (1 mg/mL, with warming). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. In solution, buclizine is stable for up to 72 hours at ambient temperature. Degradation has been observed under acidic and oxidative conditions, which could lead to reduced potency.
-
Reagent Mixing: Ensure all reagents, including buclizine dilutions and assay buffers, are thoroughly mixed before being added to the wells.
-
-
Assay Plate and Environment:
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect." To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile buffer or media.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation. Any fluctuations can significantly impact cell health and assay performance.
-
Receptor Binding Assays
Q2: In our radioligand competition binding assay for the H1 receptor, we are seeing high non-specific binding. How can we reduce this?
A2: High non-specific binding (NSB) can mask the specific binding signal and reduce the assay window. Here are some strategies to address this:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the H1 receptor.[3] Higher concentrations can lead to increased binding to non-receptor sites.
-
Choice of Blocking Agents: Incorporate a blocking agent in your assay buffer to saturate non-specific binding sites. Common choices include bovine serum albumin (BSA) or casein. The concentration of the blocking agent may need to be optimized.
-
Receptor Concentration: Using an excessively high concentration of cell membranes or protein can increase NSB.[4] Titrate the receptor concentration to find the optimal balance between specific binding signal and NSB.
-
Washing Steps: Increase the number and stringency of wash steps after incubation to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH.
-
Filter Plate Selection: If using a filtration-based assay, ensure the filter material is appropriate for your application and has low non-specific binding characteristics.
Q3: Our calculated Ki values for buclizine are inconsistent. What could be causing this?
A3: Inaccurate determination of Ki in competition binding assays often relates to issues with achieving equilibrium and proper data analysis.
-
Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium for both the radioligand and the competitor (buclizine).[5][6] This is particularly important for high-affinity ligands which may have slower association and dissociation rates.[5][6]
-
Ligand Depletion: If a significant fraction (>10%) of the radioligand binds to the receptor, it can lead to an underestimation of the IC50 and an inaccurate Ki value.[5] This can be addressed by reducing the receptor concentration.[5]
-
Data Analysis: Use an appropriate nonlinear regression model to fit the competition binding data and calculate the IC50. The Cheng-Prusoff equation is then commonly used to determine the Ki value, which requires an accurate Kd for the radioligand.
Functional Assays (e.g., Calcium Mobilization)
Q4: We are not observing a clear dose-response curve for buclizine in our histamine-induced calcium mobilization assay. What should we check?
A4: A poor dose-response in a functional assay can be due to several factors, from suboptimal assay conditions to issues with the compound itself.
-
Cell Health and Receptor Expression:
-
Ensure the cells are healthy and are expressing a sufficient number of functional H1 receptors. Receptor expression levels can vary with cell passage.
-
The histamine H1 receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium via inositol-1,4,5-triphosphate (IP3).[7][8] Confirm that your cell line has a functional Gq signaling pathway.
-
-
Assay Protocol and Reagents:
-
Agonist (Histamine) Concentration: Use a concentration of histamine that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe inhibition by buclizine.
-
Calcium Indicator Dye Loading: Ensure optimal loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Incomplete dye loading or leakage can result in a weak signal.
-
Controls: Include appropriate positive (histamine alone) and negative (buffer alone) controls to ensure the assay is performing as expected.
-
-
Buclizine Concentration and Cytotoxicity:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in your assay buffer, as precipitation at higher concentrations can lead to inaccurate results.
-
Cytotoxicity: At high concentrations, buclizine may exhibit cytotoxicity, which can interfere with the assay readout. It is advisable to perform a separate cytotoxicity assay to determine the concentration range where buclizine is not toxic to the cells. For example, in MCF-7 cells, buclizine has an IC50 for growth inhibition of 19.18 µM.[9][10]
-
Q5: The baseline fluorescence in our calcium assay is high and noisy. How can we improve the signal-to-noise ratio?
A5: A high and noisy baseline can make it difficult to detect the specific signal from histamine stimulation.
-
Cell Seeding and Health: Avoid over-confluency of cells, as this can lead to a higher and more variable baseline. Ensure cells are healthy and not stressed.
-
Dye Loading Conditions: Optimize the concentration of the calcium indicator dye and the loading time. Excessive dye concentration or prolonged incubation can be toxic to cells and contribute to a high baseline.
-
Wash Steps: Perform gentle but thorough wash steps after dye loading to remove any extracellular dye, which can contribute to background fluorescence.
-
Assay Buffer Composition: Ensure the assay buffer is free of any components that might interfere with the fluorescence signal or cause spontaneous calcium flux.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound that can be used as a reference for your experiments.
| Parameter | Cell Line | Value | Assay Type |
| IC50 | MCF-7 | 19.18 µM | Cell Proliferation |
| Solubility | Water | 5 mg/mL | - |
| Solubility | DMSO | 1 mg/mL (warmed) | - |
| Parameter | Value |
| Molecular Weight | 505.95 g/mol |
| Purity (typical) | ≥98% (HPLC) |
Experimental Protocols
General Protocol for a Competition Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as receptor source, radioligand, and incubation conditions should be optimized for your specific experimental setup.
-
Prepare Cell Membranes: Homogenize cells expressing the H1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A serial dilution of this compound or other unlabeled competitor.
-
Radioligand (e.g., [³H]-mepyramine) at a concentration at or below its Kd.
-
Cell membrane suspension.
-
-
Define Non-Specific Binding (NSB): In separate wells, add a high concentration of a known H1 receptor antagonist (e.g., unlabeled mepyramine) to determine NSB.
-
Define Total Binding: In other wells, add only the radioligand and cell membranes without any competitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
General Protocol for a Calcium Mobilization Assay
This protocol outlines a typical workflow for measuring intracellular calcium changes in response to H1 receptor activation and its inhibition by buclizine.
-
Cell Seeding: Seed cells expressing the H1 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C in the dark for a specified time (e.g., 1 hour).
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Agonist Addition: While reading the fluorescence, add a pre-determined concentration of histamine (e.g., EC80) to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the log concentration of buclizine to generate a dose-response curve and calculate the IC50 value.
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H1 Receptor.
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Buclizine Dihydrochloride Cell Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for buclizine dihydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cell culture setting?
A1: this compound is primarily known as a histamine H1 receptor antagonist and also possesses anticholinergic properties.[1][2] In the context of cancer cell lines, such as MCF-7 breast cancer cells, buclizine has been shown to interact with and downregulate the Translationally Controlled Tumor Protein (TCTP).[3] This protein is implicated in cell cycle progression and tumor growth.[3][4] The downregulation of TCTP by buclizine is associated with a cytostatic effect, leading to cell cycle arrest, rather than a cytotoxic effect.[3]
Q2: What is a recommended starting point for incubation time and concentration when treating cells with this compound?
A2: A common starting point, based on published data for MCF-7 breast cancer cells, is a 72-hour incubation period.[3][5] At this time point, buclizine has been observed to inhibit cell growth and induce G1 phase cell cycle arrest in a dose-dependent manner.[3][5] A concentration range of 10 µM to 100 µM can be a good starting point for dose-response experiments.[5] For example, in MCF-7 cells, a concentration of 77 µM buclizine for 72 hours resulted in a significant increase in the percentage of cells in the G1 phase.[3][5] However, the optimal incubation time and concentration are highly dependent on the cell line and the specific biological question being addressed.[6][7] It is always recommended to perform a literature search for your specific cell model and to determine the optimal conditions empirically.[6]
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
A3: Determining the optimal incubation time is a critical step and should be done systematically.[6][8]
-
Literature Review: Start by reviewing literature for studies using similar compounds (histamine H1 receptor antagonists, anticholinergics) or targeting similar pathways in your cell line of interest.[6]
-
Time-Course Experiment: Design a time-course experiment keeping the concentration of this compound constant. It is advisable to test a range of time points. For a 72-hour endpoint, you might consider collecting data at 24, 48, and 72 hours to understand the kinetics of the response.[9]
-
Endpoint Consideration: The optimal time will depend on your experimental endpoint. For assessing cell viability or proliferation, a time point where a significant, but not complete, effect is observed is often desirable. For studying cell cycle arrest, you will need to allow enough time for the cells to progress through a significant portion of the cell cycle.[10]
Q4: Should I expect this compound to be cytotoxic or cytostatic?
A4: In MCF-7 breast cancer cells, this compound has been shown to be cytostatic rather than cytotoxic at concentrations that induce cell cycle arrest.[3] This means it tends to inhibit cell proliferation and arrest the cell cycle without directly causing cell death.[3] However, at very high concentrations or with prolonged exposure, cytotoxicity may be observed. It is crucial to perform assays that can distinguish between these two effects, such as a combination of a proliferation assay (e.g., MTS) and a cytotoxicity assay (e.g., LDH release) or by using imaging-based methods that can visualize cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Incubation time is too short for the effect to manifest. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal time point.[9] |
| Concentration of buclizine is too low. | Perform a dose-response experiment with a wider range of concentrations.[6] | |
| Cell line is resistant to buclizine's effects. | Consider using a different cell line or investigating the expression levels of the histamine H1 receptor and TCTP in your current cell line. | |
| Issues with the this compound stock solution. | Ensure the compound is fully dissolved and has been stored correctly. Prepare a fresh stock solution. Check the solubility information on the product data sheet.[6] | |
| Excessive cell death observed, even at low concentrations. | Incubation time is too long. | Reduce the incubation time. Analyze earlier time points in your time-course experiment. |
| Buclizine concentration is too high for the specific cell line. | Lower the concentration range in your dose-response experiments.[7] | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact growth rates and drug response.[8] |
| Cells are not in the logarithmic growth phase at the time of treatment. | Standardize the cell culture conditions and ensure cells are healthy and actively dividing before adding the drug.[8] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Difficulty in detecting changes in cell cycle distribution. | Suboptimal incubation time for observing cell cycle arrest. | The timing of cell cycle analysis is crucial. A 72-hour incubation has been shown to be effective for inducing G1 arrest in MCF-7 cells.[3] You may need to synchronize the cells before treatment for a more pronounced effect. |
| Incorrect cell processing for flow cytometry. | Ensure proper cell fixation and permeabilization to allow for stoichiometric DNA staining. Use RNase to avoid staining of RNA.[11] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time with the reagent may need to be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with the desired concentrations of this compound for the chosen incubation time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for Cell Cycle Regulatory Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TCTP, Cyclin D1, CDK4, p21, p27) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
Table 1: Effect of this compound on MCF-7 Cell Growth
| Concentration (µM) | Incubation Time (h) | Growth Inhibition | IC50 (µM) | Reference |
| 0.1 - 100 | 72 | Dose-dependent | 19.18 | [5] |
Table 2: Effect of this compound on MCF-7 Cell Cycle Distribution
| Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | Reference |
| 9.625 | 72 | Increased | [5] |
| 19.25 | 72 | Increased | [5] |
| 38.5 | 72 | Increased | [5] |
| 77 | 72 | 73% | [3][5] |
Table 3: Effect of this compound on Protein Expression in MCF-7 Cells
| Concentration (µM) | Incubation Time (h) | Protein | Effect | Reference |
| 60 - 75 | 72 | TCTP | Decreased by 40% at 75 µM | [3][5] |
| Not specified | 72 | Cyclin D1, Cyclin D3, CDK2, CDK4 | Decreased | [5] |
Visualizations
References
- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translationally controlled tumor protein TCTP is involved in cell cycle progression and heat stress response in the bloodstream form of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Validation & Comparative
Validating the In Vivo Anti-Tumor Effects of Buclizine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride, a histamine H1 receptor antagonist, has demonstrated notable anti-tumor properties in preclinical in vitro studies. Its mechanism of action is primarily attributed to the inhibition of the Translationally Controlled Tumor Protein (TCTP), a key regulator of cell growth and survival. While in vivo data for this compound is not yet available, this guide provides a comparative analysis of its in vitro performance against other antihistamines with established in vivo anti-tumor activity that also target TCTP, namely sertraline and hydroxyzine. This guide aims to offer a framework for validating the potential in vivo anti-tumor effects of this compound by examining the experimental data and protocols of these analogous compounds.
Comparative Analysis of Anti-Tumor Effects
This section provides a summary of the available quantitative data for this compound (in vitro) and the comparator drugs, sertraline and hydroxyzine (in vivo).
| Drug | Cancer Model | Key Findings | In Vivo Efficacy |
| This compound | MCF-7 (Breast Cancer) | IC50: 19.18 ± 5.32 μM. Induces G1 cell cycle arrest and cell differentiation. | Data not available. |
| Sertraline | HT29 (Colon Cancer) Xenograft | Significant inhibition of tumor growth after 5 weeks of treatment. | Tumor growth significantly inhibited. |
| A375 (Melanoma) Xenograft | Monotherapy demonstrated activity against xenografts. | Active as a monotherapy. | |
| Hydroxyzine | MDA-MB-231 & U937 (Breast Cancer & Leukemia) Xenografts | Consistently reduced tumor volumes. | Effective in reducing tumor volume. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future in vivo studies for this compound.
In Vitro Proliferation Assay for this compound
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Method: Resazurin-based cell viability assay.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Add resazurin solution to each well and incubate.
-
Measure fluorescence to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Xenograft Model for Sertraline (Colon Cancer)[1]
-
Animal Model: CD1 nude mice.
-
Cell Line: HT29 human colorectal carcinoma cells.
-
Procedure:
-
Subcutaneously inoculate mice with HT29 cells.
-
On day 8 post-inoculation, begin treatment with sertraline.
-
Administer sertraline at a dose of 15 mg/kg via intraperitoneal (i.p.) injection, three times a week for five weeks.[1]
-
Monitor tumor volume and body weight weekly.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis.
-
In Vivo Xenograft Model for Hydroxyzine and Promethazine (General Protocol Outline)
While specific detailed protocols from single primary sources were not fully available in the initial search, the literature indicates the use of the following models:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Cell Lines: MDA-MB-231 (human breast cancer) and U937 (human leukemia).
-
Procedure Outline:
-
Establish xenograft tumors by subcutaneous injection of cancer cells.
-
Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Administer hydroxyzine or promethazine via a systemic route (e.g., intraperitoneal or oral gavage) at predetermined doses and schedules.
-
Regularly measure tumor dimensions to calculate tumor volume.
-
Monitor animal health and body weight.
-
At the study endpoint, collect tumors for histological and molecular analysis.
-
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of buclizine, sertraline, and hydroxyzine are linked to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.
Buclizine and Sertraline: TCTP/p53 and Akt/mTOR Inhibition
Buclizine and sertraline exert their anti-cancer effects by binding to and inhibiting TCTP. This inhibition disrupts the TCTP-p53 negative feedback loop, leading to the stabilization and activation of the tumor suppressor protein p53.[2][3] Activated p53 can then induce cell cycle arrest and apoptosis. Furthermore, sertraline has been shown to downregulate the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3]
Hydroxyzine: JAK/STAT Pathway Inhibition
In triple-negative breast cancer cells, hydroxyzine has been shown to induce apoptosis by suppressing the JAK/STAT signaling pathway.[4][5] This pathway is often constitutively active in cancer and plays a critical role in cell proliferation, survival, and inflammation.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for validating the anti-tumor effects of a compound like this compound in vivo.
Conclusion
While direct in vivo evidence for the anti-tumor effects of this compound is pending, its in vitro activity and shared mechanism of TCTP inhibition with clinically evaluated antihistamines like sertraline and hydroxyzine provide a strong rationale for further investigation. The experimental protocols and pathway information presented in this guide offer a valuable resource for designing and conducting the necessary in vivo studies to fully validate the therapeutic potential of this compound in oncology. Future studies should focus on establishing a safe and efficacious dosing regimen for buclizine in relevant preclinical cancer models.
References
- 1. Evaluation of the potential anti-cancer activity of the antidepressant sertraline in human colon cancer cell lines and in colorectal cancer-xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antidepressant sertraline downregulates Akt and has activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buclizine Dihydrochloride and Meclizine in Motion Sickness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Both buclizine and meclizine are piperazine derivatives that function as H1 receptor antagonists with central anticholinergic and CNS depressant properties. Their antiemetic effects are attributed to their action on the chemoreceptor trigger zone (CTZ) in the medulla, as well as a reduction in the excitability of the vestibular apparatus.
The signaling pathway in motion sickness involves the overstimulation of the vestibular system, which transmits signals via histamine H1 and muscarinic M1 receptors in the vestibular nuclei and the nucleus of the solitary tract to the CTZ and the vomiting center in the brainstem. Both buclizine and meclizine are thought to interrupt these pathways by blocking these receptors.
Diagram of the Motion Sickness Signaling Pathway
Buclizine Dihydrochloride as a TCTP Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of buclizine dihydrochloride's performance as a Translationally Controlled Tumor Protein (TCTP) inhibitor against other alternatives, supported by experimental data.
This compound, a first-generation antihistamine, has been identified as a direct inhibitor of the Translationally Controlled Tumor Protein (TCTP), a promising target in cancer therapy due to its role in tumor growth, survival, and reversion.[1][2] This guide summarizes the validation of buclizine as a TCTP inhibitor and compares its efficacy with other compounds known to target this protein.
Comparative Efficacy of TCTP Inhibitors
The following table summarizes the binding affinities and cytotoxic effects of this compound and a selection of alternative TCTP inhibitors.
| Compound | Type | Binding Affinity (Kd) to TCTP | Cell Line | IC50 | Citation(s) |
| This compound | Antihistamine | 433 µM | MCF-7 | 19.18 ± 5.32 µM | [1] |
| Levomepromazine | Antihistamine | 57.2 µM | MCF-7 | 12.21 ± 0.78 µM | [1] |
| Sertraline | Antidepressant | ~mM range (conflicting reports of ~30-50 µM) | MCF-7 | 2.22 µM | [2][3][4] |
| Thioridazine | Antipsychotic | ~mM range (conflicting reports of ~30-50 µM) | 4T1 | 9.87 µM | [3] |
| MDA-MB-231 | 18.70 µM | ||||
| Dihydroartemisinin (DHA) | Antimalarial | Not Reported | MCF-7 | Lower than Artemisinin | |
| MDA-MB-231 | Lower than Artemisinin |
Mechanism of Action and Cellular Effects
Buclizine has been shown to exert its anti-cancer effects through direct interaction with TCTP. This binding leads to a downregulation of TCTP expression within cancer cells.[1] Consequently, this inhibition of TCTP function results in a G1 phase cell cycle arrest, thereby halting cell proliferation.[1] Studies using Annexin V-PI staining and Trypan blue exclusion assays have indicated that buclizine is cytostatic rather than cytotoxic, meaning it inhibits cell growth without directly causing cell death.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of buclizine and other TCTP inhibitors are provided below.
Microscale Thermophoresis (MST) for Binding Affinity
Microscale thermophoresis is utilized to quantify the binding affinity between a fluorescently labeled protein (TCTP) and a ligand (e.g., buclizine).
-
Protein Labeling: Recombinant human TCTP is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. The concentration of the labeled TCTP is kept constant in the assay.
-
Ligand Dilution Series: A serial dilution of the unlabeled ligand (e.g., buclizine) is prepared in the assay buffer.
-
Incubation: The labeled TCTP is mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into hydrophilic glass capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled TCTP along this gradient is monitored.
-
Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (Kd). The data is fitted to a binding curve to calculate the Kd value.
Resazurin Cell Viability Assay
This assay is used to assess the effect of TCTP inhibitors on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the TCTP inhibitor (e.g., buclizine) for a specified period (e.g., 72 hours). Control wells with untreated cells are included.
-
Resazurin Addition: A resazurin solution is added to each well and the plate is incubated for 1-4 hours at 37°C. Metabolically active, viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
IC50 Calculation: The fluorescence intensity, which is proportional to the number of viable cells, is plotted against the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from this curve.
Western Blot for TCTP Expression
Western blotting is employed to determine the effect of inhibitors on the expression levels of TCTP protein in cells.
-
Cell Lysis: After treatment with the TCTP inhibitor for a designated time, cells are washed with PBS and then lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for TCTP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the TCTP band is normalized to the loading control to determine the relative protein expression.
Visualizing Key Pathways and Processes
To better understand the context of TCTP inhibition, the following diagrams illustrate the TCTP signaling pathway and the experimental workflow for its validation.
References
A Comparative Analysis of Buclizine and Hydroxyzine Analogues for Researchers and Drug Development Professionals
A deep dive into the pharmacological and clinical profiles of two related first-generation antihistamines, buclizine and hydroxyzine, and their analogues. This guide provides a comparative analysis of their receptor binding affinities, clinical efficacy in treating conditions such as nausea, vomiting, and vertigo, and their sedative side-effect profiles, supported by experimental data and methodologies.
Introduction
Buclizine and hydroxyzine are first-generation antihistamines belonging to the piperazine class.[1][2] While structurally related, they exhibit distinct pharmacological profiles and clinical applications. Hydroxyzine is well-recognized for its potent antihistaminic, anxiolytic, and antiemetic properties.[3][4] Buclizine is primarily utilized for its antiemetic effects in the management of motion sickness and vertigo.[1][5] This guide offers a comparative study of these two compounds and their analogues, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers and professionals in drug development.
Pharmacological Profile: A Tale of Two Receptors
The primary mechanism of action for both buclizine and hydroxyzine is the antagonism of the histamine H1 receptor.[1][3] However, their affinity for this receptor and their activity at other receptors, particularly muscarinic acetylcholine receptors, contribute to their different clinical uses and side-effect profiles.
Receptor Binding Affinities
A critical determinant of a drug's potency and potential for side effects is its binding affinity to its target receptors, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Reference |
| Hydroxyzine | 2 | >3,600 | [6] |
| Cetirizine | 6 | >10,000 | |
| Levocetirizine | 3 | >10,000 | |
| Meclizine | 250 | 3,600 | |
| Buclizine | Not available | High affinity (qualitative) | [1] |
Clinical Efficacy and Applications
While both drugs are effective antihistamines, their clinical applications have diverged based on their primary and secondary pharmacological effects.
Antiemetic and Antivertigo Effects
Buclizine is predominantly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its efficacy is attributed to its combined antihistaminic and anticholinergic actions on the vomiting center in the medulla and the vestibular apparatus.[1] Hydroxyzine also possesses antiemetic properties and is used for nausea, but it is more broadly prescribed for anxiety and pruritus.[3]
Anxiolytic and Sedative Effects
Hydroxyzine exhibits significant anxiolytic and sedative properties, making it a therapeutic option for generalized anxiety disorder and as a pre-operative sedative.[3][4] This is attributed to its action on serotonin and dopamine receptors in addition to H1 receptor antagonism.[3] Buclizine also has sedative effects, a common characteristic of first-generation antihistamines, but it is not primarily indicated for anxiety.[1]
Side Effect Profile: The Sedation Spectrum
A major distinguishing factor among antihistamines is their sedative potential. This is largely determined by their ability to cross the blood-brain barrier and their affinity for central H1 receptors.
| Compound | Sedative Potential | Anticholinergic Side Effects | Reference |
| Hydroxyzine | High | Low to moderate | [3] |
| Buclizine | Moderate to High | High | [1] |
| Cetirizine | Low | Very Low | |
| Meclizine | Moderate | Moderate |
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Human H1 receptor-expressing cells (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Radioligand Binding: A known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) is incubated with the prepared cell membranes.
-
Competitive Binding: The radioligand and membranes are incubated with increasing concentrations of the unlabeled test compound (e.g., hydroxyzine, buclizine analogue).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Sedation: The Visual Analogue Scale (VAS)
Objective: To subjectively assess the level of sedation experienced by a subject after drug administration.
Methodology:
-
Scale: A 100 mm horizontal line is presented to the subject, with "Not drowsy at all" at the 0 mm mark and "Extremely drowsy" at the 100 mm mark.
-
Instruction: The subject is instructed to mark a vertical line on the scale to indicate their current level of drowsiness.
-
Measurement: The distance from the "Not drowsy at all" end to the subject's mark is measured in millimeters to provide a quantitative score of sedation.
-
Timing: VAS assessments are typically performed at baseline and at multiple time points after drug administration to evaluate the time course of sedation.
Evaluation of Antiemetic Effects in an Animal Model (Ferret)
Objective: To assess the efficacy of a test compound in preventing or reducing emesis.
Methodology:
-
Animal Model: Ferrets are commonly used as they have a well-developed emetic reflex.
-
Acclimation: Animals are acclimated to the experimental conditions.
-
Emetogen Administration: A substance known to induce vomiting (emetogen), such as cisplatin or copper sulfate, is administered to the animals.
-
Test Compound Administration: The test compound (e.g., buclizine, hydroxyzine) is administered at various doses prior to the emetogen. A control group receives a placebo.
-
Observation: The animals are observed for a defined period, and the number of retches and vomits (emetic episodes) is recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated groups to the control group. The dose that produces a 50% reduction in emesis (ED50) can be calculated.
Signaling Pathways and Experimental Workflows
Caption: H1 Receptor Signaling Pathway and Antihistamine Blockade.
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Conclusion
Buclizine and hydroxyzine, along with their analogues, represent a versatile class of piperazine antihistamines with distinct therapeutic profiles. Hydroxyzine's broad activity at multiple receptor types underpins its use in anxiety and pruritus, while its high central H1 receptor occupancy contributes to its significant sedative effects. Buclizine's pronounced anticholinergic activity, in addition to its antihistaminic properties, makes it a valuable agent for combating motion sickness and vertigo. The provided quantitative data and experimental protocols offer a framework for further research and development in this chemical space. Future studies elucidating the precise H1 receptor binding affinity of buclizine would be invaluable for a more complete comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buclizine - Wikipedia [en.wikipedia.org]
- 3. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buclizine dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and Spectrophotometry for the Quantification of Buclizine Dihydrochloride
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of buclizine dihydrochloride. This report details experimental protocols and presents comparative performance data to aid in the selection of the most appropriate analytical methodology.
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This compound, a piperazine derivative with antihistaminic and antiemetic properties, requires robust analytical methods to ensure its potency and purity in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two commonly employed techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data from published studies, to assist researchers in making informed decisions for their analytical needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A prevalent and robust method for the determination of this compound is a stability-indicating reversed-phase HPLC method.[1][2] This technique is highly specific and can separate the parent drug from its degradation products.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent is typically used. For example, a mobile phase consisting of a triethylamine-phosphoric acid buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v) has been reported.[1][2] Another successful mobile phase is a mixture of methanol and water (80:20 v/v) with the pH adjusted to 2.6 with phosphoric acid.[3][4]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[3][4][5]
-
Detection Wavelength: this compound can be detected at 230 nm[1][2][3][4] or 260 nm.[6]
-
Injection Volume: A typical injection volume is 20 µL.[5]
-
Temperature: The analysis is generally performed at ambient temperature.[6]
Sample Preparation:
A stock solution is prepared by accurately weighing and dissolving this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).[5] Working standard solutions are then prepared by diluting the stock solution to various concentrations for calibration. For the analysis of pharmaceutical tablets, a portion of the powdered tablets equivalent to a specific amount of the active ingredient is dissolved in the solvent, sonicated, filtered, and then diluted to the desired concentration.
UV-Visible Spectrophotometric Method
Spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, although it may be less specific than HPLC.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer with a double beam is used.
-
Solvent: Methanol is a commonly used solvent.[5]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound in methanol is approximately 234 nm.[5] Other methods have utilized chloroform as a solvent with a λmax of 272 nm.[7]
-
Methodology: The absorbance of the sample solutions is measured against a solvent blank. A calibration curve is constructed by plotting the absorbance of standard solutions against their corresponding concentrations. The concentration of the unknown sample is then determined from the calibration curve. Some methods also employ derivative spectroscopy to minimize interferences.[5]
Data Presentation: A Comparative Overview of Method Validation Parameters
The performance of both HPLC and spectrophotometric methods has been evaluated through various validation parameters. The following tables summarize the reported data, providing a clear comparison of the two techniques.
Table 1: Linearity
| Parameter | HPLC | Spectrophotometry |
| Linearity Range | 1-10 µg/mL[5], 0.5-24 µg/mL[4], 80-320 µg/mL[6] | 10-50 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5][6] | 0.994[5] |
Table 2: Accuracy
| Parameter | HPLC | Spectrophotometry |
| Recovery (%) | 99.8 ± 0.25%[6], 100.76 - 100.92%[1] | 98.95%[5] |
Table 3: Precision
| Parameter | HPLC | Spectrophotometry |
| Relative Standard Deviation (RSD %) | < 2%[1], 0.25% (repeatability)[6] | < 2%[5] |
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the logical relationship between the two analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical comparison of HPLC and Spectrophotometry for buclizine analysis.
Conclusion
Both HPLC and UV-Visible Spectrophotometry are viable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC is the superior method when high specificity and the ability to separate the drug from its degradation products are critical, such as in stability studies and in the analysis of complex formulations. While it is more time-consuming and requires more expensive equipment, its accuracy, precision, and reliability are generally higher.
-
UV-Visible Spectrophotometry offers a rapid, simple, and cost-effective alternative for routine quality control where the presence of interfering substances is minimal. Although less specific than HPLC, it can provide accurate and precise results when properly validated.
Ultimately, for regulatory submissions and in-depth stability assessments, a validated, stability-indicating HPLC method is the industry standard. For routine, high-throughput screening or in-process controls where speed and cost are major considerations, a well-validated spectrophotometric method can be a suitable and efficient tool. Researchers should select the method that best aligns with their analytical objectives, available resources, and the required level of data scrutiny.
References
A Comparative Guide to the Efficacy of Buclizine Dihydrochloride and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic efficacy of Buclizine Dihydrochloride and Ondansetron, focusing on their mechanisms of action, supporting experimental data, and typical clinical trial methodologies.
Executive Summary
Buclizine and ondansetron are antiemetic agents that operate via distinct pharmacological pathways, leading to their application in different clinical scenarios. Buclizine is a first-generation antihistamine with anticholinergic properties, making it primarily effective for nausea and vomiting associated with motion sickness and vertigo.[1][2] Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist, established as a cornerstone for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] Direct comparative efficacy trials are scarce due to their differing primary indications. However, analysis of their mechanisms and data from independent clinical studies reveals significant differences in their efficacy profiles.
Mechanism of Action
The divergent efficacy of these two compounds stems from their unique molecular targets within the emetic pathways.
This compound: Buclizine exerts its effects by antagonizing multiple receptor types in the central nervous system. Its primary action is the blockade of histamine H1 receptors and muscarinic acetylcholine M1 receptors within the brainstem's vomiting center and vestibular system.[1][5] Overstimulation of these pathways is a principal cause of motion sickness. By inhibiting these receptors, buclizine reduces excitability in these regions and may also affect the chemoreceptor trigger zone (CTZ).[1][6][7]
Ondansetron: Ondansetron's mechanism is highly specific. It is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[8] Emetogenic stimuli like chemotherapy, radiation, or surgical trauma can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[9] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the CTZ and the nucleus tractus solitarius, which in turn activates the vomiting reflex.[10][11] Ondansetron potently blocks these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ, thereby preventing the emetic signal from being initiated and relayed.[12]
Comparative Efficacy Data
While direct head-to-head trials are lacking, data from placebo-controlled and active-comparator studies for each drug's primary indication illustrate their relative efficacy. Ondansetron has been rigorously studied in large-scale trials for PONV and CINV. Data for buclizine is more limited, with its efficacy largely established for motion sickness.
| Drug | Indication | Dosage | Comparator | Key Efficacy Endpoint | Result | Citation(s) |
| Ondansetron | PONV Prophylaxis | 8 mg IV (x2) | Placebo | Complete Responders (No emesis/rescue) | 58% vs. 4% for Placebo (p<0.001) | [13] |
| Ondansetron | PONV Prophylaxis | 8 mg & 16 mg (oral) | Placebo | Incidence of Vomiting (24h) | Reduced from 60% to 37% (p<0.001) | [14] |
| Ondansetron | PONV Prophylaxis | Any | Placebo | Relative Risk of Vomiting (Meta-analysis) | RR 0.55 (95% CI 0.51 to 0.60) | [15] |
| Ondansetron | CINV Prophylaxis | 0.15 mg/kg IV | Metoclopramide | No Emetic Episodes (Day 1) | 78% vs. 14% for Metoclopramide (p<0.001) | [16] |
| Buclizine Proxy | PONV Prophylaxis | 50 mg IV (Cyclizine) | Placebo | Requirement for Rescue Antiemetic | 16% vs. 47% for Placebo (p<0.001) | [17] |
| Buclizine Proxy | PONV Prophylaxis | 50 mg IV (Cyclizine) | Ondansetron 4 mg IV | Requirement for Rescue Antiemetic | No significant difference overall | [17] |
| Buclizine | Motion Sickness | 25-50 mg (oral) | N/A | Prevention of nausea and vomiting | Clinically established for motion sickness and vertigo | [1][2] |
Note: Cyclizine is a structurally related piperazine antihistamine, used here as a proxy due to the lack of comparable quantitative data for buclizine in the context of PONV/CINV.
Experimental Protocols
The evaluation of antiemetic efficacy follows standardized clinical trial methodologies designed to produce robust, reproducible data.
Representative Protocol for an Antiemetic Clinical Trial (e.g., PONV):
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group multicenter trial is the standard design.[18][19] An active comparator arm with a standard-of-care antiemetic is often included.[16]
-
Study Population: Adult patients (ASA physical status I-III) scheduled for surgical procedures known to have a moderate to high risk of PONV, such as gynecological laparoscopy or major abdominal surgery.[14][20] Key exclusion criteria include recent use of other antiemetics or medications that could interfere with the results.
-
Intervention and Randomization: Patients are randomly assigned to receive the investigational drug (e.g., Ondansetron 4 mg IV), an active comparator, or a matching placebo. The study drug is typically administered shortly before the induction of anesthesia (e.g., 30-60 minutes prior).[14][21][22]
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The incidence of "complete response" within the first 24 hours post-surgery is a common primary endpoint.[23] A complete response is typically defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication.[13]
-
Secondary Endpoints: These include the number of emetic episodes, the severity of nausea (often measured on a 100-mm Visual Analog Scale where 0=no nausea and 100=worst possible nausea), time to first emetic episode, and patient satisfaction.[13][24]
-
-
Data Collection and Analysis: Trained personnel, blinded to the treatment allocation, record all emetic episodes and nausea scores at predefined intervals (e.g., 0-2h, 2-6h, 6-24h). The use of any rescue medication is also documented. Statistical analysis is performed using appropriate methods (e.g., Chi-squared test for proportions, t-test for continuous variables) to compare outcomes between treatment groups.
Generalized Experimental Workflow
The logical flow of a typical antiemetic clinical trial is visualized below.
Conclusion
The comparison between this compound and ondansetron is one of targeted versus broad-spectrum antagonism. Ondansetron's high selectivity for the 5-HT3 receptor provides potent and proven efficacy against the serotonin-mediated pathways of CINV and PONV. In contrast, buclizine's action on histamine and muscarinic receptors makes it well-suited for emesis originating from vestibular disturbances, such as motion sickness, a condition for which ondansetron is not effective.[4] The choice of agent is therefore critically dependent on the etiology of the nausea and vomiting, with ondansetron being the superior, evidence-based choice for prophylaxis in chemotherapy and postoperative settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
- 13. Ondansetron is effective in decreasing postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of orally administered ondansetron in the prevention of postoperative nausea and vomiting: a dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drugs for preventing postoperative nausea and vomiting in adults after general anaesthesia: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase III double-blind comparison of intravenous ondansetron and metoclopramide as antiemetic therapy for patients receiving multiple-day cisplatin-based chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of ondansetron and cyclizine for prevention of nausea and vomiting after day-case gynaecological laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An international multicenter protocol to assess the single and combined benefits of antiemetic interventions in a controlled clinical trial of a 2x2x2x2x2x2 factorial design (IMPACT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Drugs for preventing postoperative nausea and vomiting in adults after general anaesthesia: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ondansetron (oral route, oromucosal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 23. Efficacy of repeat intravenous dosing of ondansetron in controlling postoperative nausea and vomiting: a randomized, double-blind, placebo-controlled multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The efficacy of postoperative ondansetron (Zofran) orally disintegrating tablets for preventing nausea and vomiting after acoustic neuroma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Buclizine Dihydrochloride-Induced Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of buclizine dihydrochloride's effects on cell cycle progression with other known G1 phase arresting agents. The information is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visual representations of the involved signaling pathways.
Comparative Analysis of G1 Phase Arresting Agents
This compound, a piperazine antihistamine, has demonstrated cytostatic effects by inducing cell cycle arrest in the G1 phase. This section compares its mechanism and efficacy with other well-characterized G1 arresting agents: palbociclib, mimosine, and lovastatin.
A study on MCF-7 breast cancer cells revealed that buclizine treatment leads to G1 phase arrest and a significant decrease in the expression of Translationally Controlled Tumor Protein (TCTP), Cyclin D1, Cyclin D3, CDK2, and CDK4. Notably, this action was independent of the cyclin-dependent kinase inhibitors p21 and p27.
In contrast, meclizine, another piperazine antihistamine, has been shown to induce G0/G1 arrest in colon cancer cells through the upregulation of p53 and p21, leading to the suppression of CDK2 and CDK4 activity. This suggests that while structurally similar compounds can induce G1 arrest, their underlying molecular mechanisms may differ.
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inducing cell cycle arrest.
Table 1: IC50 Values for Inhibition of Cell Proliferation and Induction of G1 Arrest
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 19.18 ± 5.32 | [1][2] |
| Palbociclib | MCF-7 | 0.148 ± 0.0257 | [3][4] |
| Palbociclib | MDA-MB-231 | 0.432 ± 0.0161 | [3][4] |
| Mimosine | HeLa | ~400 | [5] |
| Lovastatin | MDA-MB-231 | 1.2 | [6] |
| Lovastatin | T47D | 30 | [6] |
| Lovastatin | SKBR3 | 10 | [6] |
Table 2: Effect of G1 Arresting Agents on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| This compound | MCF-7 | 77 | 72 | 73% | - | - | [1] |
| Palbociclib | MCF-7 | 1 | 72 | Increased | Decreased | Decreased | [7] |
| Mimosine | HeLa | 400 | 24 | Increased | Decreased | Decreased | [5] |
| Lovastatin | MCF-7 | 10 | 36 | 85% | - | - | [8][9] |
| Lovastatin | MDA-MB-231 | 10 | 36 | 83% | - | - | [8] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experimental techniques are provided below.
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To determine the expression levels of key proteins involved in cell cycle regulation (e.g., TCTP, Cyclin D1, CDK4, p21, p27) following treatment with this compound or other compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for TCTP, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of the compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat them with the compound of interest for the appropriate time.
-
Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Buclizine Dihydrochloride Binding to TCTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of buclizine dihydrochloride to the Translationally Controlled Tumor Protein (TCTP), a significant target in cancer therapy. The data presented is based on independent verification studies and includes comparisons with other known TCTP ligands. Detailed experimental protocols and visual representations of the verification workflow are provided to support further research and drug development efforts.
Comparative Analysis of TCTP Ligand Binding
The interaction between small molecules and TCTP is a critical area of investigation for developing novel cancer therapeutics. Buclizine, an antihistaminic drug, has been identified as a ligand of TCTP. Its binding affinity has been quantified and compared with other compounds, demonstrating varying degrees of potency.
| Compound | Method of Verification | Binding Affinity (Kd) | Reference |
| This compound | Microscale Thermophoresis (MST) | 433 µM | [1][2][3] |
| Levomepromazine | Microscale Thermophoresis (MST) | 57.2 µM | [1][2][3] |
| ZINC10157406 | Microscale Thermophoresis (MST) | 0.87 ± 0.38 µM | [4][5] |
| Sertraline | Various biophysical methods | ~mM range (revised) | [6] |
| Artesunate | Not explicitly quantified in the provided results | Not explicitly quantified in the provided results | [4] |
Key Observations:
-
This compound has been experimentally verified to directly bind to human TCTP with a dissociation constant (Kd) of 433 μM.[1][2][3]
-
In comparative studies, levomepromazine, another antihistamine, exhibited a significantly stronger binding affinity to TCTP (Kd = 57.2 µM).[1][2][3]
-
A more recently identified TCTP ligand, ZINC10157406, demonstrates a nanomolar binding affinity, making it a considerably more potent inhibitor compared to buclizine and levomepromazine.[4][5]
-
Initial suggestions of sertraline binding to TCTP with high affinity have been revised to a much lower affinity in the millimolar range.[6]
Experimental Protocols
The primary method for the independent verification of buclizine's binding to TCTP was Microscale Thermophoresis (MST). This technique measures the motion of molecules in microscopic temperature gradients, which is altered upon binding of a ligand.
Microscale Thermophoresis (MST) Protocol for TCTP-Ligand Interaction
This protocol is a summary of the methodology described in the cited literature for quantifying the interaction between human TCTP and small molecule ligands.[1][4][7]
1. Protein Preparation:
-
Recombinant human TCTP is expressed in E. coli and purified, for example, by chitin affinity chromatography.[1][2]
2. Protein Labeling:
-
The purified TCTP is fluorescently labeled using an amine-reactive dye (e.g., Monolith™ NT.115 Protein Labeling Kit BLUE-NHS).[7] This allows for the detection of the protein's movement in the MST instrument.
3. Ligand Preparation:
-
A series of dilutions of the ligand (e.g., this compound, levomepromazine) are prepared in the assay buffer. The assay buffer typically consists of 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, and 10 mM MgCl2.[7]
4. MST Measurement:
-
A constant concentration of the labeled TCTP is mixed with the varying concentrations of the unlabeled ligand.
-
The samples are loaded into glass capillaries.
-
The MST instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled TCTP is monitored.
-
Changes in the thermophoretic movement upon ligand binding are measured.
5. Data Analysis:
-
The changes in thermophoresis are plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity between the protein and the ligand.[1]
Visualizing the Verification Workflow
The following diagram illustrates the key steps involved in the independent verification of the buclizine-TCTP binding interaction.
Caption: Workflow for verifying buclizine-TCTP binding.
Signaling Pathway Implication
The binding of ligands like buclizine to TCTP can interfere with its various cellular functions, including its role in cell growth and survival pathways. TCTP is known to interact with key signaling molecules, and its inhibition can lead to downstream effects such as cell cycle arrest and reduced proliferation.
References
- 1. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel ligand of the translationally controlled tumor protein (TCTP) identified by virtual drug screening for cancer differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ligand of the translationally controlled tumor protein (TCTP) identified by virtual drug screening for cancer differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural plasticity of TCTP, a target protein in cancer [infranalytics.eu]
- 7. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Anticholinergic Effects of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticholinergic effects of various piperazine derivatives, a chemical scaffold present in a wide array of pharmaceuticals. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential for anticholinergic side effects associated with this class of compounds. This analysis is supported by quantitative experimental data, detailed methodologies of key experiments, and visual representations of relevant biological pathways.
Introduction to Piperazine Derivatives and Anticholinergic Effects
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This core structure is a common pharmacophore in many drug classes, including antihistamines, antipsychotics, and antiemetics. While the therapeutic actions of these drugs are diverse, a significant number of piperazine derivatives exhibit affinity for muscarinic acetylcholine receptors, leading to anticholinergic effects. These effects can range from dry mouth and blurred vision to more severe central nervous system effects like cognitive impairment and delirium, particularly in vulnerable populations.[1][2] Understanding the comparative anticholinergic potency of different piperazine derivatives is therefore crucial for drug design and safe clinical use.
Quantitative Comparison of Anticholinergic Activity
The anticholinergic activity of piperazine derivatives can be quantified through various in vitro and ex vivo assays. The most common metrics are the inhibition constant (Ki) from radioligand binding assays, which measures the affinity of a compound for a specific receptor subtype, and the pA2 value from functional assays, which quantifies the antagonistic potency of a drug in a physiological system.
The following table summarizes the available quantitative data on the anticholinergic effects of selected piperazine derivatives at muscarinic acetylcholine receptors. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound Class | Derivative | Muscarinic Receptor Subtype | Ki (nM) | pKi | pA2 | Reference(s) |
| Antihistamines (H1 Antagonists) | Hydroxyzine | Muscarinic (general) | 3,600 - 30,000 | - | - | [3] |
| Meclizine | Muscarinic (general) | 3,600 - 30,000 | - | - | [3] | |
| Cetirizine | M1-M5 | >10,000 | - | - | [4] | |
| Homochlorcyclizine | Muscarinic (general) | 5.0 - 38 | - | - | [3] | |
| Antipsychotics | Olanzapine | M1 | 1.9 | 8.72 | - | [5] |
| M2 | 18 | 7.74 | - | [5] | ||
| M3 | 25 | 7.60 | - | [5] | ||
| M4 | 13 | 7.89 | - | [5] | ||
| Clozapine | Muscarinic (general) | - | Overlaps with clinical concentrations | - | [6] | |
| Chlorpromazine | Muscarinic (general) | - | Overlaps with clinical concentrations | - | [6] | |
| Levomepromazine | Muscarinic (general) | - | Overlaps with clinical concentrations | - | [6] | |
| Zotepine | Muscarinic (general) | - | Overlaps with clinical concentrations | - | [6] | |
| Other | A Piperazine Derivative (Pandanus amaryllifolius extract) | Cholinergic (general) | - | - | 0.852 | [7][8] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue functional assays.
Radioligand Binding Assay for Muscarinic Receptors
This in vitro method directly assesses the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human M1, M2, M3, M4, or M5 receptor gene) are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) at a concentration near its dissociation constant (Kd).
-
Competitive Binding: The incubation is performed in the presence of various concentrations of the unlabeled test compound (the piperazine derivative).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Functional Assay
This ex vivo method evaluates the functional antagonistic effect of a compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To determine the pA2 value of a test compound, which reflects its potency as a competitive antagonist at muscarinic receptors.
General Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[7]
-
Recording of Contractions: The tissue is connected to an isometric force transducer to record muscle contractions.
-
Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve is generated for a muscarinic agonist, typically acetylcholine or carbachol, to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the test piperazine derivative for a predetermined period.
-
Shift in Agonist Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using the Schild equation.[7]
Signaling Pathways and Experimental Workflow
The anticholinergic effects of piperazine derivatives are mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway of muscarinic receptors and a typical experimental workflow for determining anticholinergic activity.
Figure 1. Simplified signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5).
References
- 1. stjames.ie [stjames.ie]
- 2. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. liesbethreneman.com [liesbethreneman.com]
- 6. Characterization of binding of antipsychotics to muscarinic receptors using mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Buclizine Dihydrochloride Purity: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like buclizine dihydrochloride is a critical step in the development of safe and effective therapeutics. While High-Performance Liquid Chromatography (HPLC) is a well-established primary method for purity analysis, regulatory bodies increasingly favor the use of a secondary, orthogonal method to provide a more comprehensive purity profile. This guide presents a comparison of the traditional HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a secondary method for validating the purity of this compound.
Introduction to Purity Validation Methods
This compound is a piperazine derivative with antihistaminic and antiemetic properties. Its therapeutic efficacy and safety are directly linked to its purity. Impurities can arise from the manufacturing process, degradation, or storage and can potentially impact the drug's safety and performance.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the purity assessment of pharmaceuticals. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. When coupled with a UV detector, it provides quantitative data on the main compound and its impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that offers a distinct advantage for purity determination. Unlike HPLC, which relies on a reference standard for each impurity, qNMR can determine the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. This makes it a primary analytical method.
Comparative Analysis of HPLC and qNMR
The choice of analytical method can significantly impact the accuracy and reliability of purity determination. Below is a comparison of HPLC and qNMR based on key performance parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Quantitative determination based on the direct proportionality between signal intensity and the number of atomic nuclei. |
| Linearity | Excellent (R² > 0.999) | Excellent (R² > 0.999) |
| Accuracy | High, but dependent on the purity of the reference standard. | High, as it is a primary method and relies on a certified internal standard. |
| Precision | High (RSD < 2%) | High (RSD < 2%) |
| Limit of Detection (LOD) | Low (typically in the ng/mL range) | Higher than HPLC (typically in the µg/mL range) |
| Limit of Quantification (LOQ) | Low (typically in the ng/mL range) | Higher than HPLC (typically in the µg/mL range) |
| Specificity | High, especially with photodiode array (PDA) detectors. | High, as it provides structural information. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, due to longer acquisition and relaxation times. |
| Sample Preparation | More complex, often requiring filtration and dilution. | Simpler, involving dissolution in a deuterated solvent with an internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of this compound using both HPLC and qNMR.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This protocol is based on established reversed-phase HPLC methods for this compound.[1]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 3.0) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the buclizine peak based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the buclizine in the sample to the peak area of the standard.
Secondary Method: Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol is a general procedure for qNMR analysis, which can be adapted for this compound.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance signal that does not overlap with any signals from this compound.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d6)).
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of an API using a primary and a secondary analytical method.
References
Assessing the Specificity of Buclizine Dihydrochloride's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine dihydrochloride, a first-generation antihistamine, has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of translationally controlled tumor protein (TCTP), a key player in cell growth and survival. This guide provides a comparative assessment of the specificity of buclizine's anti-cancer activity against established chemotherapeutic agents and a targeted therapy. Due to the limited publicly available data on the broad cytotoxic profile of buclizine, this guide highlights the existing evidence and underscores the need for further research to fully elucidate its specificity.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and its comparators across various cancer cell lines and normal human cell lines. A lower IC50 value indicates greater potency. The therapeutic index (TI), a measure of a drug's specificity for cancer cells, is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher TI suggests greater specificity.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 19.18[1][2] | [1][2] |
| A549 | Lung Cancer | Data Not Available | |
| HCT116 | Colon Cancer | Data Not Available | |
| PC-3 | Prostate Cancer | Data Not Available | |
| Normal Human Cell Lines | Tissue Origin | IC50 (µM) | Reference |
| Normal Human Fibroblasts | Connective Tissue | Data Not Available | |
| Normal Human Keratinocytes | Skin | Data Not Available |
Note: The lack of IC50 data for buclizine in a broader range of cancer cell lines and, critically, in normal human cell lines, prevents a comprehensive assessment of its specificity and the calculation of a therapeutic index.
Table 2: Comparative Cytotoxicity of Alternative Anti-Cancer Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference | Normal Cell Line | Tissue Origin | IC50 (µM) | Reference | Therapeutic Index (TI) |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 2.5 | HEK293T | Kidney | >20 | >8 - >200 | ||
| HepG2 | Liver Cancer | 1.3 - 14.72 | HEK293T | Kidney | >20 | >1.36 - >15.4 | |||
| A549 | Lung Cancer | >20 | HEK293T | Kidney | >20 | - | |||
| HCT116 | Colon Cancer | 24.3 | HEK293T | Kidney | >20 | ~0.82 | |||
| Paclitaxel | MCF-7 | Breast Cancer | 0.0025 - 1.577 | Normal Human Fibroblasts | Connective Tissue | >0.5 | >0.32 - >200 | ||
| A549 | Lung Cancer | 0.0014 - 0.029 | Normal Human Fibroblasts | Connective Tissue | >0.5 | >17.2 - >357 | |||
| HCT116 | Colon Cancer | ~0.005 | Normal Human Fibroblasts | Connective Tissue | >0.5 | ~100 | |||
| Gefitinib | A549 | Lung Cancer | 7.0 - 12.7 | Normal Human Keratinocytes | Skin | Data Not Available | Data Not Available | ||
| H1650 | Lung Cancer | 31.0 | Normal Human Keratinocytes | Skin | Data Not Available | Data Not Available |
Mechanism of Action and Signaling Pathways
This compound: Targeting the TCTP Pathway
Buclizine's anti-cancer activity is primarily attributed to its interaction with Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor. TCTP is overexpressed in many cancer cells compared to normal tissues, providing a potential basis for therapeutic specificity. By binding to TCTP, buclizine inhibits its functions, leading to a cascade of downstream effects that culminate in cell cycle arrest and inhibition of cell proliferation.
The binding of buclizine to TCTP is thought to disrupt its interaction with key cellular partners. One of the most critical interactions is with the small GTPase Rheb, a key activator of the mTOR signaling pathway. By interfering with the TCTP-Rheb interaction, buclizine can lead to the downregulation of mTOR signaling, a central regulator of cell growth and proliferation.
Furthermore, TCTP has been shown to interact with and regulate the tumor suppressor p53. By modulating TCTP, buclizine may influence p53 stability and activity, thereby impacting cell fate decisions, including cell cycle arrest and apoptosis. The inhibition of TCTP by buclizine ultimately leads to the downregulation of key cell cycle regulatory proteins, such as Cyclin D1, Cyclin D3, CDK2, and CDK4, resulting in a G1 phase cell cycle arrest.[1][2]
References
A Comparative Guide to the Pharmacokinetics of Buclizine, Cyclizine, and Meclizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three piperazine antihistamines: buclizine, cyclizine, and meclizine. While all three compounds are recognized for their antiemetic and anticholinergic properties, their behavior within the body exhibits notable differences. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated pathways to support research and development in this therapeutic area.
Comparative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for buclizine, cyclizine, and meclizine in humans. It is important to note that while extensive data is available for cyclizine and meclizine, specific quantitative human pharmacokinetic data for buclizine is not well-documented in publicly available literature.
| Pharmacokinetic Parameter | Buclizine | Cyclizine | Meclizine |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Oral: ~2 hours[1]; Effects begin within 30 minutes, maximal within 1-2 hours[1][2] | Oral: ~3 hours (range: 1.5 - 6 hours)[3][4][5] |
| Peak Plasma Concentration (Cmax) | Data not available | ~70 ng/mL (after a single 50 mg oral dose)[1] | Data varies with formulation; ~80-99 ng/mL (after a single 25 mg oral dose) |
| Volume of Distribution (Vd) | Data not available | ~16-23 L/kg[6] | ~6.78 ± 3.52 L[4] |
| Elimination Half-life (t½) | Data not available | ~13 - 20 hours | ~5-6 hours[3][5] |
| Metabolism | Hepatic | Hepatic, primarily to norcyclizine; may involve CYP2D6[4][6] | Hepatic, primarily by CYP2D6[3][4][5] |
| Excretion | Data not available | Metabolites excreted via the kidneys | Excreted in urine as metabolites and in feces as unchanged drug[3][4] |
Mechanism of Action and Signaling Pathway
Buclizine, cyclizine, and meclizine are all H1 receptor antagonists. Their primary mechanism of action involves blocking the effect of histamine on H1 receptors in the brain, particularly in the vomiting center and the vestibular system. This blockade disrupts the signaling pathways that lead to nausea and vomiting. Additionally, these compounds exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors, which further contributes to their antiemetic effects.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing various analytical techniques. Below are generalized experimental protocols representative of those used to characterize the pharmacokinetics of these compounds.
Oral Bioavailability Study
A typical oral bioavailability study is conducted in healthy human volunteers to determine the rate and extent of drug absorption.
In Vitro Metabolism Study using Human Liver Microsomes
This in vitro method is used to identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a test drug (e.g., meclizine), and an NADPH-generating system in a phosphate buffer.
-
Incubation: The mixture is incubated at 37°C. The reaction is initiated by the addition of the NADPH-generating system.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, the experiment is repeated with recombinant human CYP enzymes or in the presence of specific CYP inhibitors.
LC-MS/MS Method for Plasma Sample Analysis
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices like plasma.
Protocol for Meclizine Analysis:
-
Sample Preparation: Meclizine and an internal standard are extracted from a small volume of human plasma (e.g., 0.1 mL) using protein precipitation with acetonitrile.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of acetonitrile and formic acid with ammonium acetate is used to separate meclizine from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Meclizine is detected and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Quantification: A calibration curve is generated using known concentrations of meclizine to determine the concentration in the plasma samples.
References
- 1. Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Buclizine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Buclizine dihydrochloride.
Hazard Overview and Personal Protective Equipment
This compound is a piperazine derivative and an antihistamine. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1][2][3][4]. Due to this inconsistency, a cautious approach to handling is recommended. There are no established occupational exposure limit values for this compound[1][5][6][7].
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US)[8]. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Clean, body-covering clothing or a lab coat. In cases of potential significant exposure, impervious clothing is recommended. | Gloves must be inspected prior to use[8]. |
| Respiratory Protection | A NIOSH-approved particulate respirator is recommended, especially when handling the powder form where dust or mist is apparent and engineering controls are not sufficient. | Use in a well-ventilated area, preferably within a fume hood[9][10]. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible[3][4][9].
-
For procedures that may generate dust or aerosols, use a chemical fume hood[10].
-
Ensure that a safety shower and an eyewash station are readily accessible[1][5][6].
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[3][9].
-
Do not eat, drink, or smoke in the handling area[9].
3. First Aid Measures:
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing[9].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[9].
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing[9].
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[1].
-
In all cases of exposure, seek medical advice[9].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound should be considered chemical waste.
-
Segregate solid waste from liquid waste.
-
Do not mix with other incompatible waste streams.
2. Containment and Labeling:
-
Collect waste in suitable, closed, and clearly labeled containers.
-
The label should include "Hazardous Waste" (as a precaution), the name of the chemical (this compound), and the date.
3. Disposal Method:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations[9].
-
Do not allow the product to enter drains, soil, or water sources[9].
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Specifications, Uses, SDS ofBuclizine Hydrochloride Manufacturers [kingofchemicals.com]
- 4. Buclizine Hydrochloride IP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. anentawaste.com [anentawaste.com]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
